2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O.ClH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUOEOASGSUIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42951-91-7, 40340-73-6 | |
| Record name | 2-chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 40340-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride, a crucial building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its pivotal role in the production of therapeutic agents, supported by field-proven insights and methodologies.
Introduction: Unveiling a Versatile Chemical Intermediate
This compound is a piperazine derivative that has garnered significant interest in the pharmaceutical industry.[1] Its structure, featuring a reactive chloroacetyl group and a 4-methylpiperazine moiety, makes it an ideal precursor for the synthesis of a wide range of biologically active molecules.[2][3] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.
The primary utility of this compound lies in its role as an electrophilic building block. The chloroacetyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of the N-methylpiperazinyl ethanone moiety into a target molecule.[2] This structural motif is a common feature in many centrally-acting and anti-inflammatory drugs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safety. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | [1] |
| Molecular Formula | C₇H₁₄Cl₂N₂O | [1] |
| Molecular Weight | 213.10 g/mol | [1] |
| CAS Number | 40340-73-6, 42951-91-7 | [1] |
| Appearance | White to off-white solid (typical) | Inferred from similar compounds |
| Melting Point | Not definitively reported; expected to be a crystalline solid with a relatively high melting point due to its salt form. | |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in nonpolar solvents. | General chemical principles |
Synthesis of this compound
The synthesis of the title compound is a straightforward yet crucial process, typically achieved through the acylation of 1-methylpiperazine with chloroacetyl chloride. This reaction is a classic example of a nucleophilic acyl substitution.
Reaction Mechanism and Rationale
The lone pair of electrons on the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated, driving the reaction to completion. The final step involves the formation of the hydrochloride salt, which can be achieved by treating the free base with hydrochloric acid.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the synthesis of similar compounds.[2][4][5]
Materials:
-
1-Methylpiperazine
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or another suitable base
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylpiperazine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of the Free Base: Remove the solvent under reduced pressure to obtain the crude 2-chloro-1-(4-methylpiperazin-1-yl)ethanone. The crude product can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether). Slowly add a solution of hydrochloric acid in the same or another appropriate solvent until precipitation is complete.
-
Isolation: Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Applications in Drug Development
The primary significance of this compound is its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Synthesis of Roflumilast
A notable example is its use in the synthesis of Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[6][7]
In the synthesis of Roflumilast, this compound serves as the precursor to a key nucleophile. The chloroacetyl group is typically displaced by a suitable nucleophile to form a more complex intermediate which is then incorporated into the final Roflumilast structure. While the specific step-by-step synthesis of Roflumilast can vary, the incorporation of the N-methylpiperazine moiety via a chloroacetylated precursor is a common strategy.
General Reactivity and Potential for Other Syntheses
The chloroacetyl group of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone is a potent electrophile, making it a versatile reagent for the alkylation of various nucleophiles, including:
-
Amines: To form substituted glycine amides.
-
Thiols: To form thioethers.
-
Phenols and Alcohols: To form ethers.
-
Carbanions: To form new carbon-carbon bonds.
This reactivity profile opens up possibilities for its use in the synthesis of a diverse range of pharmaceutical agents beyond Roflumilast, particularly those containing a piperazine scaffold, which is a well-known "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties.[8]
Reaction Pathway Diagram
Caption: General reactivity of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone with various nucleophiles.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.
Hazard Identification
Based on GHS classifications, this compound is considered an irritant.[1]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working with the powder outside of a fume hood, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation, coupled with the reactivity of the chloroacetyl group, makes it an essential building block for introducing the N-methylpiperazine moiety into drug candidates. A comprehensive understanding of its properties, synthesis, and handling is crucial for its safe and effective application in drug discovery and development. The insights and protocols provided in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical compound.
References
- 1. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | C7H14Cl2N2O | CID 12563661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride | 1051366-60-9 | Benchchem [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
- 8. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride properties
An In-Depth Technical Guide to 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, outlines a standard synthesis protocol, explores its chemical reactivity, and provides a practical, step-by-step experimental workflow for its application. This guide is intended for researchers, chemists, and drug development professionals who utilize reactive intermediates for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.
Introduction: A Versatile Synthetic Intermediate
This compound is a bifunctional organic compound that has garnered significant interest as a versatile intermediate. Its structure incorporates two key reactive motifs: a reactive α-chloroacetamide group and a 1-methylpiperazine moiety.
-
The α-chloroacetamide functional group serves as a potent electrophile. The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of the N-methylpiperazinyl-ethanone structure onto other molecules, making it an invaluable tool for chemical ligation and derivatization.
-
The 1-methylpiperazine core is a prevalent scaffold in numerous biologically active compounds. Its presence can enhance aqueous solubility, modulate pharmacokinetic properties, and provide a key interaction point for binding to biological targets.
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a convenient and reliable reagent for laboratory use. Its primary application lies in its role as a precursor for creating larger, more complex molecules, especially in the development of novel therapeutic agents.[1][2]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for designing experiments, ensuring safe handling, and predicting its behavior in various chemical environments.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | PubChem[3] |
| CAS Number | 42951-91-7 | BLDpharm[4] |
| PubChem CID | 12563661 | PubChem[3] |
| Molecular Formula | C₇H₁₄Cl₂N₂O | PubChem[3] |
| Molecular Weight | 213.10 g/mol | PubChem[3] |
| Canonical SMILES | CN1CCN(CC1)C(=O)CCl.Cl | PubChem[3] |
| InChI Key | XFUOEOASGSUIBP-UHFFFAOYSA-N | PubChem[3] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Parent Compound CID | 818173 (Free Base) | PubChem[3] |
Synthesis and Mechanism
The most common and efficient synthesis of the title compound is achieved through the acylation of 1-methylpiperazine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Causality of Experimental Design: The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control the highly exothermic nature of the acylation reaction between an amine and an acid chloride, thereby minimizing the formation of side products. An inert solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This HCl will protonate the basic nitrogen atoms of the starting material and product, effectively quenching the reaction. To prevent this, a base (either a non-nucleophilic tertiary amine like triethylamine or a second equivalent of 1-methylpiperazine) is often added to scavenge the generated HCl. The final hydrochloride salt is then prepared by treating the purified free base with a solution of HCl.
Figure 1: Synthesis workflow for 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone HCl.
Chemical Reactivity and Core Applications
The synthetic utility of this compound is almost exclusively derived from the reactivity of the α-chloro group. It is an excellent substrate for Sₙ2 (nucleophilic substitution) reactions.
Mechanism of Action: The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles. This allows for the formation of new carbon-oxygen, carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds.
Primary Applications in Drug Development:
-
Intermediate for API Synthesis: It is a common starting material for synthesizing Active Pharmaceutical Ingredients (APIs). For instance, related piperazine ethanone structures are used as intermediates in the synthesis of anti-inflammatory agents and CCR1 antagonists.[5]
-
Linker/Spacer in Complex Molecules: The compound can act as a covalent linker to connect the N-methylpiperazine headgroup to another molecule of interest, such as a protein ligand or a fluorescent probe.
-
Combinatorial Chemistry: Its straightforward reactivity makes it an ideal building block for generating large libraries of related compounds. By reacting it with a diverse set of nucleophiles (e.g., phenols, thiols, amines), researchers can rapidly create many new chemical entities for high-throughput screening in drug discovery campaigns.
Exemplary Experimental Protocol: N-Alkylation of a Phenolic Nucleophile
This protocol details a representative Sₙ2 reaction, demonstrating the use of this compound as an alkylating agent. This procedure is a self-validating system, incorporating in-process controls (TLC) and final product verification (NMR, MS).
Objective: To synthesize 2-(4-methylpiperazin-1-yl)-1-(4-nitrophenoxy)ethan-1-one.
Materials:
-
This compound
-
4-Nitrophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF (20 mL).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide in situ. Add this compound (1.1 eq) to the suspension.
-
Expert Rationale: Using a slight excess of the alkylating agent ensures the complete consumption of the limiting nucleophile. K₂CO₃ acts as the base to deprotonate the phenol and to neutralize the hydrochloride salt of the reagent, liberating the reactive free base.
-
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir.
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour. Use a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the 4-nitrophenol spot and the appearance of a new, higher-Rf product spot will indicate reaction completion.
-
Work-up and Extraction: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Expert Rationale: This aqueous work-up removes the DMF solvent and inorganic salts (K₂CO₃, KCl).
-
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Verification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane. Combine the pure fractions and concentrate to afford the final product. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Figure 2: Step-by-step experimental workflow for a typical alkylation reaction.
Safety and Handling
This compound is an irritant and requires careful handling to avoid exposure.[3]
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[6][7]
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1][8] Avoid contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][8]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]
-
Conclusion
This compound is a high-value synthetic intermediate characterized by its predictable and robust reactivity. Its ability to act as an efficient electrophilic building block for introducing the medicinally relevant N-methylpiperazine moiety makes it an indispensable tool for chemists in pharmaceutical research and development. Proper understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the creation of novel and complex chemical entities.
References
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2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride | Chemsrc. (n.d.). Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. Retrieved January 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Retrieved January 3, 2026, from [Link]
-
Chemical Register. (n.d.). 2-Chloro-1-{4-[(2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one Hydrochloride (CAS No. 1049720-70-8) Suppliers. Retrieved January 3, 2026, from [Link]
Sources
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- 2. 2-Chloro-1-{4-[(2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one Hydrochloride (CAS No. 1049720-70-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | C7H14Cl2N2O | CID 12563661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 42951-91-7|2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride|BLD Pharm [bldpharm.com]
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The Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Scaffold: A Comprehensive Technical Guide for Drug Discovery
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The tetrahydrobenzo[b]thieno[2,3-d]pyrimidine core is a heterocyclic ring system of significant interest to the drug discovery community. Its rigid, tricyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This scaffold has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and anti-parasitic properties.[1][2][3] This guide offers an in-depth exploration of the synthesis, chemical properties, and therapeutic potential of this versatile molecular framework, tailored for researchers and scientists in the field of drug development.
Molecular Architecture and Physicochemical Properties
The foundational structure of the tetrahydrobenzo[b]thieno[2,3-d]pyrimidine system consists of a thiophene ring fused with a pyrimidine ring, which is in turn fused to a cyclohexene ring. This arrangement results in a relatively planar yet conformationally constrained molecule. Substitutions at various positions, particularly at the 2- and 4-positions of the pyrimidine ring and on the benzo moiety, have been extensively explored to modulate the compound's physicochemical properties and biological activity.
Table 1: Physicochemical Properties of Representative Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Substituents | Reference |
| A2 | C15H13N3OS | 283.35 | 201-203 | 2-(Pyridin-2-yl) | [2] |
| A6 | C11H11ClN2OS | 254.73 | 234-236 | 2-(Chloromethyl) | [2] |
| Compound 4 | C21H22N6S2 | 422.57 | 255-256 | 4-(piperazin-1-yl) derivative | [3] |
| Compound 7 | C17H16ClN3S | 329.85 | 236-238 | 3-(4-Chlorobenzyl) | [4] |
Synthetic Pathways: Building the Core and Introducing Diversity
The construction of the tetrahydrobenzo[b]thieno[2,3-d]pyrimidine scaffold is most commonly achieved through a multi-step sequence, often commencing with the versatile Gewald reaction.
Core Synthesis Workflow
Caption: General synthetic scheme for tetrahydrobenzo[b]thieno[2,3-d]pyrimidine derivatives.
Experimental Protocol: Synthesis of the 4-Chloro Intermediate
-
Step 1: Gewald Reaction to form the Thiophene Ring. To a solution of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in absolute ethanol, add morpholine as a catalyst.[5] Reflux the mixture at 80°C. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is isolated by cooling and filtration.
-
Step 2: Pyrimidine Ring Formation. The purified thiophene intermediate is heated in an excess of formamide at approximately 180°C.[5][6] This high-temperature cyclization yields 5,6,7,8-tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidin-4(3H)-one.
-
Step 3: Chlorination at the 4-Position. The pyrimidinone is refluxed in phosphorus oxychloride (POCl3) to yield the key intermediate, 4-chloro-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine.[5] This chloro-derivative is highly reactive and serves as the primary precursor for introducing a wide range of substituents at the 4-position via nucleophilic aromatic substitution.
Biological Activities and Mechanisms of Action
Derivatives of the tetrahydrobenzo[b]thieno[2,3-d]pyrimidine scaffold have demonstrated a remarkable array of biological activities.
Anticancer Activity: Microtubule Targeting Agents
A significant body of research has focused on the development of these compounds as potent anticancer agents that target the microtubule network, a critical component of the cellular cytoskeleton involved in mitosis.
-
Mechanism of Action: Certain derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest and apoptosis.[1] These compounds often bind to the colchicine site on β-tubulin.
-
Potency: Some compounds in this class exhibit potent antiproliferative effects with IC50 values in the nanomolar range against various cancer cell lines.[1] Notably, some derivatives have been shown to circumvent P-glycoprotein-mediated drug resistance, a common mechanism that limits the efficacy of other chemotherapeutic agents like paclitaxel.[1]
Table 2: Anticancer Activity of Selected Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Mechanism | Reference |
| Compound 4 | MDA-MB-435 | 9.0 | Microtubule Depolymerization | [1] |
| Compound 5m | KB | 17,400 | Inhibition of Cell Proliferation | [7] |
| Compound 5n | KBv200 (multidrug-resistant) | 25,400 | Overcomes Multidrug Resistance | [7] |
Anti-inflammatory Properties
The tetrahydrobenzo[b]thieno[2,3-d]pyrimidine scaffold has also yielded compounds with significant anti-inflammatory activity.
-
Mechanism of Action: These derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[2] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying mechanism involves the inhibition of the nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2]
Anti-plasmodial Activity
Researchers have also explored this scaffold for the development of novel antimalarial agents. Certain derivatives have shown promising in vitro activity against chloroquine-resistant strains of Plasmodium falciparum.[3]
Analytical Characterization
The structural elucidation and purity assessment of tetrahydrobenzo[b]thieno[2,3-d]pyrimidine derivatives are typically performed using a combination of standard spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure, providing detailed information about the proton and carbon environments within the molecule.[2][3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the synthesized compounds.[2]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous confirmation of the three-dimensional molecular structure.[3]
-
Chromatography: Techniques such as TLC and column chromatography are used for reaction monitoring and purification, while High-Performance Liquid Chromatography (HPLC) is employed for purity analysis.
Safety and Toxicity
Preliminary safety and toxicity data for some tetrahydrobenzo[b]thieno[2,3-d]pyrimidine derivatives have been reported. In vitro cytotoxicity studies against various cancer and normal cell lines are commonly performed to assess the therapeutic index. Some compounds have demonstrated a degree of selectivity for cancer cells over non-cancerous cell lines.[3] In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is also utilized to predict the drug-like properties and potential toxicity of new derivatives.[3]
Conclusion
The tetrahydrobenzo[b]thieno[2,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities associated with its derivatives make it a focal point of ongoing research in medicinal chemistry. Future work in this area will likely focus on optimizing the potency and pharmacokinetic properties of lead compounds, as well as exploring new therapeutic applications for this remarkable heterocyclic system.
References
- 1. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. A facile synthesis and biological activity of novel tetrahydrobenzo[4',5']thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Heart of Atypical Antipsychotics: A Technical Guide to the Reaction Mechanisms of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride
Introduction
In the landscape of modern pharmaceutical synthesis, certain molecules, though not therapeutic agents themselves, are of paramount importance. 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is one such pivotal intermediate. While devoid of a direct pharmacological "mechanism of action" in the traditional sense, its "action" as a highly efficient and versatile building block is central to the synthesis of a class of critical medicines. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, offering researchers and drug development professionals a comprehensive understanding of its role in the creation of atypical antipsychotics such as aripiprazole, olanzapine, and quetiapine. We will dissect its reactivity, explore its application in key synthetic routes, and provide practical insights into its handling and reaction optimization.
Physicochemical Properties and Structural Analysis
This compound, with the chemical formula C7H14Cl2N2O and a molecular weight of 213.11 g/mol , is a white to off-white crystalline solid. Its structure features a chloroacetyl group attached to a 4-methylpiperazine ring. This arrangement is the key to its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14Cl2N2O | |
| Molecular Weight | 213.11 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 235-238 °C (decomposes) | |
| Solubility | Soluble in water |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain reaction conditions. The core reactivity of the molecule resides in the electrophilic carbon of the chloroacetyl group, which is highly susceptible to nucleophilic attack. The 4-methylpiperazine moiety, while primarily influencing the solubility and physical properties of the intermediate, also plays a role in the overall reaction kinetics.
Mechanism of Action in Organic Synthesis: A Versatile Electrophile
The "mechanism of action" of this compound in a synthetic context is defined by its role as an electrophilic building block. The primary mode of reactivity is nucleophilic substitution at the α-carbon of the ketone. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.
The Key Role in N-Alkylation Reactions
A predominant application of this compound is in the N-alkylation of aromatic and heteroaromatic amines. This reaction is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). The general mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bonded to the chlorine.
-
Transition State Formation: A trigonal bipyramidal transition state is formed.
-
Leaving Group Departure: The chlorine atom departs as a chloride ion, resulting in the formation of a new carbon-nitrogen bond.
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.
Diagram 1: General Mechanism of N-Alkylation
Caption: Nucleophilic substitution reaction pathway.
Application in the Synthesis of Atypical Antipsychotics
The utility of this compound is best illustrated through its application in the synthesis of commercially significant drugs.
Synthesis of Aripiprazole
Aripiprazole, an atypical antipsychotic, is synthesized via a pathway where this compound serves as a key intermediate. In one of the final steps, it is reacted with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Experimental Protocol: Synthesis of an Aripiprazole Precursor
-
Reaction Setup: To a stirred solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (1.5 eq).
-
Addition of Electrophile: Add this compound (1.1 eq) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired intermediate.
Role in the Synthesis of Olanzapine and Quetiapine
Similar synthetic strategies are employed in the manufacturing of olanzapine and quetiapine. In these syntheses, this compound is used to introduce the N-methylpiperazine moiety, which is a common structural feature in this class of drugs and is crucial for their pharmacological activity. The reaction conditions are often tailored based on the specific substrate and desired yield.
Diagram 2: Synthetic Utility Overview
Caption: Central role in antipsychotic synthesis.
Self-Validating Systems in Synthesis: Purity and Analytical Considerations
To ensure the trustworthiness of any synthetic protocol involving this compound, rigorous in-process controls and final product analysis are essential.
Table 2: Analytical Methods for Reaction Monitoring and Quality Control
| Analytical Technique | Application | Purpose |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | To qualitatively track the consumption of starting materials and the formation of the product. |
| High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring & Purity Assessment | To quantitatively determine the reaction conversion and the purity of the isolated product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | To confirm the chemical structure of the synthesized product. |
| Mass Spectrometry (MS) | Molecular Weight Verification | To confirm the molecular weight of the product. |
A self-validating system for these syntheses involves setting clear specifications for each analytical method. For instance, an HPLC method should be validated for linearity, accuracy, and precision. The disappearance of the starting material and the appearance of the product peak at the expected retention time provide confidence in the reaction's progress. Final product characterization by NMR and MS serves as the ultimate validation of the synthetic transformation.
Conclusion
This compound is a testament to the principle that the "action" of a molecule is not limited to its direct biological effects. Its mechanism of action in organic synthesis as a potent electrophile for N-alkylation reactions is a critical enabler for the production of life-changing atypical antipsychotic medications. A thorough understanding of its reactivity, coupled with robust analytical practices, allows for the efficient and reliable synthesis of these complex and vital pharmaceutical agents. The insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this key building block in their synthetic endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 547285, this compound. Retrieved from [Link].
The Multifaceted Biological Activities of N-Acylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword
The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its ability to be readily functionalized at the nitrogen positions has led to the generation of vast libraries of derivatives with a wide spectrum of biological activities. Among these, the N-acylpiperazine moiety has emerged as a particularly privileged structural motif, present in a multitude of clinically relevant drugs and investigational agents. This technical guide provides an in-depth exploration of the diverse biological activities of N-acylpiperazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of this important class of compounds. We will delve into their anticancer, antimicrobial, and antipsychotic properties, elucidating the underlying mechanisms of action and providing practical, field-proven insights into their evaluation.
I. The N-Acylpiperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The N-acylpiperazine core consists of a piperazine ring where one of the nitrogen atoms is acylated, forming an amide linkage. This seemingly simple modification has profound implications for the molecule's physicochemical properties and biological activity. The acyl group can modulate lipophilicity, hydrogen bonding capacity, and conformational flexibility, all of which are critical determinants of drug-target interactions. The second nitrogen atom of the piperazine ring is typically substituted with various aryl, alkyl, or heterocyclic groups, providing a key point of diversification to fine-tune pharmacological profiles and structure-activity relationships (SAR).[1]
The synthesis of N-acylpiperazine derivatives is generally straightforward, often involving the acylation of a monosubstituted piperazine with a suitable acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling reagent.[2][3][4] This synthetic accessibility has contributed significantly to the widespread exploration of this chemical space.
II. Anticancer Activity: Targeting the Machinery of Cell Proliferation
Arylpiperazine derivatives have garnered significant attention in oncology for their cytotoxic effects against various cancer cells.[5][6][7][8] The introduction of an N-acyl group can enhance this activity and provide opportunities for targeted therapies.
Mechanism of Action: Inhibition of Tubulin Polymerization
One of the well-established mechanisms of anticancer action for certain N-acylpiperazine derivatives is the inhibition of tubulin polymerization.[9] Tubulin, a key component of the cytoskeleton, is essential for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
A notable example is a series of arylamide derivatives containing a piperazine moiety, where compounds exhibited potent antiproliferative activity against a panel of cancer cell lines with IC50 values in the nanomolar range.[9] For instance, compound MY-1121 demonstrated significant inhibitory effects on liver cancer cells by directly acting on β-tubulin and inhibiting its polymerization.[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[10][11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-acylpiperazine derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SMMC-7721, HuH-7 for liver cancer; MCF-7, MDA-MB-231 for breast cancer)[9][13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
N-acylpiperazine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the N-acylpiperazine derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[11][14] Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like colchicine or doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity of N-Acylpiperazine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 6 | SGC-7901 | 0.084 | [9] |
| A549 | 0.221 | [9] | |
| Hela | 0.156 | [9] | |
| MY-1121 | SMMC-7721 | 0.089 | [9] |
| HuH-7 | 0.092 | [9] | |
| Compound 2b | LNCAP | 412 nM (Ki) | [13] |
| Compounds 2a-c, 3a-c | Prostate & Breast Cancer Lines | 15 - 73 | [13] |
III. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-acylpiperazine derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an interesting class of compounds for anti-infective research.[1][15][16][17][18]
Spectrum of Activity and Structure-Activity Relationship (SAR)
Studies have shown that N-alkyl and N-aryl piperazine derivatives can exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[15][17] The nature of the substituent on the piperazine nitrogen plays a crucial role in determining the antimicrobial potency and spectrum. For instance, lipophilic N-arylpiperazines have shown promising activity against Mycobacterium tuberculosis.[19] Structure-activity relationship studies have revealed that electronic, steric, and lipophilic properties of the substituents are critical for the candidacidal properties of some derivatives.[19]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[20][21]
Objective: To determine the MIC of N-acylpiperazine derivatives against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)[15]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
N-acylpiperazine derivatives dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the N-acylpiperazine derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
IV. Antipsychotic Activity: Modulating Neurotransmitter Systems
Arylpiperazine derivatives are a cornerstone in the development of drugs targeting the central nervous system (CNS), particularly for the treatment of psychiatric disorders like schizophrenia.[22][23][24] Many atypical antipsychotic drugs feature an arylpiperazine moiety, which often confers affinity for dopamine (D2) and serotonin (5-HT) receptors.[22][23][25][26]
Mechanism of Action: Dopamine and Serotonin Receptor Modulation
The therapeutic effects of atypical antipsychotics are believed to stem from their combined antagonist activity at dopamine D2 receptors and serotonin 5-HT2A receptors.[22] The N-acyl group in these derivatives can influence the binding affinity and functional activity at these G-protein coupled receptors (GPCRs). The interaction with these receptors modulates neurotransmission in key brain circuits implicated in the pathophysiology of psychosis.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[27][28][29]
Objective: To determine the binding affinity (Ki) of N-acylpiperazine derivatives for dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes expressing the human D2 or 5-HT2A receptor
-
Radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A)
-
N-acylpiperazine derivatives
-
Non-specific binding competitor (e.g., haloperidol for D2, mianserin for 5-HT2A)
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the N-acylpiperazine derivative in the assay buffer.
-
Incubation: Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the N-acylpiperazine derivative that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway: Dopamine D2 Receptor Modulation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. apjhs.com [apjhs.com]
- 19. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 22. researchgate.net [researchgate.net]
- 23. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. multispaninc.com [multispaninc.com]
An In-depth Technical Guide to 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive α-chloro ketone moiety and a 4-methylpiperazine core, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly those with potential therapeutic applications. The 4-methylpiperazine group is a common scaffold in many active pharmaceutical ingredients (APIs), valued for its ability to impart favorable pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important chemical intermediate.
Chemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | [1] |
| Molecular Formula | C₇H₁₄Cl₂N₂O | [1] |
| Molecular Weight | 213.10 g/mol | [1] |
| CAS Number | 42951-91-7 | [1] |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl group, multiplets for the piperazine ring protons, and a singlet for the chloromethyl protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals would be expected for the methyl carbon, the piperazine ring carbons, the carbonyl carbon, and the chloromethyl carbon.
-
IR (Infrared) Spectroscopy: A strong absorption band characteristic of the amide carbonyl group (C=O) would be a key feature.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the free base and characteristic fragmentation patterns.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 1-methylpiperazine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the secondary amine of 1-methylpiperazine on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group, to yield the desired amide product. The final step involves the protonation of the tertiary amine of the piperazine ring by hydrochloric acid to form the hydrochloride salt.
Caption: Nucleophilic Acyl Substitution Mechanism.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from a similar procedure for the synthesis of a related piperazine derivative.[2]
Materials:
-
1-Methylpiperazine
-
Chloroacetyl chloride
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Deionized water
-
10% Sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1-methylpiperazine (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold deionized water.
-
Neutralize the aqueous layer by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free base of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone as an oil or solid.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and cool in an ice bath.
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Caption: Synthetic Workflow Diagram.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. The chloroacetyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the attachment of this piperazine-containing moiety to a larger molecular scaffold. Piperazine derivatives are known to be useful in a variety of pharmaceutical indications, including as cardiotonic, neurotropic, or anti-inflammatory agents.[2]
While direct synthesis of major commercial drugs from this specific intermediate is not widely documented, its precursor, 1-methylpiperazine, is a key building block in the synthesis of the atypical antipsychotic drug olanzapine . The synthesis of olanzapine involves the reaction of 2-methyl-4-chloro-10H-thieno[2,3-b][2][3]benzodiazepine with N-methylpiperazine. This highlights the importance of the 4-methylpiperazine moiety in the development of central nervous system (CNS) active drugs.
The reactivity of the α-chloro ketone in this compound makes it a suitable precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many drug classes.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on GHS classifications for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[1] Refer to the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety information.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactive nature of its α-chloro ketone functionality make it an attractive building block for the creation of novel and complex molecules. A thorough understanding of its chemical properties, synthetic routes, and potential applications is crucial for researchers and scientists working to develop the next generation of therapeutic agents.
References
-
Zhang, Y. et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o708. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone HCl
Section 1: Introduction and Strategic Hazard Overview
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone HCl is a substituted piperazine derivative commonly utilized as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure incorporates a chloroacetamide functional group, a class of compounds known for their reactivity as alkylating agents.[1] This intrinsic reactivity is the foundation of its utility in chemical synthesis but also dictates the stringent safety protocols required for its handling.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The core safety directive is to treat this substance not merely as a standard chemical intermediate, but as a potent, reactive compound with significant potential for biological interaction. The GHS classification identifies it as a skin, eye, and respiratory irritant.[2] However, experienced professionals must look beyond the immediate hazard statements and recognize the underlying mechanistic risk: the potential for covalent modification of biological macromolecules.[1] This principle informs every recommendation in this document.
Section 2: Compound Profile and Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for developing appropriate handling and emergency response procedures.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | PubChem[2] |
| CAS Number | 42951-91-7 | PubChem[2] |
| Molecular Formula | C₇H₁₄Cl₂N₂O | PubChem[2] |
| Molecular Weight | 213.10 g/mol | PubChem[2] |
| Appearance | White to off-white solid (Inferred from similar compounds) | N/A |
Section 3: In-Depth Hazard Analysis and Risk Assessment
The hazards associated with this compound are twofold, stemming from both the chloroacetamide moiety and the hydrochloride salt form.
3.1 Primary Hazard: Alkylating Nature The chloroacetyl group (ClCH₂C(=O)-) is a classic electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. In a biological context, nucleophiles are abundant in the form of thiol groups (e.g., in cysteine residues of proteins) and amino groups.
-
Mechanism of Toxicity : 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone HCl acts as a sulfhydryl alkylating reagent, capable of forming covalent bonds with thiol groups.[1] This irreversible modification can disrupt protein structure and function, leading to cellular damage. This is the mechanistic basis for its irritant properties and underscores the need to prevent any direct contact.
3.2 GHS Hazard Classification The compound is formally classified with the following hazards, which should be considered the minimum risk level[2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Signal Word: Warning
-
Pictogram: Irritant (Exclamation Mark)
3.3 Secondary Hazard: Hydrochloride Salt The compound is supplied as a hydrochloride salt. While stable in a dry state, in the presence of moisture or incompatible basic materials, it can hydrolyze or react to release hydrochloric acid (HCl) vapor. HCl is corrosive and a potent respiratory irritant.[3][4][5]
Section 4: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, prioritizing engineering controls and supplementing with robust PPE. There is no safe level of exposure to potent alkylating agents.[6]
4.1 Engineering Controls
-
Primary Containment : All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to control airborne dust and vapors.
-
Ventilation : The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[7][8]
-
Safety Stations : An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[9]
4.2 Personal Protective Equipment (PPE) The selection of PPE must be based on the highest potential risk. Given the compound's alkylating nature, protocols for handling hazardous drugs provide an appropriate and authoritative benchmark.[10][11][12]
-
Hand Protection : Double-gloving is required.[13] The inner glove should be placed underneath the gown cuff, and the outer glove must completely cover the cuff.[6][13] Gloves must be chemotherapy-rated and compliant with ASTM D6978 standards.[11][13]
-
Body Protection : A disposable, polyethylene-coated polypropylene gown that closes in the back is required.[6][13] This material provides demonstrated resistance to chemical permeation.[12]
-
Eye and Face Protection : Chemical safety goggles and a full face shield must be worn to protect against splashes.[6][13]
-
Respiratory Protection : When handling the solid powder outside of a certified containment device (not recommended), a NIOSH-certified N95 respirator is the minimum requirement to protect against airborne particles.[6][13] All routine operations should be performed within a fume hood.
Section 5: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated protocols is critical for mitigating risk.
5.1 Weighing and Aliquoting Solid Compound
-
Ensure all required PPE is correctly donned before entering the designated handling area.
-
Perform all operations within a chemical fume hood.
-
Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Use anti-static weigh boats and tools to minimize the generation of airborne dust.
-
Carefully open the container, avoiding any puff of powder.
-
Weigh the desired amount of the compound directly into a tared, sealable container.
-
Once complete, securely seal both the primary and secondary containers.
-
Decontaminate all tools and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the liner and wipes as hazardous waste.
5.2 General Laboratory Use and Best Practices
-
Keep containers securely sealed when not in use.[14]
-
Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][14]
-
Contaminated work clothing should not be allowed out of the workplace and must be laundered separately.[7][14]
Section 6: Storage and Incompatibility
Proper storage is crucial for maintaining compound integrity and preventing hazardous reactions.
-
Storage Conditions : Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[9][14] The storage area should be secured and accessible only to authorized personnel.
-
Incompatible Materials : Store away from strong oxidizing agents, strong acids, and strong bases.[1][9] Contact with bases can neutralize the HCl salt and potentially generate the free base, while contact with strong acids or oxidizers could lead to hazardous reactions.
Section 7: Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
7.1 First Aid Measures
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[9] If symptoms persist, seek immediate medical attention.[8]
-
Skin Contact : Immediately take off all contaminated clothing.[8] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation occurs or persists.[9]
-
Eye Contact : Immediately rinse cautiously with water for several minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[9] Seek immediate medical attention from an ophthalmologist.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
7.2 Spill Response
-
Minor Spills (Solid) : Remove all ignition sources.[7][14] Wearing full PPE, gently cover the spill with a dry, inert absorbent material like sand or vermiculite.[7] Use dry clean-up procedures to avoid generating dust.[7][14] Carefully sweep the material into a suitable, labeled container for waste disposal.[7][14]
-
Major Spills : Evacuate the area and move upwind.[7][14] Alert emergency services and inform them of the nature of the hazard.[7][14] Only personnel with appropriate training and respiratory protection should enter the area.
Section 8: Waste Disposal
All materials contaminated with 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone HCl, including empty containers, used PPE, and spill cleanup materials, must be considered hazardous waste.
-
Collect all waste in sealed, properly labeled containers.
-
Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[9] Do not allow the product to enter drains or waterways.[8]
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Solubility of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride in different solvents
<An In-depth Technical Guide to the Solubility of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride >
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring consistent quality in drug manufacturing processes. This document outlines the fundamental physicochemical properties of the compound, explores the theoretical principles governing its solubility, and presents a detailed, field-proven protocol for its experimental determination using the shake-flask method. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to effectively handle and utilize this compound in their work.
Introduction
This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The piperazine moiety is a common feature in many clinically significant drugs, enhancing their physicochemical properties and biological activities.[1] The solubility of this hydrochloride salt directly impacts its reactivity, bioavailability in subsequent formulation stages, and the efficiency of its purification. Inadequate solubility can lead to challenges in process development, such as poor reaction kinetics, difficulty in handling and transfer, and impurities in the final product. Therefore, a thorough understanding and characterization of its solubility profile across various solvents are essential for successful drug development and manufacturing.
Physicochemical Properties
A foundational understanding of the compound's intrinsic properties is critical to predicting and explaining its solubility behavior.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | PubChem[2] |
| Molecular Formula | C7H14Cl2N2O | PubChem[2] |
| Molecular Weight | 213.10 g/mol | PubChem[2] |
| Structure | CN1CCN(CC1)C(=O)CCl.Cl | PubChem[2] |
| Physical Form | Solid (predicted) | --- |
As a hydrochloride salt, the compound is ionic and is expected to exhibit higher solubility in polar solvents, particularly those capable of hydrogen bonding. The presence of the tertiary amine in the piperazine ring and the carbonyl group also contributes to its potential for interaction with protic solvents.
Theoretical Principles of Solubility
The solubility of a compound is governed by a complex interplay of factors related to both the solute and the solvent.[3] Key principles include:
-
Polarity ("Like Dissolves Like"): The polarity of both the solute and the solvent is a primary determinant of solubility.[4] As a salt, this compound is highly polar. It is therefore expected to be most soluble in polar solvents like water and short-chain alcohols, and poorly soluble in nonpolar solvents such as alkanes.
-
pH and Ionization: For ionizable compounds, the pH of the aqueous medium is a critical factor.[5][6] As a hydrochloride salt of a weak base (the methylpiperazine moiety), the compound will be predominantly in its ionized, more water-soluble form at lower pH values. At higher pH, it may convert to the free base, which is expected to be less water-soluble but more soluble in organic solvents.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[4] However, this relationship must be determined empirically for each solute-solvent system.
-
Solvent-Solute Interactions: The ability of a solvent to form hydrogen bonds or engage in dipole-dipole interactions with the solute significantly enhances solubility. Water, for example, can interact with the carbonyl oxygen and the charged amine of the compound.
Experimental Determination of Solubility
The following section provides a robust, step-by-step protocol for determining the equilibrium solubility of the target compound. The shake-flask method is the gold standard for this purpose and is recommended by regulatory bodies like the OECD and WHO.[7][8]
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: A range of analytical grade solvents covering different polarity classes (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane, Toluene, Hexane).
-
Equipment:
-
Analytical balance (4-decimal place)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Safety Precautions
-
Hazard Profile: This compound is classified as a skin, eye, and respiratory irritant.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Solvent Safety: Adhere to all safety guidelines for the specific solvents being used, paying attention to flammability and toxicity.
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol: Shake-Flask Method
This protocol is adapted from standard guidelines such as OECD 105.[7][9]
-
Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is achieved. A visual excess of solid should remain at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration: Secure the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. Equilibrium is reached when the concentration of the solute in solution does not change significantly over time.[8][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles. Note: It is important to ensure the filter material does not adsorb the solute.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.
Expected Results and Discussion
While specific experimental data is generated in the laboratory, a predictive analysis based on the compound's structure allows for a qualitative ranking of its solubility.
Table 1: Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydrochloride salt structure is ionic and readily solvated by polar, hydrogen-bonding solvents. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | These solvents have high dielectric constants and can solvate ions, though they lack hydrogen bond donating ability. |
| Moderately Polar | Dichloromethane (DCM) | Low to Moderate | DCM can engage in dipole-dipole interactions but is not effective at solvating a salt. |
| Nonpolar | Toluene, Hexane | Very Low / Insoluble | The large difference in polarity between the ionic solute and the nonpolar solvent prevents effective solvation.[4] |
Discussion: The high solubility in polar protic solvents is anticipated due to the ionic nature of the hydrochloride salt and the presence of hydrogen bond acceptors (carbonyl oxygen, nitrogen atoms) and the acidic proton from HCl. This makes aqueous solutions or alcoholic solvents ideal for reactions where the compound is a starting material. Its lower solubility in nonpolar solvents can be exploited for purification, for example, by precipitating the compound from a reaction mixture by adding an anti-solvent like hexane or toluene.
Applications and Implications in Drug Development
-
Process Chemistry: The solubility data is critical for selecting appropriate reaction solvents, ensuring that the compound remains in solution for homogenous reaction kinetics. It also informs the choice of solvents for work-up and extraction procedures.
-
Crystallization and Purification: Understanding the solubility curve (solubility vs. temperature) is essential for developing efficient crystallization protocols to isolate the compound with high purity. Anti-solvent crystallization is a common technique that relies on precise solubility data.
-
Formulation Science: Although this compound is an intermediate, its properties can influence the final API. If any residual intermediate is present, its solubility will affect the dissolution characteristics of the final drug product.
Conclusion
The solubility of this compound is a critical parameter that influences its handling, reactivity, and purification throughout the drug development lifecycle. Its nature as a hydrochloride salt dictates high solubility in polar protic solvents and low solubility in nonpolar solvents. By employing standardized methodologies like the shake-flask method, researchers can obtain reliable and reproducible solubility data. This information is indispensable for the rational design of synthetic routes, the optimization of purification processes, and the consistent production of high-quality pharmaceutical intermediates.
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European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from the European Medicines Agency website.[11][12][13]
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U.S. Food and Drug Administration. (2025). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from the U.S. Food and Drug Administration website.[14]
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Ascendia Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader.[3]
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Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.[6]
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Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT [PowerPoint presentation].[15]
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Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.[4]
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OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
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Chemsrc. (2025). 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride. Retrieved from Chemsrc.com.[16]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. PubChem Compound Database.[2]
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OECD. (n.d.). Test No. 105: Water Solubility.[7]
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World Health Organization. (n.d.). Annex 4.[8]
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SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.[10]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105.[9]
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ChemicalBook. (n.d.). 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone:hydrochloride.[17]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. PubMed Central.[1]
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National Institutes of Health. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.[18]
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BLDpharm. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride.[19]
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Benchchem. (n.d.). synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.[20]
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National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.[21]
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Santa Cruz Biotechnology. (n.d.). 2-Chloro-1-[4-(2-fluoro-phenyl)-piperazin-1-yl]-ethanone.[22]
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ChemicalBook. (n.d.). 2-chloro-1-(4-cyclopentyl-piperazin-1-yl)-ethanone.[23]
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ChemicalBook. (2025). 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL.[24]
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BLDpharm. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone.[25]
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An In-depth Technical Guide to 2-(bis(2-chloroethyl)amino)propanamide: A Nitrogen Mustard Analogue for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Cytotoxic Agent
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(bis(2-chloroethyl)amino)propanamide, a nitrogen mustard derivative with the chemical formula C7H14Cl2N2O. As a member of the alkylating agent class of compounds, it holds potential for investigation in the realm of cancer chemotherapy. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into its synthesis, characterization, mechanism of action, and the critical safety protocols required for its handling.
Molecular Identity and Physicochemical Properties
2-(bis(2-chloroethyl)amino)propanamide, also known by its CAS number 100608-10-4, is a structural analogue of the well-known nitrogen mustards.[1] It is also available as a hydrochloride salt (CAS No: 2620-21-5), which typically enhances its solubility in aqueous media.[2]
Structural and Basic Information
| Identifier | Value | Source |
| IUPAC Name | 2-[bis(2-chloroethyl)amino]propanamide | MOLBASE[1] |
| CAS Number | 100608-10-4 | MOLBASE[1] |
| Molecular Formula | C7H14Cl2N2O | MOLBASE[1] |
| Molecular Weight | 213.105 g/mol | MOLBASE[1] |
| Canonical SMILES | CC(C(=O)N)N(CCCl)CCCl | PubChem[3] |
| InChIKey | SAARCXMPKFTYFD-UHFFFAOYSA-N | PubChem[3] |
Physicochemical Data
The following table summarizes the key physical and chemical properties of the free base form of the compound.
| Property | Value | Source |
| Density | 1.215 g/cm³ | MOLBASE[1] |
| Boiling Point | 269 ºC at 760 mmHg | MOLBASE[1] |
| Flash Point | 116.5 ºC | MOLBASE[1] |
| Refractive Index | 1.498 | MOLBASE[1] |
| Vapor Pressure | 0.00746 mmHg at 25°C | MOLBASE[1] |
| LogP | 1.3401 | MOLBASE[1] |
For the hydrochloride salt, 3-[bis(2-chloroethyl)amino]propanamide hydrochloride (CAS: 2620-21-5), the molecular formula is C7H15Cl3N2O and the molecular weight is 249.566 g/mol .[2] Its boiling point is reported as 293.4ºC at 760mmHg with a flash point of 131.3ºC.[2]
Synthesis and Purification
The synthesis of 2-(bis(2-chloroethyl)amino)propanamide, like other nitrogen mustards, involves the introduction of the reactive bis(2-chloroethyl)amino moiety. A general and illustrative synthetic approach involves the chlorination of a corresponding diethanolamine precursor.
General Synthetic Strategy
The synthesis of nitrogen mustards typically proceeds via the reaction of a precursor amine with a suitable chlorinating agent. For instance, bis(2-chloroethyl)amine hydrochloride, a common building block for many nitrogen mustards, can be synthesized from diethanolamine and thionyl chloride.[4] This intermediate can then be further functionalized.
A plausible synthetic route to 2-(bis(2-chloroethyl)amino)propanamide would involve the reaction of alanine amide with a suitable bis(2-chloroethyl)ating agent or a multi-step synthesis starting from alanine.
Illustrative Synthesis of a Nitrogen Mustard Precursor: Bis(2-chloroethyl)amine hydrochloride
This protocol is for a related precursor and should be adapted and optimized for the synthesis of the target compound.
-
Reaction Setup: In a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of dichloroethane.[4]
-
Chlorination: Slowly add 51.0 mL of thionyl chloride to the mixture. A solid suspension will form immediately.[4]
-
Reaction Progression: Upon warming to 50°C, the initial suspension dissolves. As the mixture is refluxed, a crystalline solid precipitates.[4]
-
Reaction Completion and Quenching: Continue refluxing with stirring for 3 hours. After completion, quench the reaction by adding 20 mL of methanol.[4]
-
Isolation: Remove the solvents under vacuum to obtain the white crystalline product, bis(2-chloroethyl)amine hydrochloride, in quantitative yield.[4]
Purification
Purification of nitrogen mustards requires careful consideration of their reactivity and potential for degradation. Common purification techniques include:
-
Recrystallization: For crystalline solids like the hydrochloride salt, recrystallization from a suitable solvent system (e.g., methanol/ether) can be effective.
-
Column Chromatography: Silica gel column chromatography can be employed for the purification of the free base, using an appropriate eluent system such as a mixture of dichloromethane and methanol.
Analytical Methodologies
The analysis of highly reactive compounds like nitrogen mustards presents a significant challenge. Their instability often necessitates derivatization prior to analysis or the use of rapid and sensitive techniques.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry (MS), are the primary techniques for the analysis of nitrogen mustards and their degradation products.
Typical HPLC-MS/MS Parameters for a Related Nitrogen Mustard (Bis(2-chloroethyl)amine):
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm).[5]
-
Mobile Phase: An isocratic mixture of 0.2% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B) in a 45:55 v/v ratio.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 2 µL.[5]
-
Ionization Mode: Positive-ion electrospray ionization (ESI).[5]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is essential for confirming the structure. Expected signals would include those for the methyl and methine protons of the propionamide moiety, and the methylene protons of the chloroethyl groups. For the related compound bis(2-chloroethyl)amine hydrochloride, characteristic signals are observed.[7]
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern. For bis(2-chloroethyl)amine, the parent ion and characteristic fragment ions can be observed.[5][8] Due to the presence of two chlorine atoms, the mass spectrum of 2-(bis(2-chloroethyl)amino)propanamide is expected to show a characteristic isotopic pattern.
Mechanism of Action and Biological Activity
As a nitrogen mustard, 2-(bis(2-chloroethyl)amino)propanamide is classified as a DNA alkylating agent. Its biological activity is intrinsically linked to its ability to covalently modify DNA, leading to cytotoxicity.
DNA Alkylation
The mechanism of action involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine. The bifunctional nature of the molecule allows for a second alkylation event, resulting in the formation of inter-strand or intra-strand cross-links in the DNA.
Figure 1: Proposed mechanism of action for 2-(bis(2-chloroethyl)amino)propanamide.
Cytotoxicity
Safety, Handling, and Disposal
Nitrogen mustards are hazardous substances that require strict safety protocols. They are potent vesicants (blistering agents) and are suspected to be carcinogenic and mutagenic.
Personal Protective Equipment (PPE)
-
Gloves: Wear double gloves (e.g., nitrile) at all times when handling the compound.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A disposable, solid-front gown is recommended.
-
Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Handling Procedures
-
All work with the compound should be conducted in a designated area within a chemical fume hood.[11][12]
-
Avoid the generation of dust.
-
Have a spill kit readily available. The kit should contain absorbent materials, decontaminating solutions, and appropriate PPE.
-
Wash hands thoroughly after handling.
Spill and Exposure Procedures
-
Spill: In case of a spill, evacuate the area and prevent entry. Wear appropriate PPE and contain the spill with absorbent material.[13] Clean the area with a suitable decontamination solution.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Disposal
All waste contaminated with 2-(bis(2-chloroethyl)amino)propanamide, including empty containers, disposable labware, and cleaning materials, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[14] Do not dispose of this chemical down the drain or in regular trash.[14]
Figure 2: Workflow for the safe handling of 2-(bis(2-chloroethyl)amino)propanamide.
Conclusion and Future Directions
2-(bis(2-chloroethyl)amino)propanamide is a nitrogen mustard derivative with the characteristic chemical properties of a DNA alkylating agent. Its potential as a cytotoxic compound makes it a candidate for further investigation in the field of oncology drug discovery. This guide has provided a comprehensive overview of its known properties, inferred biological activity, and essential safety protocols.
For drug development professionals, the next logical steps would involve:
-
In-depth Cytotoxicity Profiling: Evaluating the compound's potency against a panel of cancer cell lines to determine its IC50 values and therapeutic potential.
-
Mechanism of Action Studies: Confirming the proposed mechanism of DNA alkylation and investigating other potential cellular targets.
-
Pharmacokinetic and Pharmacodynamic Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy in preclinical models.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related compounds to optimize potency and reduce toxicity.
By adhering to rigorous scientific principles and stringent safety standards, the exploration of 2-(bis(2-chloroethyl)amino)propanamide and its analogues may contribute to the development of novel therapeutic agents for the treatment of cancer.
References
-
MOLBASE. 2-[bis(2-chloroethyl)amino]propanamide. [Link]
-
Chemsrc. 3-[bis(2-chloroethyl)amino]propanamide,hydrochloride. [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride.
- Sigma-Aldrich. (2024). Safety Data Sheet: Bis(2-chloroethyl)amine hydrochloride.
- Manchuri, K. M., et al. (n.d.). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.
-
PubChem. Bis(2-chloroethyl)amine hydrochloride. [Link]
-
PubChem. Bis(2-chloroethyl)amine. [Link]
- BenchChem. (2025). A Comparative Guide to the Analysis of Bis(2-Chloroethyl)
- Santa Cruz Biotechnology. Bis(2-chloroethyl)amine hydrochloride: sc-210134.
- BenchChem. (2025). Proper Disposal Procedures for Bis(2-Chloroethyl)amine hydrochloride-d8.
- SD Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: Bis(2-chloroethyl)amine hydrochloride.
-
PubChem. N-(2-chloroethyl)propan-2-amine. [Link]
-
PubChem. Propionamide, 2-(bis(2-chloroethyl)amino)-, hydrochloride. [Link]
- BenchChem. (2025). Confirming the Purity of 2-[Bis(2-chloroethyl)
-
ResearchGate. Mass spectra of bis (2-chloroethyl) amine. [Link]
- BenchChem. (2025). A Researcher's Guide to Confirming the Identity of 2-[Bis(2-chloroethyl)amino]ethanol Synthesis Products.
- MDPI. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)
- Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(12), 6667-6669.
-
ResearchGate. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. [Link]
-
PubChem. 2-(bis(2-chloroethyl)amino)propionamide. [Link]
- Bis(2-chloroethyl)
- Google Patents. (2016). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. WO2016156927A1.
-
NIST. 2-Chloropropionamide. [Link]
-
PubChem. Bis(2-chloroethyl)ethylamine. [Link]
-
Apicule. Bis(2-chloroethyl)amine hydrochloride (CAS No: 821-48-7) API Intermediate Manufacturers. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride
Abstract: This document provides a detailed, field-proven protocol for the synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride, a key intermediate in pharmaceutical development. The guide delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety protocols, and provides methods for characterization and purification. This application note is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible synthetic method.
Introduction and Scientific Context
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone and its hydrochloride salt are valuable building blocks in medicinal chemistry. The presence of the reactive chloroacetyl group combined with the piperazine moiety makes it a versatile precursor for introducing the N-methylpiperazine pharmacophore into more complex molecules. This scaffold is prevalent in numerous biologically active compounds, including antipsychotic agents such as Loxapine.[1]
The synthesis detailed herein follows a classic nucleophilic acyl substitution pathway. This process involves the acylation of 1-methylpiperazine with chloroacetyl chloride. The reaction is highly efficient but requires rigorous control of conditions due to the reactivity and hazardous nature of the reagents. The subsequent conversion to the hydrochloride salt enhances the compound's stability and improves its handling characteristics as a crystalline solid.
Reaction Principle and Mechanism
The core of this synthesis is the nucleophilic acyl substitution reaction between 1-methylpiperazine and chloroacetyl chloride.
-
Nucleophile: 1-methylpiperazine possesses two nitrogen atoms. The secondary amine is significantly more nucleophilic than the tertiary amine and readily attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Electrophile: Chloroacetyl chloride is a highly reactive acylating agent. The electron-withdrawing nature of both the carbonyl oxygen and the adjacent chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack.
-
Byproduct Formation: The reaction generates hydrogen chloride (HCl) as a byproduct. This HCl reacts with another molecule of the basic 1-methylpiperazine to form its hydrochloride salt. Therefore, a molar excess of 1-methylpiperazine or the inclusion of a non-nucleophilic base is often employed to drive the reaction to completion. In this protocol, the final step intentionally introduces HCl to form the desired salt of the product.
The overall transformation can be visualized as follows:
Sources
Application Note and Protocol: A Comprehensive Guide to the Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is a key building block in synthetic organic chemistry, frequently utilized as an intermediate in the preparation of a wide range of biologically active molecules. Its bifunctional nature, possessing both a reactive chloroacetyl group and a piperazine moiety, makes it a versatile precursor for introducing the N-methylpiperazine scaffold into larger molecular frameworks. This functional group is a common feature in many pharmaceutical agents, contributing to improved solubility, bioavailability, and target engagement.
This application note provides a comprehensive and technically detailed protocol for the synthesis of this compound. The guide is designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Reaction Scheme
The synthesis is a two-step process commencing with the acylation of N-methylpiperazine with chloroacetyl chloride to form the free base, 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone. This is followed by the conversion of the free base to its hydrochloride salt to enhance stability and ease of handling.
Step 1: Acylation of N-methylpiperazine
Caption: Acylation of N-methylpiperazine with chloroacetyl chloride.
Step 2: Hydrochloride Salt Formation
Caption: Conversion of the free base to its hydrochloride salt.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. |
| N-Methylpiperazine | Reagent | Sigma-Aldrich | 109-01-3 |
| Chloroacetyl chloride | Reagent | Sigma-Aldrich | 79-04-9 |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 |
| Diethyl ether | Anhydrous | Fisher Scientific | 60-29-7 |
| Hydrochloric acid | 2.0 M in diethyl ether | Sigma-Aldrich | 7647-01-0 |
| Sodium bicarbonate | ACS Reagent | VWR | 144-55-8 |
| Anhydrous sodium sulfate | ACS Reagent | VWR | 7757-82-6 |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
NMR spectrometer
-
Melting point apparatus
Experimental Protocol
Part 1: Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone (Free Base)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-methylpiperazine (10.0 g, 99.8 mmol) in anhydrous dichloromethane (100 mL).
-
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.
-
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Causality: The acylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of byproducts.
-
-
Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (12.4 g, 110 mmol) in anhydrous dichloromethane (50 mL) dropwise to the stirred N-methylpiperazine solution over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Causality: Slow, dropwise addition is essential to manage the exothermicity of the reaction and ensure a controlled reaction.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the hydrochloric acid formed during the reaction.
-
Causality: The N-methylpiperazine acts as both the nucleophile and the base to neutralize the initial HCl produced. However, a final wash with a mild base ensures complete neutralization and removal of any remaining acidic impurities.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone as an oil.
Part 2: Synthesis of this compound
-
Dissolution: Dissolve the crude free base oil in anhydrous diethyl ether (150 mL).
-
Acidification: While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether until the precipitation of a white solid is complete. The pH of the solution should be acidic.
-
Causality: The use of anhydrous HCl in an anhydrous solvent is critical to prevent the introduction of water, which could lead to hydrolysis or affect the crystallinity of the final product.
-
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold, anhydrous diethyl ether (3 x 30 mL) to remove any unreacted starting materials or non-basic impurities. Dry the product under vacuum to a constant weight.
Characterization
The final product, this compound, should be a white to off-white solid.
| Property | Expected Value |
| Molecular Formula | C₇H₁₄Cl₂N₂O[1] |
| Molecular Weight | 213.11 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): 4.45 (s, 2H, -C(=O)CH₂Cl), 3.8-4.0 (m, 4H, piperazine ring protons), 3.3-3.5 (m, 4H, piperazine ring protons), 3.0 (s, 3H, -NCH₃). Note: The exact chemical shifts may vary slightly. |
| Purity (by HPLC) | ≥98% |
Safety Precautions
-
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. [2][3] It reacts violently with water.[2] All manipulations should be performed in a well-ventilated chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
N-Methylpiperazine is a flammable liquid and can cause skin burns and eye damage. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of free base | Incomplete reaction | Extend the reaction time at room temperature and monitor by TLC. |
| Hydrolysis of chloroacetyl chloride | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Oily product after salt formation | Impurities present | Purify the free base by column chromatography before salt formation. |
| Insufficient drying | Dry the final product under high vacuum for an extended period. | |
| Product is off-color | Impurities from starting materials or side reactions | Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether). |
Conclusion
This application note provides a reliable and well-documented protocol for the synthesis of this compound. By adhering to the detailed steps and understanding the rationale behind each procedure, researchers can confidently prepare this valuable synthetic intermediate with high purity and yield. The emphasis on safety and troubleshooting is intended to facilitate a smooth and successful synthesis in a laboratory setting.
References
Application Notes & Protocols: The Strategic Use of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone. This versatile bifunctional reagent serves as a cornerstone intermediate in the synthesis of a wide range of biologically active molecules, most notably in the development of atypical antipsychotics. We will explore its core reactivity, provide detailed, field-proven protocols for key transformations, and explain the underlying mechanistic principles that govern its synthetic utility.
Introduction: A Profile of a Key Synthetic Building Block
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone, hereafter referred to as CMPe, is a powerful electrophilic intermediate. Its structure combines a reactive α-chloro ketone moiety with a 1-methylpiperazine group. This unique combination makes it an invaluable tool for introducing the methylpiperazinyl-ethanone fragment into target molecules, a common structural motif in many pharmaceuticals.
The piperazine ring, in particular, is a privileged scaffold in medicinal chemistry. It is found in numerous approved drugs, where it often serves to modulate physicochemical properties such as solubility and basicity, and to establish critical interactions with biological targets.[1] The 1-methylpiperazine group is a key component of several antipsychotic agents that target dopamine and serotonin receptors.[2][3]
The primary reactivity of CMPe stems from the α-chloro ketone group. The carbonyl group activates the adjacent carbon-chlorine bond, making the chlorine atom an excellent leaving group for nucleophilic substitution (SN2) reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.[4]
Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone |
| CAS Number | 39861-12-4 |
| Molecular Formula | C₇H₁₃ClN₂O |
| Molecular Weight | 176.64 g/mol |
| Appearance | Typically an oil or low-melting solid |
| Reactivity Profile | Electrophilic; susceptible to nucleophilic attack |
Core Application: Synthesis of Pharmaceutical Intermediates via N-Alkylation
The most prominent application of CMPe is the N-alkylation of primary and secondary amines, anilines, and other nitrogen-containing heterocycles. This reaction is fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs), particularly within the class of atypical antipsychotics. Piperazine derivatives are known to exhibit potent activity at dopamine D2 and serotonin 5-HT receptors, making them a focal point of neuroleptic drug design.[3][5]
Mechanistic Rationale
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic nitrogen atom of the amine attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion and forming a new carbon-nitrogen bond.
Causality Behind Experimental Choices:
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (Et₃N) is crucial. Its role is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A strong base (e.g., NaOH, KOH) is generally avoided as it can promote unwanted side reactions, such as hydrolysis of the chloroacetyl group or elimination.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are ideal. They effectively solvate the cation of the base while leaving the nucleophile relatively "bare," thereby accelerating the rate of the SN2 reaction.
-
Temperature: The reaction is often performed at room temperature or with gentle heating (40-80 °C). Higher temperatures can increase the rate of reaction but may also lead to the formation of impurities.
Diagram: N-Alkylation SN2 Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Acylation of Piperazine with Chloroacetyl Chloride
For: Researchers, scientists, and drug development professionals.
Introduction
The N-acylation of piperazine is a fundamental reaction in organic synthesis, yielding derivatives that are pivotal precursors in medicinal chemistry and materials science.[1][2][3] Specifically, the reaction of piperazine with chloroacetyl chloride to form 1,4-bis(chloroacetyl)piperazine introduces reactive chloroacetyl groups. These groups serve as versatile handles for further molecular elaboration, enabling the synthesis of a diverse array of compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[1][2][4] This bifunctional alkylating agent's unique structure, with two reactive sites, distinguishes it from its mono-substituted counterparts.[4] This guide provides a comprehensive experimental protocol for the synthesis of 1,4-bis(chloroacetyl)piperazine, detailing the underlying chemical principles, safety considerations, and step-by-step procedures.
Reaction Principle and Stoichiometry
The acylation of piperazine with chloroacetyl chloride is a nucleophilic acyl substitution reaction. The nitrogen atoms of the piperazine ring act as nucleophiles, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the displacement of the chloride leaving group and the formation of an amide bond. To achieve complete bis-acylation and synthesize 1,4-bis(chloroacetyl)piperazine, a stoichiometric ratio of at least two equivalents of chloroacetyl chloride to one equivalent of piperazine is essential.[1][2] The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1]
Safety Precautions: Handling Chloroacetyl Chloride
Chloroacetyl chloride is a highly toxic, corrosive, and moisture-sensitive reagent that must be handled with extreme caution in a well-ventilated chemical fume hood.[5][6][7]
| Hazard | Precautionary Measure |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[5] Avoid breathing vapors.[5] |
| Corrosivity | Causes severe skin burns and eye damage.[5] |
| Reactivity | Reacts violently with water, liberating toxic and corrosive gases.[5][7] Store under nitrogen in a cool, dry place.[5] |
| Personal Protective Equipment (PPE) | Wear compatible chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat.[5] |
| Spill & Fire | Use dry chemical powder or carbon dioxide for fire extinguishing; do not use water.[7] For spills, use an inert absorbent material.[5] |
| First Aid | In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] |
Experimental Protocol: Synthesis of 1,4-Bis(chloroacetyl)piperazine
This protocol is a synthesis of established methods and provides a reliable procedure for the preparation of 1,4-bis(chloroacetyl)piperazine.[1][2][8]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anhydrous Piperazine | 86.14 | 8.61 g | 0.1 |
| Chloroacetyl Chloride | 112.94 | 25.98 g (17.5 mL) | 0.23 |
| Anhydrous Sodium Carbonate | 105.99 | 23.32 g | 0.22 |
| Chloroform (anhydrous) | - | 200 mL | - |
| Deionized Water | - | As needed | - |
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous piperazine (8.61 g, 0.1 mol) and anhydrous sodium carbonate (23.32 g, 0.22 mol) in 200 mL of anhydrous chloroform.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (25.98 g, 0.23 mol) in 50 mL of anhydrous chloroform to the stirred reaction mixture via the dropping funnel over a period of 60 minutes. Maintain the temperature at 0-5 °C throughout the addition. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Filter the reaction mixture to remove the sodium carbonate and the precipitated sodium chloride.
-
Wash the filtrate with deionized water (3 x 100 mL) in a separatory funnel to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation of Product: Remove the solvent (chloroform) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure 1,4-bis(chloroacetyl)piperazine as a white solid. One study reported a yield of 83.9% under optimized conditions.[8]
-
Characterization: The structure and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][8]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 1,4-bis(chloroacetyl)piperazine.
Mechanism Overview
The reaction proceeds through a nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of a chloride ion. The base present in the reaction mixture neutralizes the hydrochloric acid formed, preventing the protonation of the piperazine and allowing both nitrogen atoms to be acylated.
Caption: Simplified mechanism of piperazine acylation.
Conclusion
The acylation of piperazine with chloroacetyl chloride is a robust and efficient method for the synthesis of 1,4-bis(chloroacetyl)piperazine. This key intermediate opens avenues for the development of novel compounds with significant biological activities. Adherence to the detailed protocol and stringent safety measures is paramount for the successful and safe execution of this synthesis.
References
- ChemTrack.org. Safety Guideline.
- CDH Fine Chemical.
- Smolecule. Buy 1,4-Bis(chloroacetyl)piperazine | 1703-23-7.
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Application Notes and Protocols: 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone in Medicinal Chemistry
Introduction: The Strategic Importance of a Privileged Building Block
In the landscape of modern drug discovery, efficiency and modularity are paramount. Medicinal chemists rely on a toolkit of versatile building blocks to rapidly construct and optimize compound libraries against biological targets. 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone (CAS No: 40340-73-6, often used as its hydrochloride salt, CAS No: 42951-91-7) has emerged as a cornerstone reagent for this purpose.[1][2] At its core, this molecule is an electrophilic chloroacetamide derivative of N-methylpiperazine. Its value lies not just in its reactivity but in the strategic introduction of the N-methylpiperazine moiety—a classic example of a "privileged scaffold."[3]
The piperazine ring is prevalent in numerous clinically approved drugs, prized for its ability to improve physicochemical properties such as aqueous solubility and to provide a basic nitrogen handle for tuning pharmacokinetics and pharmacodynamics.[3] The incorporation of the N-methylpiperazine group via 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone allows for the systematic exploration of structure-activity relationships (SAR), making it an indispensable tool in the synthesis of novel therapeutics, particularly in the realms of central nervous system (CNS) disorders and oncology.[4][5]
This guide provides an in-depth look at the applications of this reagent, detailing not only the protocols for its use but also the underlying chemical logic that makes it a powerful asset in medicinal chemistry.
Section 1: A Bifunctional Reagent for Targeted Molecular Design
The utility of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone stems from its dual functionality. It acts as a molecular bridge, covalently linking to a core scaffold while presenting the N-methylpiperazine group for interaction with the biological target or the surrounding solvent environment.
-
The Electrophilic Anchor (-C(O)CH₂Cl): The α-chloro ketone is a moderately reactive electrophile, ideal for forming stable covalent bonds with a wide range of nucleophiles. Its primary utility is in the N-alkylation of primary and secondary amines, including anilines and nitrogen-containing heterocycles, via a classical SN2 mechanism.[4] This reaction is robust, predictable, and generally proceeds under mild conditions.
-
The Pharmacophoric Modulator (-N(CH₃)piperazine): The tertiary amine of the N-methylpiperazine ring (pKa ≈ 7.5-8.5) is typically protonated at physiological pH. This positive charge can form crucial ionic interactions (salt bridges) with acidic residues (e.g., Asp, Glu) in a protein's binding pocket. Furthermore, the piperazine ring is a hydrogen bond acceptor and its conformational flexibility can be key to achieving an optimal fit with the target.
The diagram below illustrates this bifunctional role, showcasing how the reagent connects a parent molecule to the complex biological environment.
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Application Notes and Protocols: Nucleophilic Substitution Reactions Involving Alpha-Chloro Ketones
Introduction
Alpha-chloro ketones are a pivotal class of organic intermediates, prized for their dual reactivity. The presence of a carbonyl group and a halogen on an adjacent carbon atom creates a molecule primed for a variety of chemical transformations. These compounds are particularly significant as building blocks in the synthesis of more complex molecules, including heterocycles and pharmacologically active agents.[1] Notably, they are key precursors for several blockbuster drugs, including HIV protease inhibitors like atazanavir and darunavir.[2][3]
This guide provides an in-depth exploration of nucleophilic substitution reactions involving alpha-chloro ketones. It is designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying mechanistic principles and strategic considerations essential for successful synthesis. We will delve into the factors that govern reaction pathways, provide detailed experimental protocols for common transformations, and offer insights into troubleshooting and safety.
Mechanistic Insights: A Tale of Competing Pathways
The reactivity of alpha-chloro ketones in nucleophilic substitution is more nuanced than that of simple alkyl halides. The adjacent carbonyl group profoundly influences the reaction, primarily by accelerating the rate of substitution compared to analogous alkyl chlorides.[4] This rate enhancement is attributed to the stabilization of the transition state through orbital overlap with the carbonyl's pi system.
However, the reaction environment and the nature of the reactants dictate which of several competing mechanistic pathways will dominate.
The SN2 and SN1 Pathways
The primary mechanisms for direct substitution are the SN2 (Substitution Nucleophilic Bimolecular) and SN1 (Substitution Nucleophilic Unimolecular) pathways.
-
SN2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic alpha-carbon at the same time as the chloride leaving group departs.[5] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[6] For alpha-chloro ketones, the SN2 reaction is generally very efficient.[4] However, it is sensitive to steric hindrance at the alpha-carbon.[7][8]
-
SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[5][9] SN1 reactions are favored for substrates that can form stable carbocations (e.g., tertiary or resonance-stabilized) and are promoted by polar protic solvents like water or alcohols.[6][10] However, for most alpha-chloro ketones, the SN1 pathway is unfavorable because the electron-withdrawing nature of the adjacent carbonyl group destabilizes the carbocation intermediate.[4][11]
Caption: Competing SN1 and SN2 pathways for α-chloro ketones.
The Favorskii Rearrangement: A Competing Reaction
When alpha-chloro ketones possessing an alpha-prime (α') hydrogen are treated with a strong base (e.g., hydroxide, alkoxide), a competing reaction known as the Favorskii rearrangement can occur.[12][13] This is not a direct substitution but a rearrangement that leads to carboxylic acid derivatives.[14]
The mechanism involves the formation of an enolate on the side of the ketone away from the chlorine.[12][13] This enolate then undergoes intramolecular cyclization to form a highly strained cyclopropanone intermediate, which is subsequently attacked by the base, leading to ring-opening and the final rearranged product.[12][15] In cyclic systems, this results in a ring contraction.[14][15]
Factors Influencing Reaction Outcome
The success of a nucleophilic substitution reaction on an alpha-chloro ketone hinges on the careful selection of reaction parameters. The interplay between the substrate, nucleophile, solvent, and temperature determines the reaction rate, yield, and which mechanistic pathway prevails.
| Factor | Influence on SN2 Pathway | Influence on SN1 Pathway | Key Considerations & Causality |
| Substrate Structure | Favored by less substituted α-carbons (Methyl > 1° > 2°). Steric hindrance impedes backside attack.[8] | Favored by more substituted α-carbons (3° > 2°) that form stable carbocations.[10][16] | The carbonyl group generally accelerates SN2 reactions but destabilizes the carbocation needed for SN1.[4] |
| Nucleophile Strength | Requires a strong nucleophile (e.g., I⁻, RS⁻, N₃⁻, R₂NH). Rate is dependent on nucleophile concentration.[6] | Favored by weak or neutral nucleophiles (e.g., H₂O, ROH). Rate is independent of nucleophile concentration.[6][9] | Strong nucleophiles are required to force the concerted SN2 mechanism. Weak nucleophiles can wait for the formation of a carbocation in the SN1 pathway. |
| Solvent | Favored by polar aprotic solvents (e.g., Acetone, DMF, DMSO).[6] These solvents solvate the cation but not the nucleophile, increasing its reactivity. | Favored by polar protic solvents (e.g., H₂O, EtOH, Acetic Acid).[10] These solvents stabilize the carbocation intermediate and the leaving group. | Protic solvents can hydrogen-bond with and "cage" the nucleophile, reducing its effectiveness for SN2 reactions. |
| Leaving Group | A good leaving group (a weak conjugate base) is essential for a reasonable reaction rate. | A very good leaving group is required to form the carbocation intermediate without assistance from the nucleophile.[10] | For alpha-halo ketones, the leaving group ability is typically I > Br > Cl >> F. |
| Base Strength | Use of non-basic or weakly basic nucleophiles is preferred. Strongly basic nucleophiles can lead to elimination or Favorskii rearrangement.[11] | Not a direct factor, but conditions that favor SN1 often involve non-basic nucleophiles. | The presence of α'-hydrogens makes the molecule susceptible to deprotonation by strong bases, initiating the Favorskii pathway.[12][13] |
Core Application Notes & Protocols
Alpha-chloro ketones are versatile precursors for a range of important functional groups. Below are detailed protocols for common transformations.
Synthesis of α-Amino Ketones
The synthesis of α-amino ketones is a cornerstone reaction in medicinal chemistry, as this motif is present in numerous bioactive molecules.[17][18] The reaction typically proceeds via an SN2 mechanism.
Protocol: N-Alkylation of a Secondary Amine with 2-Chloro-1-phenylethanone
-
Objective: To synthesize 2-(diethylamino)-1-phenylethanone.
-
Materials:
-
2-Chloro-1-phenylethanone (phenacyl chloride)
-
Diethylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 2-chloro-1-phenylethanone (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add potassium carbonate (1.5 eq) as a mild base to neutralize the HCl generated.
-
Add diethylamine (1.2 eq) dropwise at room temperature. The use of a slight excess of the amine ensures complete consumption of the chloro ketone.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes any remaining acidic impurities and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-amino ketone.
-
Purify the product by column chromatography on silica gel if necessary.
-
Synthesis of α-Hydroxy Ketones
Alpha-hydroxy ketones, or acyloins, are valuable synthetic intermediates.[19][20] Their synthesis from alpha-chloro ketones can be achieved by substitution with a hydroxide source.
Protocol: Hydroxylation of 2-Chloro-1-phenylethanone
-
Objective: To synthesize 2-hydroxy-1-phenylethanone.
-
Materials:
-
2-Chloro-1-phenylethanone
-
Sodium hydroxide (NaOH) or Tetrabutylammonium hydroxide (TBAOH)[21]
-
Acetone/Water or Dichloromethane/Water solvent system
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-chloro-1-phenylethanone (1.0 eq) in a suitable solvent mixture like acetone/water (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (1.1 eq) dropwise, maintaining the temperature below 5 °C. Using a phase-transfer catalyst like TBAOH can be beneficial for biphasic systems.
-
Stir the mixture at 0-5 °C for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with 1 M HCl to pH ~7.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude α-hydroxy ketone can be purified by recrystallization or column chromatography.
-
Experimental Workflow and Decision Making
A systematic approach is crucial for optimizing these reactions. The following workflow and decision-making diagram outlines a logical progression for experimental design.
Caption: A typical experimental workflow for nucleophilic substitution.
Caption: Decision flowchart for selecting reaction conditions.
Safety Precautions
Alpha-chloro ketones are reactive electrophiles and should be handled with care. They are often lachrymators (tear-inducing agents) and skin irritants.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22] Work in a well-ventilated fume hood.[23]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[23][24] In case of contact, flush the affected area with copious amounts of water immediately.[22]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
-
Diazomethane (for synthesis of α-chloro ketones): The synthesis of alpha-chloro ketones sometimes involves diazomethane, which is highly toxic and explosive.[2] Such procedures should only be performed by trained personnel using specialized equipment, such as continuous flow reactors, to minimize risk.[2][3]
References
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Wikipedia. Favorskii rearrangement. [Link]
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National Center for Biotechnology Information. Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. [Link]
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YouTube. Favorskii Rearrangement. [Link]
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Dr. H.N. Sinha Arts & Commerce College. Organic Chemistry Rearrangement. [Link]
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JoVE. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
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YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
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Journal of Organic and Pharmaceutical Chemistry. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]
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Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]
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ResearchGate. Examples of biologically active drugs with α-chlorocarbonyl group. [Link]
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Wikipedia. Nucleophilic substitution. [Link]
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Master Organic Chemistry. The SN1 Reaction Mechanism. [Link]
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ResearchGate. Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids | Request PDF. [Link]
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ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry. [Link]
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ResearchGate. Role of α–functionalized carbonyl compounds, solvents and pH on the composition of products. [Link]
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Chemistry Steps. How to Alkylate a Ketone. [Link]
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Chemistry LibreTexts. 18.4: Alkylation of Aldehydes and Ketones. [Link]
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Wikipedia. Carbonyl α-substitution reaction. [Link]
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YouTube. Alpha Carbon Halogenation of Ketones and Aldehydes. [Link]
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National Center for Biotechnology Information. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]
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Reagent Guide. N alkylation at sp 3 Carbon. [Link]
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The Cornerstone Reagent: Application of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone in the Synthesis of Novel Antipsychotic Agents
Introduction: The Privileged Piperazine Moiety in Antipsychotic Drug Design
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, particularly within the realm of central nervous system (CNS) agents.[1] Its prevalence in numerous atypical antipsychotics is no coincidence; the piperazine core can significantly influence a molecule's physicochemical properties, such as solubility and basicity, which are critical for oral bioavailability and blood-brain barrier penetration.[2][3] Furthermore, as a symmetrically disubstituted diamine, it serves as a versatile linker, connecting different pharmacophoric elements to optimize interactions with multiple receptor targets, a hallmark of modern "multi-target" antipsychotic drug design.[4]
Many successful antipsychotics, including drugs like Lurasidone and Perospirone, feature a piperazine core that is typically incorporated via N-alkylation of the piperazine nitrogen with a suitable electrophile.[5][6][7] This guide focuses on a specific, highly useful electrophilic building block: 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone . This reagent provides a robust and efficient method for introducing the N-methylpiperazine group via a two-carbon carbonyl-containing linker, a strategy employed in the discovery of novel antipsychotic candidates.[4] We will explore the synthesis of this key intermediate and provide detailed protocols for its application in constructing potential antipsychotic agents.
The Key Building Block: 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone is a bifunctional molecule featuring a reactive α-chloro ketone. The chloroacetyl group is an excellent electrophile, readily undergoing nucleophilic substitution with various nucleophiles, while the N-methylpiperazine moiety often serves as a key pharmacophore for engaging with dopamine (D2) and serotonin (5-HT) receptors.
Synthesis of the Reagent
The most direct route to synthesizing the title reagent is the N-acylation of 1-methylpiperazine with chloroacetyl chloride. This reaction is a standard amide bond formation.
Causality of Experimental Design:
-
Base: A base, such as triethylamine or even an excess of 1-methylpiperazine itself, is required to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to prevent any side reactions with the highly reactive chloroacetyl chloride.[8]
-
Temperature Control: The reaction is highly exothermic. Adding the chloroacetyl chloride dropwise at a reduced temperature (0-5 °C) is crucial to control the reaction rate, prevent the formation of side products, and ensure safety.
Protocol 1: Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride
Materials:
-
1-Methylpiperazine
-
Chloroacetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylpiperazine (10.0 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in 100 mL of anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of chloroacetyl chloride (12.4 g, 0.11 mol) in 20 mL of anhydrous dichloromethane dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 1-methylpiperazine is consumed.
-
Upon completion, cool the mixture again in an ice bath and slowly add 50 mL of cold water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl (aq), 50 mL of saturated sodium bicarbonate (aq), and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
To obtain the hydrochloride salt for better stability and handling, dissolve the crude oil in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Self-Validation: The identity and purity of the synthesized reagent should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before use in subsequent steps.
Figure 1. Workflow for the synthesis of the title reagent.
Core Application: N-Alkylation for Antipsychotic Candidate Synthesis
The primary utility of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone in this context is as an alkylating agent to attach the (4-methylpiperazin-1-yl)ethanone moiety to a nucleophilic core structure, often a primary or secondary amine on an aromatic or heterocyclic ring system. This reaction is a classical SN2 nucleophilic substitution.
Protocol 2: Synthesis of a 1-Aryl-2-(4-methylpiperazin-1-yl)ethanone Derivative
This protocol is a representative procedure adapted from established methodologies for synthesizing potential antipsychotic agents bearing a piperazinyl-ethanone linker.[4][9] It describes the reaction of a generic aromatic amine (Aryl-NH₂) with the title reagent.
Materials:
-
Aryl Amine precursor (e.g., 4-amino-biphenyl, 2-amino-dibenzothiophene, etc.)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Standard laboratory glassware for reflux
Procedure:
-
To a 100 mL round-bottom flask, add the Aryl Amine precursor (1.0 eq), this compound (1.1 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Add 50 mL of acetonitrile as the solvent.
-
Causality Insight: Potassium carbonate acts as the base to both neutralize the HCl from the reagent's salt form and the HCl generated during the N-alkylation. Potassium iodide is a catalyst; the iodide ion displaces the chloride on the electrophile in situ to form a more reactive iodo-intermediate (Finkelstein reaction), accelerating the SN2 reaction. Acetonitrile is a polar aprotic solvent that effectively solvates the ions while not interfering with the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C for acetonitrile) with vigorous stirring.
-
Maintain the reflux for 8-12 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting aryl amine.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filtered salts with a small amount of fresh acetonitrile.
-
Combine the filtrates and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to yield the pure target compound.
Self-Validation: The final product's structure and purity must be rigorously confirmed by HPLC, Mass Spectrometry, and NMR spectroscopy to ensure the correct compound has been synthesized to the required quality for further biological evaluation.
| Parameter | Condition | Rationale |
| Nucleophile | Aryl Amine (1.0 eq) | The core scaffold of the potential antipsychotic. |
| Electrophile | 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone HCl (1.1 eq) | Provides the key piperazine-ethanone side chain.[4] |
| Base | K₂CO₃, anhydrous (2.5 eq) | Neutralizes HCl and facilitates the N-alkylation.[9] |
| Catalyst | KI (0.1 eq) | Accelerates the reaction via the Finkelstein reaction mechanism.[9] |
| Solvent | Acetonitrile or DMF | Polar aprotic solvent, ideal for SN2 reactions. |
| Temperature | Reflux (82 °C for ACN) | Provides sufficient energy to overcome the activation barrier. |
| Time | 8-12 hours | Typical duration for complete conversion; should be monitored by TLC. |
Table 1. Summary of Reaction Parameters for N-Alkylation Protocol.
Figure 2. General workflow for the synthesis of antipsychotic candidates.
Conclusion
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone is a valuable and highly reactive synthetic intermediate. Its straightforward preparation and the efficiency with which it undergoes N-alkylation make it a powerful tool for medicinal chemists. The protocols detailed herein provide a reliable framework for utilizing this reagent to synthesize libraries of novel compounds containing the (4-methylpiperazin-1-yl)ethanone moiety. This approach facilitates the exploration of new chemical space in the ongoing search for safer and more effective antipsychotic therapies.
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Application Notes & Protocols for the Development of Anti-Inflammatory Agents: The Piperazine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide on the utilization of piperazine derivatives in the discovery and development of novel anti-inflammatory agents. It outlines the scientific rationale, key mechanisms of action, and detailed protocols for the in vitro and in vivo evaluation of these compounds.
Introduction: The Imperative for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological defense mechanism against harmful stimuli such as pathogens, damaged cells, or irritants.[1] While acute inflammation is crucial for healing, chronic or dysregulated inflammatory responses are implicated in a wide array of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[2][3] The mainstay of current anti-inflammatory therapy, nonsteroidal anti-inflammatory drugs (NSAIDs), primarily functions by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is associated with significant gastrointestinal and cardiovascular side effects, underscoring the urgent need for new therapeutic agents with improved efficacy and safety profiles.[4]
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties allow it to serve as a versatile building block, improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] Piperazine derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antihistaminic, and anticancer effects.[2][3][6] Their ability to modulate multiple key inflammatory pathways makes them particularly attractive for the development of next-generation anti-inflammatory therapeutics.
Key Mechanistic Targets of Piperazine Derivatives in Inflammation
The anti-inflammatory effects of piperazine derivatives are often multifactorial, stemming from their ability to interact with several key nodes within the inflammatory cascade. Understanding these mechanisms is critical for rational drug design and the selection of appropriate screening assays.
The Arachidonic Acid Cascade: Dual Inhibition of COX and LOX
The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways are central to the production of potent inflammatory mediators from arachidonic acid.[4] While traditional NSAIDs target COX enzymes, the inhibition of this pathway can shunt arachidonic acid metabolism towards the LOX pathway, potentially exacerbating certain inflammatory conditions.[4] Consequently, the development of dual COX/LOX inhibitors is a highly sought-after therapeutic strategy. Several studies have reported the design and synthesis of piperazine derivatives that exhibit potent, dual inhibitory activity against both COX-2 and 5-LOX, offering a more comprehensive blockade of pro-inflammatory mediator production.[4][7][8]
The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response.[9][10] Upon activation by stimuli like lipopolysaccharide (LPS), it translocates to the nucleus and orchestrates the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[10][11] Piperazine derivatives have been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[12][13] This inhibition can occur at various levels, including preventing the nuclear translocation of NF-κB subunits (e.g., p65) and reducing the expression of downstream target genes.[11][12]
Analytical Characterization of Novel Piperazine Derivatives
Prior to biological evaluation, the identity, purity, and stability of newly synthesized piperazine derivatives must be rigorously established. This is a critical quality control step to ensure that observed biological activity is attributable to the compound of interest.[14]
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Since the piperazine nucleus lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV detection for trace analysis.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, verifying its elemental composition.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Provides detailed information about the molecular structure, confirming the correct arrangement of atoms and functional groups.[16][17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the presence of specific functional groups within the molecule.[16][17]
Application Note 1: In Vitro Screening of Piperazine Derivatives
Objective: To perform a primary screen of novel piperazine derivatives for anti-inflammatory activity using a validated, cell-based assay.
Causality and Rationale: In vitro screening is the foundational step in the drug discovery pipeline.[18][19] It offers a rapid, cost-effective, and ethically sound method to evaluate a compound's potential by mimicking specific aspects of the inflammatory response in a controlled environment.[20][21] The use of murine macrophage cell lines, such as RAW 264.7, is well-established. These cells, when stimulated with bacterial lipopolysaccharide (LPS), produce a robust inflammatory response characterized by the release of key mediators like nitric oxide (NO), TNF-α, and IL-6, primarily through the activation of the NF-κB pathway.[22][23][24] Measuring a compound's ability to inhibit the production of these mediators provides a direct assessment of its anti-inflammatory potential.[18]
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This protocol provides a step-by-step guide for assessing the anti-edematous effects of test compounds. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Lambda Carrageenan (1% w/v suspension in sterile saline)
-
Plethysmometer
-
Piperazine derivatives, formulated for oral administration
-
Standard drug (e.g., Indomethacin or Aspirin) [5] Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the rats overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC)
-
Group II: Standard Drug (e.g., Indomethacin, 5 mg/kg) [25] * Group III-V: Piperazine Derivative (e.g., 10, 25, 50 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.).
-
Edema Induction: After 30-60 minutes (to allow for drug absorption), inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat. [26][25]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [25]7. Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3rd or 4th hour (peak inflammation).
-
% Inhibition = [1 - (Edema Volume of Treated Group / Edema Volume of Control Group)] * 100
-
Data Presentation:
| Treatment Group (Dose) | Mean Paw Edema (mL) at 3 hr ± SEM | % Inhibition of Edema [5] |
| Vehicle Control | 0.85 ± 0.06 | - |
| Derivative A (25 mg/kg) | 0.41 ± 0.04** | 51.8% |
| Derivative A (50 mg/kg) | 0.29 ± 0.03 | 65.9% |
| Indomethacin (5 mg/kg) | 0.35 ± 0.03 | 58.8% |
| *Statistically significant difference from control: **p < 0.01, **p < 0.001. |
Conclusion
The piperazine scaffold represents a highly promising framework for the development of novel anti-inflammatory agents. Its chemical tractability and ability to modulate key inflammatory pathways like COX/LOX and NF-κB provide a strong foundation for creating potent and potentially safer therapeutics. The integrated use of robust in vitro screening assays, such as the LPS-stimulated macrophage model, followed by validation in well-established in vivo models like the carrageenan-induced paw edema test, constitutes a reliable and efficient strategy for identifying and advancing lead candidates. This systematic approach, grounded in a clear understanding of the underlying mechanisms, is essential for translating the therapeutic potential of piperazine derivatives into clinically effective anti-inflammatory drugs.
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de Oliveira, A. C. A. X., et al. (2022). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology. [Link]
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de Oliveira, A. C. A. X., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology, Biochemistry and Behavior. [Link]
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Pradeep, C. R., & Kuttan, G. (2004). Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells. International Immunopharmacology. [Link]
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Jacobs, M. D., et al. (2008). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. International Immunopharmacology. [Link]
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de Oliveira, A. C. A. X., et al. (2022). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. National Genomics Data Center. [Link]
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Sun, Y., et al. (2021). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Bioengineered. [Link]
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Guntuku, L., et al. (2023). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. Molecules. [Link]
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Various Authors. (2020). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. [Link]
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Merza, T. A., & Ali, A. M. (2023). Piperine suppresses inflammatory fibroblast-like synoviocytes derived from rheumatoid arthritis patients Via NF-κB inhibition. Cellular Immunology. [Link]
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Wang, C., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Molecules. [Link]
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Ringseis, R., et al. (2017). Olive Oil Extracts and Oleic Acid Attenuate the LPS-Induced Inflammatory Response in Murine RAW264.7 Macrophages but Induce the Release of Prostaglandin E2. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Identification and Troubleshooting of Impurities in 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride Synthesis
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride. The purity of this key intermediate is paramount, and controlling impurities is a critical aspect of process development and quality control. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for understanding impurity profiling in this specific synthesis.
Q1: What are the most common and theoretically likely impurities I should expect during the synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone?
A1: In the standard synthesis, which involves the acylation of N-methylpiperazine with chloroacetyl chloride, impurities typically arise from three main sources: unreacted starting materials, side reactions, and degradation of the acylating agent.[1] The primary impurities to monitor are:
-
Unreacted Starting Materials: N-methylpiperazine and residual chloroacetyl chloride.
-
Hydrolysis Product: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with trace amounts of water.[2][3]
-
Over-alkylation/Dimerization Product: 1,4-bis(chloroacetyl)piperazine, if piperazine is present as an impurity in the N-methylpiperazine starting material.
-
Bis-piperazine Impurity: A dimeric species where a second molecule of N-methylpiperazine has displaced the chlorine atom of the product, forming 1-(4-methylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)ethanone.
Q2: Why is rigorous moisture control so critical during the chloroacetylation step?
A2: Chloroacetyl chloride is a highly reactive acyl halide.[4] Its electrophilic carbonyl carbon is susceptible to nucleophilic attack by the secondary amine of N-methylpiperazine (the desired reaction) but also by water (an undesirable side reaction). The reaction with water is a rapid hydrolysis that produces chloroacetic acid and hydrochloric acid (HCl) gas.[2] The presence of chloroacetic acid not only represents a yield loss but also introduces a polar, acidic impurity that can complicate the reaction work-up and purification steps. Furthermore, the HCl generated can protonate the N-methylpiperazine, rendering it non-nucleophilic and halting the desired reaction.
Q3: What is the most effective initial analytical technique to get a quick overview of my crude product's purity?
A3: For a rapid and comprehensive initial assessment, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV detector is the industry gold standard.[5][6] A well-designed reverse-phase HPLC method can effectively separate the non-polar product from polar impurities like chloroacetic acid and unreacted N-methylpiperazine, as well as from potential higher molecular weight, non-polar dimeric impurities. The DAD provides spectral data, which helps in preliminary peak identification and tracking.
Section 2: Troubleshooting Guide
This section uses a problem-and-solution format to address specific experimental issues.
Q: I'm observing a significant, unidentified peak in my HPLC chromatogram that elutes much earlier than my product. What is it likely to be?
A: An early-eluting peak in a reverse-phase HPLC method typically indicates a highly polar compound. In this synthesis, the most probable candidate is chloroacetic acid .
-
Causality: As discussed, chloroacetyl chloride readily hydrolyzes in the presence of moisture.[3] Chloroacetic acid, with its carboxylic acid functional group, is significantly more polar than the amide product and will have a much shorter retention time on a C18 column.
-
Troubleshooting Steps:
-
Confirm Identity: Spike a sample of your crude material with an authentic standard of chloroacetic acid. If the peak area increases, the identity is confirmed.
-
Prevent Formation: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.
-
Removal: Chloroacetic acid can often be removed during the work-up with a mild aqueous base wash (e.g., with sodium bicarbonate solution). However, careful control of pH is necessary to avoid hydrolysis of the product's amide bond.
-
Q: My LC-MS analysis shows a peak with a mass corresponding to a dimer, but I'm unsure of the structure. How can I identify it?
A: A higher molecular weight impurity often points to a dimerization or a bis-substitution reaction. The most likely structure is 1-(4-methylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)ethanone . This forms when a molecule of the desired product reacts with a second molecule of N-methylpiperazine, where the secondary amine of N-methylpiperazine displaces the chloro group.
-
Causality: This is a classic nucleophilic substitution side reaction. It is favored by an excess of N-methylpiperazine, elevated temperatures, or prolonged reaction times, which provide more opportunities for the product to encounter another nucleophile.
-
Troubleshooting & Identification Workflow:
-
Mass Analysis: Confirm the exact mass using high-resolution mass spectrometry (HRMS) to determine the molecular formula.
-
Structural Elucidation: Isolate the impurity using preparative HPLC. The definitive structural confirmation requires Nuclear Magnetic Resonance (NMR) spectroscopy.[7] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be necessary to unambiguously assign the connectivity and confirm the structure.[8]
-
Process Optimization: To minimize its formation, consider using a slight excess of chloroacetyl chloride or, more effectively, slowly adding the chloroacetyl chloride to the N-methylpiperazine solution at a reduced temperature to control the reaction rate and prevent buildup of the reactive intermediate.
-
Q: My final product shows residual N-methylpiperazine after work-up. How can I improve conversion and removal?
A: Residual N-methylpiperazine indicates either incomplete reaction or inefficient purification.
-
Causality: Incomplete reaction can result from poor stoichiometry, insufficient reaction time, or deactivation of the N-methylpiperazine by in-situ generated HCl. Inefficient removal is due to its basicity and water solubility, which can sometimes lead to it being retained in the organic layer during extraction if the aqueous phase pH is not optimal.
-
Troubleshooting Steps:
-
Reaction Stoichiometry: Ensure the molar ratio of reactants is correct. Often, a slight excess of the acylating agent (chloroacetyl chloride) is used to drive the reaction to completion.
-
Acid Scavenger: Include a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in the reaction mixture. This "scavenger" will neutralize the HCl as it is formed, preventing the protonation and deactivation of the N-methylpiperazine nucleophile.
-
Purification: During the aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the basic N-methylpiperazine, forming a water-soluble salt that will partition into the aqueous layer, effectively removing it from your product.
-
Section 3: Visualizing Impurity Formation & Analysis
Diagram 1: Synthesis and Key Impurity Pathways
Caption: Primary synthesis route and formation pathways for major impurities.
Diagram 2: Analytical Workflow for Impurity Identification
Caption: A systematic workflow for the detection and identification of impurities.
Section 4: Data Summary & Key Analytical Protocols
Table 1: Potential Impurities and Their Mass Spectrometric Signatures
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Product | C₇H₁₃ClN₂O | 176.64 | 177.08 |
| N-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 101.11 |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 95.00 (or [M-H]⁻ 93.00) |
| 1-(4-methylpiperazin-1-yl)-2-(4-methylpiperazin-1-yl)ethanone | C₁₂H₂₄N₄O | 240.35 | 241.20 |
Protocol 1: General Purpose HPLC-UV Method for Purity Assessment
This protocol is a starting point and must be fully validated for its intended use.
-
HPLC System: Agilent 1200 series or equivalent with DAD.[9]
-
Column: Zorbax Extend C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL solution.
Protocol 2: GC-MS for Volatile Impurities and Starting Materials
This method is suitable for detecting unreacted N-methylpiperazine and other volatile components. Derivatization may be required for less volatile impurities.[3][10]
-
GC-MS System: Agilent GC-MS system or equivalent.
-
Column: DB-1 or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
Protocol 3: Impurity Isolation and NMR Sample Preparation
-
Isolation: Develop a preparative HPLC method based on the analytical method above, scaling the column size and flow rate appropriately. Collect fractions corresponding to the impurity peak of interest.
-
Solvent Removal: Combine the collected fractions and remove the HPLC solvent under reduced pressure (e.g., using a rotary evaporator).
-
Lyophilization: If the impurity is in an aqueous mobile phase, freeze-dry (lyophilize) the sample to obtain a solid powder. This prevents the sample from decomposing due to heat.
-
NMR Sample Preparation: Dissolve a sufficient amount (typically 1-10 mg) of the isolated, dried impurity in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical and should be based on the impurity's solubility.
-
Analysis: Transfer the solution to an NMR tube and acquire a full set of spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) for complete structural elucidation.[7][8]
References
- 1. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 2. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 7. veeprho.com [veeprho.com]
- 8. Isolation, identification and characterization of two novel process-related impurities in olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride
Welcome to the technical support center for the purification of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful purification of this important chemical intermediate.
Troubleshooting Common Purification Issues
This section addresses common challenges encountered during the purification of this compound, with a focus on recrystallization, a primary purification method for this compound.
Q1: My compound is not dissolving in the chosen hot recrystallization solvent. What should I do?
A1: This is a common issue that points to a suboptimal choice of solvent or insufficient solvent volume.
-
Expert Insight: The principle of recrystallization hinges on the significant difference in the solubility of the compound in a hot solvent versus a cold solvent. If the compound has poor solubility even when heated, the solvent is not suitable.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Incrementally add more of the hot solvent to the flask. Be cautious not to add too much, as this will reduce your final yield.[1]
-
Solvent Re-evaluation: If the compound remains insoluble even with a significant amount of hot solvent, a different solvent system is necessary. A good starting point for piperazine derivatives is often a polar protic solvent like ethanol or isopropanol. You can also explore solvent mixtures, such as ethanol/water or isopropanol/diethyl ether.[2]
-
Small-Scale Solubility Tests: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents to identify the most suitable one. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.[3]
-
Q2: No crystals are forming after I've cooled the solution. What's going on?
A2: This frustrating situation usually arises from one of two common scenarios: using too much solvent or the solution being supersaturated.
-
Expert Insight: Crystal formation, or nucleation, requires the concentration of the solute to exceed its saturation point in the cold solvent. If the solution is too dilute, this point may never be reached. Alternatively, a supersaturated solution may lack a nucleation site to initiate crystal growth.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If you suspect you've used too much solvent, gently heat the solution to evaporate a portion of the solvent. Then, allow it to cool again.[4]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[4]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will provide a template for further crystal growth.
-
Extreme Cooling: Place the flask in an ice-salt bath for a short period. Be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[4]
-
-
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the compound's melting point is lower than the boiling point of the solvent, or the solution was cooled too quickly.
-
Expert Insight: The goal is to have the compound's solubility limit be reached at a temperature above its melting point. If the solution becomes saturated while the compound is still in a molten state, it will separate as an oil.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation temperature.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow the rate of cooling. This gives the molecules more time to arrange themselves into a crystal lattice.[5]
-
Change Solvent: If the problem persists, a solvent with a lower boiling point may be necessary.
-
Q4: My final product yield after recrystallization is very low. What are the likely causes?
A4: A low yield can be attributed to several factors throughout the recrystallization process.
-
Expert Insight: Maximizing yield requires careful attention to minimizing losses at each step, from initial dissolution to final collection.
-
Troubleshooting Steps:
-
Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant portion of the product will remain in the mother liquor.[1]
-
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost. Ensure the filtration apparatus is pre-heated.
-
Inadequate Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on the typical synthesis route, which involves the reaction of 1-methylpiperazine with chloroacetyl chloride, potential impurities include:
-
Unreacted 1-methylpiperazine: This can be carried through the workup.
-
Hydrolyzed chloroacetyl chloride (chloroacetic acid): If moisture is present during the reaction.
-
Bis-acylated piperazine: Where two molecules of chloroacetyl chloride react with one molecule of 1-methylpiperazine.
-
Solvent residues: From the reaction or purification steps.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the compound and detecting any minor impurities. A reverse-phase C8 or C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA) is a good starting point.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and identify any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q3: What is the stability of this compound and how should it be stored?
A3: As an α-chloro ketone, this compound can be susceptible to hydrolysis and reaction with nucleophiles.[8] It is also a hydrochloride salt, which makes it hygroscopic. Therefore, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be an effective purification method. Due to the polar nature of the hydrochloride salt, a normal-phase silica gel column may not be ideal as the compound might not elute. A reverse-phase column or using a modified mobile phase on a silica gel column would be more appropriate. For silica gel chromatography, a mobile phase system such as dichloromethane/methanol with a small amount of ammonia can be used to neutralize the hydrochloride salt and improve elution.
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent will need to be optimized for your specific crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/diethyl ether)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography (Silica Gel)
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., Dichloromethane/Methanol with 1% triethylamine)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect fractions in separate tubes.
-
Purity Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Suitable Recrystallization Solvents
| Solvent/Solvent System | Properties |
| Isopropanol | Good for hydrochloride salts; moderate boiling point.[2] |
| Ethanol | Often effective for polar compounds; may require a co-solvent. |
| Ethanol/Diethyl Ether | The addition of diethyl ether can help to induce precipitation. |
| Acetone | Can be useful, but may have limited application for hydrochloride salts.[2] |
Visualizations
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for N-Acylation of Methylpiperazine
Welcome to the technical support center for the N-acylation of methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you achieve optimal results in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-acylation of methylpiperazine in a direct question-and-answer format.
Question: Why is my reaction yield extremely low or non-existent?
Answer:
Low or no yield in the N-acylation of methylpiperazine can stem from several factors, primarily related to the nucleophilicity of the amine and the reactivity of the acylating agent.
-
Inactive Nucleophile: The lone pair of electrons on the secondary amine of methylpiperazine is essential for attacking the acylating agent. If the reaction medium is too acidic, the methylpiperazine will be protonated, forming a salt. This protonated form lacks the necessary lone pair and is non-nucleophilic, thus halting the reaction.[1]
-
Solution: Incorporate a suitable base into your reaction mixture. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct (e.g., HCl from an acyl chloride) and prevent the protonation of the starting amine.[2] An excess of methylpiperazine can also act as the base.
-
-
Poor Quality or Hydrolyzed Acylating Agent: Acylating agents, particularly acyl chlorides and anhydrides, are susceptible to hydrolysis upon exposure to atmospheric moisture.[1][3] A hydrolyzed acylating agent will not participate in the desired reaction.
-
Solution: Always use fresh or recently purified acylating agents. Ensure they are stored under anhydrous conditions, for example, in a desiccator or under an inert atmosphere.
-
-
Suboptimal Reaction Temperature: While many N-acylation reactions proceed efficiently at room temperature, some less reactive acylating agents or sterically hindered substrates may require heating to overcome the activation energy barrier.[1][4]
-
Solution: If the reaction is sluggish, consider gentle heating (e.g., 40-60 °C). Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent potential degradation at elevated temperatures.[4]
-
Question: I am observing a significant amount of di-acylated byproduct. How can I improve the selectivity for mono-acylation?
Answer:
The formation of a di-acylated product occurs when both nitrogen atoms of the piperazine ring react with the acylating agent. This is a common challenge due to the presence of two nucleophilic secondary amines in piperazine, though less so in methylpiperazine where one nitrogen is a less reactive tertiary amine. However, if your starting material is piperazine and you intend to mono-acylate followed by methylation, this is a critical consideration.
-
Incorrect Stoichiometry: Using an excess of the acylating agent will favor di-acylation.
-
Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of methylpiperazine to the acylating agent. In some cases, using a slight excess of methylpiperazine can favor mono-acylation.
-
-
Rate of Addition: Adding the acylating agent too quickly can create localized areas of high concentration, leading to di-acylation.
-
Solution: Add the acylating agent dropwise to a solution of methylpiperazine, preferably at a reduced temperature (e.g., 0 °C) to better control the reaction rate.
-
-
Use of a Protecting Group: For piperazine itself, the most robust method to ensure mono-acylation is to use a mono-protected piperazine derivative, such as N-Boc-piperazine.[5] The protecting group can be removed in a subsequent step.
Question: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?
Answer:
Besides the di-acylated product, other impurities can arise from side reactions or incomplete conversion.
-
Unreacted Starting Material: The most common impurity is unreacted methylpiperazine.
-
Hydrolysis of the Product: The amide bond of the N-acyl methylpiperazine can be susceptible to hydrolysis, especially under strongly acidic or basic work-up conditions.
-
Solution: Employ neutral or mildly acidic/basic conditions during the aqueous work-up. Avoid prolonged exposure to strong acids or bases.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-acylation of methylpiperazine?
The N-acylation of methylpiperazine proceeds via a nucleophilic addition-elimination mechanism.[3] The nucleophilic secondary amine of methylpiperazine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (e.g., chloride or a carboxylate) to yield the final N-acylated product.[3]
Caption: N-acylation via nucleophilic addition-elimination.
Q2: How do I choose the right solvent for my reaction?
The ideal solvent should dissolve both the methylpiperazine and the acylating agent, and it should be inert to the reaction conditions.
-
Aprotic Solvents: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are commonly used.[5] They are good choices as they are less likely to react with the acylating agent.
-
Anhydrous Conditions: It is crucial to use anhydrous (dry) solvents to prevent the hydrolysis of the acylating agent.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Dichloromethane (DCM) | Polar aprotic | 39.6 | Good solubility for many reactants, easy to remove. |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | Can be a good choice, but peroxide formation is a concern. |
| Acetonitrile (ACN) | Polar aprotic | 82 | Good for a wide range of reactants. |
| Toluene | Nonpolar | 111 | Can be used, especially for reactions requiring higher temperatures. |
Q3: What is the role of a base in the reaction, and which one should I use?
A base is often essential to neutralize the acidic byproduct generated during the reaction, which would otherwise protonate and deactivate the starting amine.[2]
-
Tertiary Amines: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices as they are non-nucleophilic and act as acid scavengers.
-
Pyridine: Can be used as both a base and a catalyst.
-
Inorganic Bases: In some cases, inorganic bases like potassium carbonate (K₂CO₃) can be used, particularly in a biphasic system (e.g., Schotten-Baumann conditions).
| Base | pKa of Conjugate Acid | Comments |
| Triethylamine (TEA) | 10.75 | Commonly used, readily available. |
| Diisopropylethylamine (DIPEA) | 10.75 | Sterically hindered, good for preventing side reactions. |
| Pyridine | 5.25 | Less basic, can also act as a nucleophilic catalyst. |
Q4: How can I monitor the progress of my reaction?
Regularly monitoring the reaction is key to achieving a good yield and minimizing side products.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.[6] A suitable solvent system should be chosen to achieve good separation between the starting material, product, and any byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS can be used to monitor the reaction progress and confirm the mass of the desired product.[4]
Optimized Experimental Protocol: N-Acylation of Methylpiperazine with an Acyl Chloride
This protocol provides a general procedure for the N-acylation of methylpiperazine. The specific acyl chloride and reaction conditions may need to be optimized for your particular substrate.
Materials:
-
1-Methylpiperazine (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 1-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Dissolve the acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred methylpiperazine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting methylpiperazine is consumed.[4]
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acyl methylpiperazine.[4]
Caption: General workflow for N-acylation of methylpiperazine.
References
- BenchChem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
- Save My Exams. (2025, June 23). Acylation Mechanism.
- BenchChem. (n.d.). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization.
- BenchChem. (n.d.). optimizing reaction conditions for N-acylation of p-toluidine.
- BenchChem. (n.d.). Troubleshooting guide for the acylation of 4-acetylpiperidine.
- MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
Sources
Common side reactions in the synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone
Welcome to the technical support guide for the synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to help you optimize your reaction outcomes.
Overview of the Synthesis
The synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone is typically achieved through the nucleophilic acyl substitution of N-methylpiperazine with chloroacetyl chloride. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. Understanding and mitigating these issues is critical for a successful synthesis.
Troubleshooting Guides & FAQs
FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields are a common issue and can often be traced back to a few key factors that consume your starting materials or prevent the desired reaction from proceeding efficiently.
Possible Cause 1: Hydrolysis of Chloroacetyl Chloride
Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of moisture to form chloroacetic acid and hydrochloric acid[1][2][3]. This side reaction consumes your acylating agent, directly reducing the potential yield of your desired product.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[4][5]. Ensure all glassware is oven-dried or flame-dried before use.
-
Reagent Quality: Use a fresh, unopened bottle of chloroacetyl chloride if possible. If the bottle has been opened previously, consider distillation to purify it from any hydrolyzed impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Possible Cause 2: Protonation of N-methylpiperazine
The reaction between N-methylpiperazine and chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct[6][7]. N-methylpiperazine is a base and will react with the generated HCl to form its hydrochloride salt. This salt is no longer nucleophilic and cannot react with chloroacetyl chloride, effectively halting the reaction[6].
-
Troubleshooting Protocol:
-
Inclusion of a Base: Add a non-nucleophilic base to the reaction mixture to act as an HCl scavenger. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA)[4][8]. Typically, at least one equivalent of the scavenger base is required.
-
Excess Amine: In some cases, using a slight excess of N-methylpiperazine (e.g., 2.2 equivalents) can serve as both the reactant and the HCl scavenger. However, this will require a more rigorous purification step to remove the unreacted amine.
-
Diagram of the Main Reaction and HCl Scavenging:
Caption: Main reaction and the role of a scavenger base.
FAQ 2: I'm observing an unexpected, higher molecular weight impurity in my final product. What could it be?
The presence of a higher molecular weight impurity often points to a dimerization or a subsequent reaction of your desired product.
Possible Cause: Dimerization via Nucleophilic Substitution
The product, 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone, contains a reactive alkyl chloride. A second molecule of the starting material, N-methylpiperazine, can act as a nucleophile and displace the chloride ion on the product molecule. This results in the formation of a dimeric byproduct, 1,1'-(piperazine-1,4-diyl)bis(2-(4-methylpiperazin-1-yl)ethanone).
-
Troubleshooting Protocol:
-
Control Stoichiometry: Avoid using a large excess of N-methylpiperazine. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient when a scavenger base is used.
-
Temperature Control: Add the chloroacetyl chloride solution slowly to the N-methylpiperazine solution at a reduced temperature (e.g., 0 °C)[5][9]. This helps to control the reaction rate and minimize side reactions.
-
Order of Addition: Adding the N-methylpiperazine solution to the chloroacetyl chloride solution (inverse addition) can sometimes minimize this side reaction, as it keeps the concentration of the nucleophile low.
-
Diagram of Dimer Formation:
Caption: Formation of a dimeric impurity.
FAQ 3: My final product is difficult to purify. What are the common impurities and how can I remove them?
Purification challenges often arise from the presence of unreacted starting materials and side products with similar polarities to the desired product.
Common Impurities and Purification Strategies:
| Impurity | Cause | Recommended Purification Method |
| Chloroacetic Acid | Hydrolysis of chloroacetyl chloride[1]. | Aqueous Workup: Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities[9]. |
| N-methylpiperazine Hydrochloride | Protonation of N-methylpiperazine by HCl[6]. | Aqueous Workup: This salt is water-soluble and can be removed by washing the organic layer with water or brine[4]. |
| Unreacted N-methylpiperazine | Use of excess amine. | Acidic Wash: Wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to protonate the excess amine and extract it into the aqueous phase. |
| Dimeric Byproduct | Reaction of the product with N-methylpiperazine. | Column Chromatography: This impurity often has a different polarity than the desired product and can be separated using silica gel column chromatography. |
Step-by-Step General Purification Protocol:
-
Quench the Reaction: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction mixture by adding water or a saturated aqueous solution of ammonium chloride[4].
-
Aqueous Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like DCM or ethyl acetate[4].
-
Wash the Organic Layer:
-
Wash sequentially with 1M HCl (to remove excess N-methylpiperazine).
-
Wash with saturated sodium bicarbonate solution (to remove chloroacetic acid and neutralize any remaining acid)[9].
-
Wash with brine (to remove residual water).
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure[4].
-
Further Purification (if necessary): If impurities remain, purify the crude product by column chromatography on silica gel.
Summary of Key Reaction Parameters and Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Prevents hydrolysis of chloroacetyl chloride[4][5]. |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions[5][9]. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0-1.2 eq) | Neutralizes the HCl byproduct, preventing amine protonation[4][8]. |
| Stoichiometry | N-methylpiperazine (1.0 eq), Chloroacetyl chloride (1.0-1.2 eq) | Minimizes unreacted starting materials and side reactions. |
| Workup | Sequential washes with dilute acid, base, and brine | Systematically removes common impurities[4][9]. |
References
-
Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem. [Link]
-
2-Chloroacetyl chloride | Solubility of Things. [Link]
-
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - NIH. [Link]
-
A facile amidation of chloroacetyl chloride using DBU. [Link]
-
Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]
-
2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PubMed Central. [Link]
Sources
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- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 2-CHLORO-1-[4-(2-FLUORO-PHENYL)-PIPERAZIN-1-YL]-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thin-Layer Chromatography (TLC) for Piperazine Reaction Monitoring
Welcome to the technical support guide for troubleshooting Thin-Layer Chromatography (TLC) in the context of piperazine-involved chemical reactions. This resource is designed for researchers, scientists, and professionals in drug development who utilize TLC as a rapid, indispensable tool for monitoring reaction progress, identifying intermediates, and assessing product purity.
Piperazine and its derivatives, being basic and often polar, can present unique challenges during TLC analysis. This guide provides in-depth, experience-driven solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Common TLC Problems & Solutions for Piperazine Compounds
This section addresses the most frequently encountered issues when running TLC for piperazine reactions.
Question: Why are my piperazine spots streaking or tailing down the plate?
Streaking is a common artifact where the spot elongates from the baseline, making accurate Rf calculation impossible. This is particularly prevalent with amines like piperazine.
Causality & Explanation: Streaking of basic compounds like piperazines on standard silica gel plates is often due to strong, non-ideal interactions with the stationary phase. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms of the piperazine can undergo strong acid-base interactions or hydrogen bonding with these silanol groups, causing the compound to "stick" to the baseline and then slowly "bleed" up the plate with the mobile phase, rather than partitioning cleanly.[1] Overloading the sample can also lead to streaking as it saturates the stationary phase's capacity at the point of application.[1][2][3][4][5]
Solutions:
-
Reduce Sample Concentration: The simplest first step is to dilute your sample. Overloaded spots exceed the capacity of the stationary phase to effectively partition the analyte.[1][2][4]
-
Modify the Mobile Phase:
-
For Basic Compounds: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. This prevents the piperazine from binding too strongly.[1][2]
-
Protocol: Add 0.1–2.0% triethylamine (Et₃N) or a few drops of ammonia solution (e.g., 1-10% ammonia in methanol, then added to the main eluent) to your mobile phase.[1][2] For example, a common solvent system like 95:5 Dichloromethane:Methanol could be modified to 94:5:1 Dichloromethane:Methanol:Triethylamine.
-
-
For Acidic Compounds: While less common for piperazine reactions, if acidic species are streaking, add 0.1–2.0% acetic acid or formic acid to the mobile phase.[1][2]
-
Troubleshooting Workflow for Streaking
Caption: A decision tree for troubleshooting streaking spots.
Question: My spots are not moving from the baseline (Rf ≈ 0) or they are running with the solvent front (Rf ≈ 1). What should I do?
The Retention Factor (Rf) is a critical value in TLC, calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[6][7][8] An ideal Rf value for good separation is typically between 0.3 and 0.7.
-
Rf ≈ 0 (Spot at Baseline): This indicates that the compound is too polar for the chosen mobile phase and has a very strong affinity for the polar stationary phase (silica gel). The eluent is not polar enough to move it up the plate.[2][9]
-
Solution: Increase the polarity of your mobile phase. For a common system like Hexane/Ethyl Acetate, you would increase the proportion of the more polar solvent, ethyl acetate.[10] If you are using Dichloromethane/Methanol, increase the percentage of methanol.
-
-
Rf ≈ 1 (Spot at Solvent Front): This means the compound is not retained by the stationary phase and is highly soluble in the mobile phase. The eluent is too polar for your compound.[2][9]
-
Solution: Decrease the polarity of your mobile phase. For a Hexane/Ethyl Acetate system, increase the proportion of hexane. For a Dichloromethane/Methanol system, decrease the amount of methanol.[2]
-
Data Summary: Adjusting Polarity
| Issue | Observation | Cause | Solution | Example (Hexane/EtOAc) |
| Low Rf | Spot remains at the baseline. | Eluent is not polar enough. | Increase eluent polarity. | Change from 9:1 Hexane:EtOAc to 7:3 Hexane:EtOAc. |
| High Rf | Spot moves with the solvent front. | Eluent is too polar. | Decrease eluent polarity. | Change from 1:1 Hexane:EtOAc to 4:1 Hexane:EtOAc. |
Question: I can't see my piperazine spots on the TLC plate after development. How can I visualize them?
Many organic compounds, including some piperazine derivatives, are not colored and do not absorb UV light, making them invisible to the naked eye and under a standard UV lamp.[2][5][11]
Causality & Explanation: Visualization techniques rely on the chemical properties of the analyte. UV visualization requires the compound to have a chromophore, typically a conjugated π-system, that absorbs UV light at 254 nm.[12] If your piperazine derivative lacks this, it will be UV-inactive. Chemical stains react with specific functional groups to produce a colored product.[12] For piperazines, stains that react with amines are most effective.
Solutions:
-
UV Light (First Step): Always check under a UV lamp first (254 nm).[12] Many piperazine-containing drugs and intermediates are aromatic and will appear as dark spots on the fluorescent green background.[12]
-
Iodine Chamber: A simple, semi-non-destructive method. Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds, especially those with electron-rich groups like amines, will absorb the iodine vapor and appear as brown or yellow-brown spots.[11][12][13]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized.[11] Amines, alcohols, alkenes, and alkynes react readily.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines.[16] Since piperazine is a secondary amine, this stain is very effective.
-
Appearance: Primary amines give intense purple/blue spots (Ruhemann's purple), while secondary amines like piperazine typically yield yellow to orange spots upon heating.[2][13]
-
Protocol: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[11][16] Dip the plate and heat gently.
-
-
Dragendorff Reagent: This stain is particularly useful for detecting nitrogen-containing compounds like alkaloids and tertiary amines, but also works for secondary amines like piperazine.[13][17]
-
Appearance: Orange to brown spots on a yellow background.[13]
-
Table of Visualization Methods for Piperazines
| Visualization Method | Principle | Target Functionality | Typical Appearance |
| UV Light (254 nm) | Fluorescence Quenching | Aromatic rings, conjugated systems | Dark spots on green background[12] |
| Iodine (I₂) Chamber | Complex Formation | General organic, amines, unsaturation | Brown/yellow spots on light brown BG[12] |
| Potassium Permanganate | Oxidation | Amines, alcohols, oxidizable groups | Yellow/brown spots on purple BG[2][14] |
| Ninhydrin | Reaction with Amines | Primary and secondary amines | Yellow/orange spots (for piperazine)[13] |
| Dragendorff Reagent | Precipitation with Bismuth | Nitrogen-containing compounds | Orange/brown spots on yellow BG[13] |
Section 2: Optimizing Your TLC System for Piperazine Reactions
Proactive optimization is key to avoiding the issues detailed above.
Question: How do I choose the right solvent system for my piperazine reaction?
The choice of mobile phase is the most critical factor affecting TLC separation.[10] The goal is to find a solvent or mixture that provides differential migration of your starting material, intermediates, and product, ideally with Rf values spread between 0.2 and 0.8.
Systematic Approach to Solvent Selection:
-
Start with a Standard System: A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) is a common starting point for many organic compounds.[18] For more polar compounds like piperazine derivatives, a system of dichloromethane (DCM) and methanol (MeOH) is often more effective.
-
Run Scouting Plates: Test a few different solvent ratios simultaneously. For a DCM/MeOH system, you might test:
-
98:2 DCM:MeOH
-
95:5 DCM:MeOH
-
90:10 DCM:MeOH
-
-
Analyze the Results:
-
If all spots remain at the baseline, your system is not polar enough. Increase the proportion of methanol.
-
If all spots are at the solvent front, your system is too polar. Decrease the proportion of methanol.
-
If spots are bunched together, you may need to try a different solvent class to alter the selectivity.[18] For example, substituting methanol with acetonitrile or using a ternary system (e.g., Hexane:EtOAc:MeOH) can change the interactions and improve separation.
-
-
Don't Forget the Modifier: As established, if you are using standard silica plates, it is highly probable you will need to add 0.5-1% triethylamine or ammonia to your chosen solvent system to prevent streaking.[1][2]
Recommended Starting Solvent Systems for Piperazine Derivatives
| System | Ratio (v/v) | Polarity | Comments |
| Dichloromethane : Methanol | 95 : 5 | Medium | Good starting point. Increase MeOH for more polar compounds. |
| Chloroform : Methanol | 9 : 1 | Medium | Classic system, use in a fume hood. |
| Ethyl Acetate : Heptane | 1 : 1 | Medium-Low | Best for less polar piperazine derivatives. |
| 2-Propanol : Aq. Ammonia | 95 : 5 | High | Effective for highly polar or salt forms of piperazine.[17] |
| 1-Butanol : Acetic Acid : Water | 2 : 1 : 1 | High (Acidic) | Useful for zwitterionic or very hydrophilic compounds.[17] |
All systems benefit from the addition of a basic modifier like triethylamine unless an acidic modifier is part of the system.
Section 3: Frequently Asked Questions (FAQs)
Q1: My spots look like crescents or strange shapes. What's wrong? This is often due to a damaged stationary phase. If you press too hard with the capillary spotter, you can gouge the silica layer, which disrupts the capillary flow of the solvent.[1] Apply the sample gently. Double spots can occur if the sample is applied in a very polar solvent, causing it to spread into a ring on the baseline.[1]
Q2: The solvent front is running unevenly. How does this affect my results? An uneven solvent front will lead to inaccurate Rf values because the "finish line" is not straight.[5] This can be caused by the plate touching the side of the developing chamber or the filter paper inside, or if the chamber is not level.[4] Ensure the plate is centered in the chamber.
Q3: Can I reuse my solvent for multiple TLC runs? It is not recommended. The composition of the solvent mixture can change over time due to differential evaporation of the components, which will lead to irreproducible Rf values.[5] Always use fresh solvent for each run.
Q4: How do I confirm the identity of a spot? The best way is to use a "co-spot." On the same lane, apply your starting material, and then directly on top of that spot, apply your reaction mixture. If the starting material spot in the reaction mixture is indeed the starting material, it will merge with the standard spot into a single, well-defined spot after development. If they are different compounds, you will see two separate spots.[2]
Q5: My reaction is in a high-boiling solvent like DMF or DMSO, and my TLC is just a smear. High-boiling, polar solvents like DMF and DMSO will act as a major component of the mobile phase as they streak up the plate, ruining the separation. Before developing the plate, after spotting your sample, place the TLC plate under high vacuum for a few minutes to evaporate the residual reaction solvent.[19]
References
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]
-
Nichols, L. (2020). Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]
-
What factors affect the Rf value on tlc plates? (2025). Hawach Scientific Blog. Retrieved from [Link]
-
Updated, T. (2022). Factors That Affect RF Values In Thin Layer Chromatography. Sciencing. Retrieved from [Link]
-
Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy. Retrieved from [Link]
-
milkshake. (2006). TLC Staining solutions. Org Prep Daily. Retrieved from [Link]
-
TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). Medium. Retrieved from [Link]
-
2D TLC chromatogram of a mixture of 1-diphenylmethyl piperazine... (n.d.). ResearchGate. Retrieved from [Link]
-
Dyeing Reagents for Thin-Layer and Paper Chromatography. (n.d.). The Sarpong Group, UC Berkeley. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]
-
Issues. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Kumar, S. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
-
Chromatography: TLC Stains/Dips. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]
-
TLC Visualization Solutions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Bajpai, A. (2023). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! YouTube. Retrieved from [Link]
-
Visualising plates. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Nichols, L. (2022). Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Using TLC to Scout Flash Chromatography Solvents. (2023). Biotage. Retrieved from [Link]
-
Thin Layer Chromatography (TLC) System Descriptions and Visualizations. (n.d.). SWGDRUG.org. Retrieved from [Link]
Sources
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- 5. bitesizebio.com [bitesizebio.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
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- 10. What factors affect the Rf value on tlc plates? - Blog [mico-bio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
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- 18. biotage.com [biotage.com]
- 19. Chromatography [chem.rochester.edu]
Storage and stability issues of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride
Welcome to the technical support center for 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage, stability, and handling of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration (2-8 °C) is recommended. It is also crucial to store the compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Q2: I've observed a change in the color of the solid material over time. What could be the cause?
A2: A change in color, such as yellowing, can be an indicator of degradation. This could be due to exposure to light, air (oxidation), or trace impurities that catalyze degradation. It is essential to store the compound in a tightly sealed, opaque container and in an inert atmosphere if possible, especially for long-term storage or if high purity is critical for your application.
Q3: What are the primary safety hazards associated with handling this compound?
A3: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Q4: What solvents are suitable for dissolving this compound?
A4: Due to its hydrochloride salt form, this compound is generally soluble in polar protic solvents such as water and methanol. It may also have solubility in other polar organic solvents like DMSO and DMF. However, for reactions, aprotic solvents may be preferred to avoid side reactions. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale experiment.
Troubleshooting Guide
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
Possible Cause: Degradation of this compound before or during the reaction. The α-chloro ketone moiety is susceptible to nucleophilic substitution, and the piperazine ring can be involved in various side reactions.
Troubleshooting Steps:
-
Verify Purity of Starting Material: Before use, assess the purity of the compound using a suitable analytical method such as HPLC or GC-MS.
-
Control Reaction Temperature: Exothermic reactions or prolonged heating can lead to thermal degradation. Maintain strict temperature control throughout the reaction.
-
Inert Atmosphere: If your reaction is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: The stability of the compound can be pH-dependent. Hydrolysis of the chloroacetyl group is a potential degradation pathway, especially under basic conditions. Buffer your reaction mixture if necessary.
Scientific Integrity & Logic: Understanding Degradation Pathways
The stability of this compound is intrinsically linked to its chemical structure. The primary points of reactivity and potential degradation are the electrophilic carbon of the chloroacetyl group and the nucleophilic nitrogen atoms of the piperazine ring.
Potential Degradation Pathways
Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are crucial for understanding the stability of a drug substance.[1][3] These studies involve subjecting the compound to stress conditions like hydrolysis, oxidation, heat, and light to identify potential degradation products.
-
Hydrolysis: The chloroacetyl group is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions. This would lead to the formation of 1-hydroxyacetyl-4-methylpiperazine.
-
Oxidation: The piperazine ring, particularly the tertiary amine, can be susceptible to oxidation, leading to the formation of N-oxide derivatives.
-
Thermal Degradation: At elevated temperatures, various decomposition pathways can occur, potentially leading to fragmentation of the molecule.[4][5]
The following diagram illustrates a potential hydrolytic degradation pathway:
Caption: Potential hydrolytic degradation of the title compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[6]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
This compound standard of known purity
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v). Adjust the pH of the aqueous portion to 3.0 with phosphoric acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Table 1: Recommended HPLC Parameters for Purity Analysis. |
Protocol 2: Forced Degradation Study Workflow
This workflow outlines the steps to investigate the stability of this compound under various stress conditions.
Caption: A typical workflow for a forced degradation study.
References
-
PubChem. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- Patel, N. N., & Kothari, C. S. (2011). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 4(9), 1374-1381.
-
Gan, Z. H., Cai, Y., & Zhou, C. H. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o708. [Link]
-
Kluchinsky, T. A., Jr, Sheely, M. V., Savage, P. B., & Smith, P. A. (2002). Formation of 2-chlorobenzylidenemalononitrile (CS riot control agent) thermal degradation products at elevated temperatures. Journal of Chromatography A, 952(1-2), 205–213. [Link]
-
ResearchGate. Formation of 2-chlorobenzylidenemalononitrile (CS riot control agent) thermal degradation products at elevated temperatures. [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. scispace.com [scispace.com]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. Formation of 2-chlorobenzylidenemalononitrile (CS riot control agent) thermal degradation products at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Dichloro Impurities in Chlorination Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for minimizing the formation of dichloro impurities in chlorination reactions. The following question-and-answer format addresses common challenges and provides scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dichloro impurity formation in my chlorination reaction?
A1: Dichloro impurities typically arise from over-chlorination, where a second chlorine atom is substituted onto the desired monochlorinated product. The propensity for this follow-on reaction is governed by a combination of factors related to both the substrate and the reaction conditions.
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Substrate Reactivity: The initial monochlorinated product can sometimes be more reactive, or "activated," towards further electrophilic or radical chlorination than the starting material itself. This is particularly true in electrophilic aromatic substitution, where the first chlorine atom is an ortho-, para-directing group, albeit a deactivating one. The e[1]lectronic nature of other substituents on the ring significantly influences this reactivity.
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[1]Reaction Kinetics vs. Mass Transport: If the reaction rate is very fast and the mixing is not efficient, localized areas of high chlorinating agent concentration can form. This leads to the rapid formation of the monochloro product, which is then immediately subjected to a high concentration of the chlorinating agent, promoting dichlorination before the reagent has a chance to disperse and react with the remaining starting material.
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Statistical Factors: In free-radical chlorination of alkanes, the probability of chlorinating different C-H bonds plays a role. If th[2][3]e monochlorinated product has multiple reactive C-H bonds, dichlorination becomes statistically more likely as the reaction progresses and the concentration of the starting material decreases.
[2]Q2: How does my choice of chlorinating agent affect selectivity for the monochloro product?
A2: The choice of chlorinating agent is critical in controlling selectivity. Different reagents exhibit varying reactivities, which directly impacts their ability to discriminate between the starting material and the monochlorinated product.
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Highly Reactive Reagents (e.g., Cl₂ gas): Chlorine gas is a highly reactive and often unselective chlorinating agent, particularly in free-radical reactions. Its h[4]igh reactivity can lead to rapid, exothermic reactions that are difficult to control, often resulting in a mixture of mono-, di-, and polychlorinated products.
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[4]Milder, More Selective Reagents (e.g., SO₂Cl₂, NCS):
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Sulfuryl chloride (SO₂Cl₂): This reagent can be used for both free-radical and electrophilic chlorinations. Its r[5]eactivity can be moderated, for instance, by the presence of aliphatic alcohols or ethers, which increases selectivity for monochlorination. *[5] N-Chlorosuccinimide (NCS): NCS is a solid, making it easier to handle than chlorine gas or liquid SO₂Cl₂. It is a milder source of electrophilic chlorine and is often used for the selective chlorination of activated aromatic compounds and in allylic/benzylic positions.
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N-Chloroamines: In acidic solutions, N-chloroamines can serve as highly selective agents for the monochlorination of activated aromatic compounds like phenols and anisoles.
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Belo[6][7]w is a table summarizing the general characteristics of common chlorinating agents:
| Chlorinating Agent | Typical Reaction Type | Relative Reactivity | Selectivity | Key Considerations |
| Chlorine (Cl₂) Gas | Free-Radical, Electrophilic | Very High | Low-Moderate | Difficult to handle; often leads to over-chlorination. |
| [4]Sulfuryl Chloride (SO₂Cl₂) | Free-Radical, Electrophilic | High | Moderate | Can be moderated with additives for improved selectivity. |
| [5]N-Chlorosuccinimide (NCS) | Electrophilic, Free-Radical | Moderate | Good | Solid reagent, easier handling; good for activated systems. |
| N-Chloroamines | Electrophilic | Moderate | High | Excellent selectivity for monochlorination of phenols/anisoles in acid. |
##[6]# Q3: I'm observing significant amounts of the para-dichloro isomer in my electrophilic aromatic chlorination. How can I control regioselectivity to favor the monochloro product?
A3: Controlling regioselectivity is a common challenge in electrophilic aromatic substitution. The f[8][9]ormation of dichloro isomers, particularly the para-dichloro product, is often a consequence of the directing effects of the first chlorine substituent. Several strategies can be employed to enhance selectivity for the desired monochloro product.
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Catalyst Selection: The choice of catalyst can profoundly influence both the rate and selectivity of the reaction.
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Lewis Acids: Traditional Lewis acid catalysts like AlCl₃ or FeCl₃ are highly active but can sometimes promote polychlorination. *[10] Mixed Catalyst Systems: Using a mixed catalyst system, such as aluminum chloride with stannic chloride or titanium tetrachloride, can enhance selectivity for monochlorination and influence the para-to-ortho isomer ratio of the dichloro byproducts that do form. *[10] Organocatalysts: Certain organocatalysts can tune the reactivity of the chlorinating agent. For example, acetonitrile can activate SO₂Cl₂, while other catalysts like Nagasawa's bis-thiourea have been shown to direct chlorination to the ortho position of phenols, potentially avoiding para-dichlorination pathways.
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[11]Solvent Effects: The solvent can modulate the reactivity of the chlorinating species. Aromatic solvents can form π-complexes with chlorine atoms, creating a less reactive and more selective chlorinating agent.
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[12]Steric Hindrance: Introducing bulky substituents on the aromatic ring can sterically hinder certain positions, thereby directing the chlorination to less hindered sites and potentially preventing dichlorination.
Q4: Can adjusting reaction temperature and time minimize dichlorination?
A4: Yes, temperature and reaction time are critical parameters for controlling selectivity.
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Temperature: Chlorination reactions are often exothermic. Lowering the reaction temperature generally slows down the reaction rate for both the desired monochlorination and the subsequent dichlorination. Howev[13][14]er, the activation energy for the second chlorination step may be different from the first. By carefully controlling the temperature, you can often find a sweet spot where the rate of monochlorination is reasonable, while the rate of dichlorination is significantly suppressed. Higher temperatures can accelerate chlorine decay and increase reaction rates, potentially leading to lower selectivity.
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[13][15]Reaction Time and Monitoring: It is crucial to monitor the reaction progress closely using techniques like GC or HPLC. The goal is to stop the reaction once the optimal conversion of starting material to the monochloro product has been achieved, before significant amounts of the dichloro impurity have had a chance to form. Allowing the reaction to proceed for too long, even at a low temperature, will inevitably lead to an increase in over-chlorinated byproducts.
Troubleshooting Guides
Issue 1: My free-radical chlorination of an alkane is producing a complex mixture of dichloro isomers.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for excessive dichlorination.
Detailed Explanation:
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Reagent Choice: Free-radical chlorination is notoriously unselective. The h[4]igh reactivity of the chlorine radical means it will react with most available C-H bonds. Using[16] a less reactive halogenating agent, or a system that generates the radical species more slowly, can improve selectivity.
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Temperature Control: Lower temperatures reduce the kinetic energy of the system, making the chlorinating agent more selective for the most reactive C-H bonds (e.g., tertiary > secondary > primary).
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[16]Controlled Addition: Adding the chlorinating agent slowly ensures that its concentration remains low throughout the reaction. This minimizes the chance that a newly formed monochloro product molecule will immediately encounter another chlorinating agent molecule before the agent has had a chance to react with the more abundant starting material.
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Conversion Limit: As the reaction progresses, the concentration of the starting material decreases while the concentration of the monochloro product increases. This makes the monochloro product a more likely target for further chlorination. By stopping the reaction before all the starting material is consumed, you can maximize the yield of the desired product relative to the over-chlorinated byproduct.
Issue 2: My reaction work-up seems to be generating more impurities. How do I properly quench the reaction?
A: Improper quenching can indeed lead to the formation of additional byproducts. The goal of a quench is to rapidly and irreversibly neutralize any remaining active chlorinating agent.
St[17]ep-by-Step Quenching Protocol:
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Cool the Reaction: Before adding any quenching agent, cool the reaction mixture in an ice bath. This will dramatically slow down any remaining chlorination reactions.
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Choose an Appropriate Quenching Agent: The choice of quenching agent depends on the chlorinating reagent and reaction conditions.
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For reagents like Cl₂ or SO₂Cl₂: A solution of a mild reducing agent is typically effective. Sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) are commonly used. They [18]react quickly with residual chlorine to form inert salts.
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For N-halo compounds (e.g., NCS): Similar reducing agents are effective.
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-
Perform the Quench:
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Slowly add the quenching solution to the cooled reaction mixture with vigorous stirring. The addition should be done carefully, as the quenching reaction itself can be exothermic.
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Continue stirring for 10-15 minutes after the addition is complete to ensure all the active chlorine has been neutralized.
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-
Verify the Quench:
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To confirm that all the oxidizing agent has been removed, you can test a drop of the aqueous layer with potassium iodide-starch paper. If active chlorine is still present, the paper will turn a dark blue/black color. If the quench is complete, the paper will remain white.
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-
Proceed with Work-up: Once the quench is complete and verified, you can proceed with the standard aqueous work-up (e.g., phase separation, extraction, washes).
Common Quenching Agents:
| Quenching Agent | Suitable For | Mechanism | Notes |
| Sodium Sulfite (Na₂SO₃) | Cl₂, SO₂Cl₂, NCS | Redox | Effective for inorganic and some organic DBPs. Can a[18]ffect the stability of some DBP classes. |
| [19]Sodium Thiosulfate (Na₂S₂O₃) | Cl₂, SO₂Cl₂, NCS | Redox | Commonly used, but can also degrade certain byproducts. |
| [18]Ascorbic Acid | Cl₂, SO₂Cl₂, NCS | Redox | Recommended for quenching prior to analysis of organic DBPs like THMs and HAAs. |
| [19][20]Water/Alcohols | Acid Chlorides | Nucleophilic Acyl Substitution | Used to neutralize acid chlorides, not chlorinating agents for C-H bonds. |
##[21]# Issue 3: I am struggling to accurately quantify the low levels of dichloro impurities in my final product.
A: Accurate quantification of impurities is essential for process optimization and quality control. Several analytical techniques are well-suited for this purpose.
Re[22]commended Analytical Methods:
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Gas Chromatography (GC):
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Principle: GC is an excellent technique for separating and quantifying volatile and semi-volatile compounds, which includes many chlorinated molecules. *[23][24] Detection: A Flame Ionization Detector (FID) provides good quantitative data based on peak area, while a Mass Spectrometer (MS) detector can be used for definitive identification of the impurity peaks based on their mass-to-charge ratio and fragmentation patterns. GC-MS[23][24] is particularly powerful for identifying unknown impurities. *[25] Sample Preparation: The sample is typically dissolved in a suitable volatile solvent. Derivatization is usually not required for chlorinated hydrocarbons.
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-
High-Performance Liquid Chromatography (HPLC):
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Principle: HPLC is used for less volatile compounds and separates them based on their polarity and interaction with the stationary phase. *[23] Detection: A UV detector is commonly used if the compounds have a chromophore. If not, other detectors like a Charged Aerosol Detector (CAD) or MS can be employed.
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Method Development: Proper selection of the column and mobile phase is crucial for achieving good separation between the main product and the dichloro impurities.
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-
[23]Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:
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Principle: qNMR can provide an absolute molar percentage of purity without the need for a specific reference standard for the impurity, provided there are distinct, well-resolved signals for both the main compound and the impurity.
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Wo[24]rkflow for Impurity Analysis:
Caption: Decision tree for selecting an analytical method.
References
- Benchchem. Technical Support Center: Solvent Effects in Chlorophosphorane Reactions.
- Unknown. Free-radical chlorination of 1-chlorobutane.
- Benchchem. analytical methods for detecting impurities in 3,4-Dichloro-2-fluorobenzodifluoride.
- Benchchem. A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine.
- ElectronicsAndBooks. Solvent Effects in the Reactions of Free Radicals and Atoms. II. Effects of Solvents on the Position of Attack of Chlorine Atoms.
-
NIH. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Available from: [Link]
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Request PDF. Regioselective Control of Electrophilic Aromatic Substitution Reactions. Available from: [Link]
-
PubMed. Differential absorbance study of effects of temperature on chlorine consumption and formation of disinfection by-products in chlorinated water. Available from: [Link]
- Google Patents. Selective chlorination of benzene and chlorobenzene using a catalyst of aluminum chloride and stannic chloride or titanium tetrachloride.
-
ResearchGate. Effect of temperature on chlorine treatment for elimination of freshwater phytoplankton in ballast water: bench-scale test. Available from: [Link]
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wisdomlib. Quenching agent: Significance and symbolism. Available from: [Link]
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Wordpress. Specific Solvent Issues with Chlorination. Available from: [Link]
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ACS Publications. The Influence of Solvent on the Rate of Aromatic Chlorination. Available from: [Link]
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Open Access Library Journal. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available from: [Link]
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Semantics Scholar. A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Available from: [Link]
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NIH. A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms. Available from: [Link]
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NCBI. Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. Available from: [Link]
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ResearchGate. Speed with which the 3 quenching agents react with free chlorine at.... Available from: [Link]
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Quora. Does the degree of chlorination of tap water get modified, according to ambient temperature or weather conditions in general?. Available from: [Link]
- Google Patents. Selective monochlorination of ketones and aromatic alcohols.
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PubMed. Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents. Available from: [Link]
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ACS Publications. Manganese Porphyrins Catalyze Selective C−H Bond Halogenations. Available from: [Link]
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ACS Publications. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Available from: [Link]
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NLM Dataset Catalog. Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. Available from: [Link]
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ACS Publications. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Available from: [Link]
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Unknown. chlorination. Available from: [Link]
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BOQU Instrument. The Impact of Temperature and PH on Residual Chlorine Measurements. Available from: [Link]
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Wikipedia. Free-radical halogenation. Available from: [Link]
-
Semantics Scholar. The use of quenching agents for the analysis of disinfection by-products in water samples. Available from: [Link]
-
NIH. Effects of Temperature and pH on Reduction of Bacteria in a Point-of-Use Drinking Water Treatment Product for Emergency Relief. Available from: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available from: [Link]
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Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution. Available from: [Link]
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PubMed. Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants. Available from: [Link]
-
ontario.ca. Strategies for Minimizing the Disinfection By-Products Trihalomethanes and Haloacetic Acids. Available from: [Link]
-
Organic Syntheses Procedure. Benzene, 2,4-dichloro-1-methoxy. Available from: [Link]
-
Master Organic Chemistry. Selectivity In Free Radical Reactions. Available from: [Link]
-
Aakash Institute. Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Available from: [Link]
-
ResearchGate. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Available from: [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 3. chlorination [sas.upenn.edu]
- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 5. US4310702A - Selective monochlorination of ketones and aromatic alcohols - Google Patents [patents.google.com]
- 6. Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
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Technical Support Center: Work-up Procedures for Removing Unreacted Starting Materials
Welcome to the Technical Support Center for reaction work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and navigate the critical step of purifying synthesized products from unreacted starting materials and other impurities.[1][2][3] Even highly selective reactions produce crude mixtures that require purification.[2] This resource provides in-depth, field-proven insights into common purification techniques, ensuring the integrity and purity of your compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during common work-up procedures. Each problem is analyzed for its probable cause, followed by a step-by-step solution.
Liquid-Liquid Extraction
Liquid-liquid extraction is a cornerstone of reaction work-up, leveraging differential solubilities to separate components of a mixture between two immiscible liquid phases.[2][4]
Issue 1: An Emulsion Has Formed at the Interface
Q: I'm performing a liquid-liquid extraction, and a thick, cloudy layer (emulsion) has formed between the organic and aqueous phases, making separation impossible. What should I do?
A: Emulsion formation is a frequent challenge in liquid-liquid extraction, often caused by the presence of surfactant-like molecules (e.g., phospholipids, fatty acids) or vigorous shaking.[5] The goal is to disrupt the stable mixture of droplets.
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Probable Causes:
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Solutions:
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Patience is Key: Allow the separatory funnel to stand undisturbed for some time; the emulsion may break on its own.[6]
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Gentle Agitation: Gently swirl the separatory funnel instead of shaking it vigorously. This maintains a large surface area for extraction while minimizing the agitation that leads to emulsions.[5]
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"Salting Out": Add a saturated solution of sodium chloride (brine).[1][5] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[5]
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Solvent Addition: Add a few drops of a different organic solvent to alter the overall solvent properties, which can help solubilize the emulsifying agent into one of the layers.[5]
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Filtration: As a last resort, filter the entire mixture through a pad of celite or glass wool to break up the emulsion.[6]
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Issue 2: Poor Separation of an Acidic or Basic Compound
Q: I'm trying to use an acid-base extraction to separate my product from an acidic starting material, but the separation is inefficient. What's going wrong?
A: Acid-base extraction is a powerful technique that manipulates the solubility of acidic or basic compounds by converting them into their water-soluble salt forms.[7][8][9] Inefficiency often stems from using an inappropriate base or acid, or from incomplete extraction.
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Probable Causes:
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Incorrect Base/Acid Strength: Using a base that is too strong or too weak for the specific acidic compound. For example, to separate a strong acid from a weak acid, a weak base like sodium bicarbonate should be used first.[7][8] Using a strong base like NaOH would deprotonate both, preventing separation.[10]
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Incomplete Extraction: Performing only one extraction. The distribution coefficient of the salt between the two phases may require multiple extractions for quantitative removal.
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Incorrect pH for Back-Extraction: Not adjusting the pH of the aqueous layer sufficiently to precipitate the pure compound.[10]
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-
Solutions:
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Select the Right Reagent: For separating a mixture of a strong acid and a weak acid, use a weak base (e.g., sodium bicarbonate) first to extract only the strong acid. Then, use a strong base (e.g., sodium hydroxide) to extract the weak acid.[7][8] A similar principle applies to separating strong and weak bases using acids of different strengths.[7]
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Perform Multiple Extractions: It is more effective to perform three extractions with smaller volumes of the aqueous solution than one extraction with a large volume.[2][10]
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Verify pH: When isolating the extracted acid or base, ensure the pH is adjusted correctly to fully precipitate the compound. For an acidic compound, acidify the aqueous layer to a pH of ~2-3.[10] For a basic compound, make the aqueous layer basic to a pH of ~9-10.[11]
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Flash Column Chromatography
Flash column chromatography is a preparative technique used to separate compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[12]
Issue 3: My Compound Won't Elute from the Column
Q: I've been running my column for a while, and I'm not seeing my product come off, even though the TLC showed it should. What should I do?
A: This is a common and frustrating problem. Several factors could be at play, from compound instability to an incorrect solvent system.
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Probable Causes:
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Compound Decomposition: The compound may be unstable on silica gel.[13]
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Incorrect Solvent System: The eluent is not polar enough to move the compound down the column.[13] You may have also made an error in preparing the solvent system.[13]
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Compound is Very Polar: The compound is strongly adsorbed to the silica gel and requires a highly polar eluent.[13]
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-
Solutions:
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Check for Decomposition: Before running a column, test your compound's stability on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[13] If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[13]
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Increase Solvent Polarity: Gradually increase the polarity of your eluent.[13] If you are still not seeing your compound, you can flush the column with a very polar solvent like methanol or a mixture of dichloromethane and methanol.[14]
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Verify Your Solvent System: Double-check the solvents you used to prepare the eluent to ensure they are correct.[13]
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Consider Reverse-Phase Chromatography: For very polar compounds, reverse-phase silica may be a better option.[13]
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Issue 4: Poor Separation of Compounds with Similar Rf Values
Q: My TLC plate shows a good separation between my product and the starting material, but on the column, they are co-eluting. Why is this happening?
A: Achieving the same separation on a column as on a TLC plate can be challenging. The dynamics of a column are different, and several factors can lead to band broadening and poor separation.
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Probable Causes:
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Column Overloading: Too much crude material was loaded onto the column.
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Improper Column Packing: The silica gel was not packed uniformly, leading to channeling.
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Running the Column Too Slowly: A slow flow rate can lead to diffusion and band broadening.
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TLC is Misleading: One compound may be degrading into the other on the silica gel, giving the appearance of two spots on the TLC plate.[13]
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Solutions:
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Optimize Loading: As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude sample.
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Proper Packing: Ensure the silica gel is packed as a uniform slurry and that the top surface is flat and undisturbed when adding the eluent.
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Optimize Flow Rate: For flash chromatography, a faster flow rate, driven by air pressure (typically 1-2 psi), often provides better separation.[15]
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Use Gradient Elution: Start with a less polar solvent system to elute the less polar compounds, and then gradually increase the polarity to elute the more polar compounds.[12][14]
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Recrystallization
Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures.[16][17]
Issue 5: No Crystals Form Upon Cooling
Q: I've dissolved my crude product in hot solvent and let it cool, but no crystals have formed. What should I do?
A: The absence of crystal formation usually indicates that the solution is not supersaturated.
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Probable Causes:
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Solutions:
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Induce Crystallization:
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Concentrate the Solution: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[18][21]
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Add an Anti-Solvent: If using a single solvent system is not working, you can try a two-solvent system. Add a second solvent in which your compound is insoluble (an "anti-solvent") dropwise to the cooled solution until it becomes cloudy, then add a drop or two of the first solvent to redissolve the solid and allow it to cool slowly.[18][22]
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Issue 6: The Compound "Oils Out" Instead of Crystallizing
Q: When my solution cools, an oil forms instead of solid crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
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Probable Causes:
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High Solute Concentration: The solution is too concentrated.
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Rapid Cooling: The solution was cooled too quickly.[20]
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Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of the compound.
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Solutions:
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Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more solvent to lower the saturation point. Allow it to cool more slowly.[21]
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Lower the Cooling Temperature: Cool the solution very slowly, perhaps by placing the flask in a beaker of warm water and allowing both to cool to room temperature.
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Change the Solvent: Choose a solvent with a lower boiling point.[21]
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Frequently Asked Questions (FAQs)
Q1: How do I choose the right work-up procedure for my reaction?
A1: The choice of work-up procedure depends on the physical and chemical properties of your product and the impurities.[14] Consider the following:
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Solubility: Are your product and starting materials soluble in different solvents? If so, liquid-liquid extraction is a good choice.
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Acidity/Basicity: Does your product or starting material have an acidic or basic functional group? Acid-base extraction can be very effective.[7]
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Physical State: Is your product a solid? Recrystallization is a powerful purification technique for solids.[16]
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Volatility: Is there a significant difference in the boiling points of your product and the unreacted starting materials? Distillation may be appropriate.[23][24]
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Polarity: Do your product and starting materials have different polarities? Column chromatography is excellent for separating compounds with different polarities.[12]
Q2: How can I monitor the progress of my reaction to know when the starting material is consumed?
A2: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring reaction progress.[25][26][27] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot over time.[25][28] The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[28]
Q3: What makes a good recrystallization solvent?
A3: An ideal recrystallization solvent should meet several criteria:
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The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures.[21][29][30]
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The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[21][29]
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The solvent should not react with the compound being purified.[21]
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It should have a relatively low boiling point for easy removal after purification.[21]
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Ideally, the solvent should be non-toxic, inexpensive, and non-flammable.[21]
Q4: What is the purpose of a brine wash in an extraction?
A4: A brine (saturated aqueous NaCl solution) wash is used to remove the majority of dissolved water from the organic layer.[1] It also helps to break emulsions, as discussed in the troubleshooting section.[5]
Q5: When should I use distillation to remove unreacted starting materials?
A5: Distillation is most effective when the unreacted starting material is significantly more volatile (has a lower boiling point) than the desired product.[31][32] For heat-sensitive compounds, vacuum distillation can be used to lower the boiling points of the components.[23] Steam distillation is useful for separating volatile compounds from non-volatile, heat-sensitive materials.[23][33][34]
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction for a Neutral Compound
This protocol outlines a general procedure for separating a neutral organic compound from a reaction mixture.
-
Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel of appropriate size.
-
Add Organic Solvent: Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to dissolve the desired product.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.
-
Mix and Vent: Stopper the funnel, and gently invert it several times to mix the layers, venting frequently to release any pressure buildup.[35]
-
Separate Layers: Place the funnel back on a ring stand and allow the layers to fully separate. Remove the stopper.
-
Drain Lower Layer: Drain the lower (denser) layer into a beaker or flask.
-
Collect Upper Layer: Pour the upper layer out through the top of the funnel into a separate flask.
-
Repeat Wash: Repeat the washing process (steps 3-7) two more times with fresh deionized water.
-
Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to remove residual water from the organic layer.
-
Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.[35]
-
Isolate Product: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]
Protocol 2: Basic Flash Column Chromatography
This protocol provides a step-by-step guide for purifying a compound using flash column chromatography.
-
Select Solvent System: Determine the optimal eluent system by running TLC plates. Aim for an Rf value of 0.2-0.4 for the desired compound.[12][36]
-
Pack the Column:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, tapping the side gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column using a pipette.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, and then add the dry powder to the top of the column ("dry loading").[36]
-
-
Elute and Collect Fractions:
-
Analyze Fractions: Monitor the separation by spotting the collected fractions on TLC plates.[12][14]
-
Combine and Isolate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.[14][36]
Visualizations
Caption: Decision tree for selecting a work-up procedure.
Caption: Workflow for liquid-liquid extraction.
Data Summary
| Technique | Primary Separation Principle | Best For... | Typical Recovery |
| Liquid-Liquid Extraction | Differential Solubility | Separating compounds with different solubilities in immiscible solvents. | >90% |
| Acid-Base Extraction | pH-Dependent Solubility | Separating acidic or basic compounds from neutral ones. | >90% |
| Column Chromatography | Differential Adsorption/Polarity | Separating mixtures of compounds with different polarities. | 50-90% |
| Recrystallization | Differential Solubility at a Range of Temperatures | Purifying solid compounds from small amounts of impurities. | 70-90% |
| Distillation | Difference in Boiling Points | Separating volatile liquids with different boiling points. | Variable, depends on boiling point difference. |
| Precipitation | Induced Insolubility | Isolating a solid product from a solution where it becomes insoluble. | Highly variable. |
References
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Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
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Separation of Mixtures via Precipitation. Moodle@Units. [Link]
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Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu. [Link]
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-
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How can TLC allow you to determine if your reaction has gone to completion. Explain. Study.com. [Link]
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How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
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Handling hygroscopic properties of hydrochloride salts in synthesis
Welcome to the Technical Support Center for Synthetic Chemistry. This guide provides expert insights and practical solutions for handling the hygroscopic properties of hydrochloride (HCl) salts, a common challenge for researchers in pharmaceutical and chemical synthesis.
Introduction: The Challenge of Hygroscopic Hydrochloride Salts
Hydrochloride salts are frequently prepared to improve the solubility and stability of basic active pharmaceutical ingredients (APIs).[1][2] However, this salt formation can also enhance the material's affinity for atmospheric moisture, a property known as hygroscopicity.[1] Moisture uptake is not a trivial issue; it can induce a cascade of physical and chemical changes, including caking, deliquescence (dissolving in absorbed water), hydrolysis, and polymorphic transformations.[1][3][4][5] These changes compromise sample integrity, affect manufacturability, and can lead to inconsistent analytical results, ultimately impacting product quality and shelf-life.[3][6]
This guide is structured to provide direct answers to the problems you encounter in the lab, moving from immediate troubleshooting to broader foundational knowledge.
This section addresses specific problems encountered during the synthesis, isolation, and analysis of hygroscopic HCl salts.
Problem 1: My isolated product is a sticky, oily solid instead of a crystalline powder.
Primary Cause: This is a classic sign of significant water absorption, potentially leading to deliquescence, where the solid absorbs so much moisture it dissolves into a concentrated aqueous solution.[7] This occurs when the ambient relative humidity (RH) in your lab exceeds the critical relative humidity (RH₀) of your compound.
Solutions:
-
Immediate Mitigation: If possible, place the material in a desiccator with a high-capacity desiccant (e.g., phosphorus pentoxide or fresh silica gel) under vacuum to remove the excess water. This may help solidify the material, though it may become a glassy amorphous solid rather than a crystalline one.
-
Process Re-evaluation:
-
Solvent Choice: During the final precipitation/crystallization step, ensure your organic solvent is anhydrous. Water present in the solvent can prevent proper crystallization. Use freshly dried solvents or those stored over molecular sieves.
-
Isolation Environment: Perform the filtration and initial drying steps in a controlled environment. A glove box with a dry nitrogen or argon atmosphere is ideal. If unavailable, minimize exposure time to ambient air by working quickly.
-
Azeotropic Removal of Water: For some processes, adding a solvent like toluene or heptane (if compatible) to the wet product and evaporating it under reduced pressure can help remove residual water azeotropically.
-
Problem 2: I am getting inconsistent weights when preparing my sample for analysis.
Primary Cause: The sample is rapidly absorbing atmospheric moisture on the analytical balance pan. This is especially problematic for sensitive analytical techniques where precise sample mass is critical. Even air currents in the weighing room can introduce enough moisture to affect the balance's stability.[8]
Solutions:
-
Environmental Control: The most robust solution is to perform weighing inside a glove box with controlled low humidity. If this is not an option, run a dehumidifier in the balance room to lower the ambient RH.[8]
-
Procedural Best Practices:
-
Equilibrate the sample to room temperature in a sealed desiccator before opening. This prevents condensation on a cold sample.
-
Use a weighing vessel with a cap (e.g., a screw-cap vial). Pre-weigh the sealed vial.[8]
-
Quickly add the approximate amount of your hygroscopic sample to the vial and immediately seal it.
-
Re-weigh the sealed vial to get the total mass.
-
For analysis (like Karl Fischer titration), quickly transfer the substance into the titration vessel.
-
Re-weigh the now-empty (or near-empty) sealed vial to accurately determine the mass of the sample delivered by difference.[8] This "back-weighing" method ensures the measured weight corresponds to the sample transferred, not the sample plus absorbed water.[9]
-
Workflow: Troubleshooting Inconsistent Analytical Weights
This diagram outlines the logical steps to diagnose and solve weighing errors with hygroscopic materials.
Caption: Decision workflow for handling HCl salts from isolation to storage.
References
-
The Importance of Humidity Control & Monitoring. (2024). Cole-Parmer. [Link]
-
How do you handle hygroscopic solutes in the lab?. (n.d.). TutorChase. [Link]
-
Cleanroom and Laboratory Humidity Control. (n.d.). Moisture Cure. [Link]
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Liew, K. B., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel). [Link]
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Humidity Control in Laboratories and Instrumentation Rooms. (n.d.). Bry-Air. [Link]
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Hygroscopic Problems Of Capsule Filled Powders. (2022). richpacking020.com. [Link]
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Humidity: A Vital but Often Overlooked Parameter in Materials Research. (2021). Lab Manager. [Link]
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Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?. (2010). Quora. [Link]
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Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). J Pharm Sci. [Link]
-
Storage and Handling Tips for Research Chemicals: Safety Comes First. (2024). Autech. [Link]
-
Maintaining Laboratory Temperature and Humidity to Retain the Validity of all Research. (n.d.). CertifiedNETS. [Link]
-
3 Ways to Handle Hygroscopic Material Challenges. (2019). Vesta® Nutra. [Link]
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Drying salts with HCl solution. (2023). Chemistry Stack Exchange. [Link]
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Thakur, T. S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals. [Link]
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The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. [Link]
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Excipient Selection in Oral Solid Dosage Formulations Containing Moisture Sensitive Drugs. (2015). ResearchGate. [Link]
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How to Safely Store Lab Chemicals and Reagents. (2024). B&M Scientific. [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). Molecules. [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2018). New J. Chem.[Link]
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Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. (2024). RSC Pharmaceutics. [Link]
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Moisture Analysis Techniques. (2018). News-Medical.Net. [Link]
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Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019). ResearchGate. [Link]
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Automated Water Content Determination of Hygroscopic Lyophilized Drugs. (n.d.). Mettler Toledo. [Link]
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Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. (2017). ResearchGate. [Link]
-
Measuring Water in Anhydrous Solvents. (2020). Applied Analytics. [Link]
-
Effect of Moisture on the Stability of Solid Dosage Forms. (2022). ResearchGate. [Link]
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How to Select Excipients in Drug Formulation?. (2023). Labinsights. [Link]
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Salt Selection in Drug Development. (2002). Pharmaceutical Technology. [Link]
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How to weigh a higroscopic substance. (2008). Chromatography Forum. [Link]
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Effect of moisture on solid state stability. (2023). ResearchGate. [Link]
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Purification of organic hydrochloride salt?. (2017). ResearchGate. [Link]
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Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. [Link]
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Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. [Link]
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Validation & Comparative
A Comprehensive Guide to the Spectroscopic Analysis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride
This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a reactive chloroacetyl group and a substituted piperazine moiety, allows for its versatile use in the synthesis of a wide array of biologically active molecules. Accurate and comprehensive analytical characterization is therefore paramount to ensure the identity, purity, and stability of this compound and any subsequent products.
This guide will focus on the elucidation of its molecular structure using NMR spectroscopy as the primary tool, supplemented by a comparative overview of other essential analytical techniques.
Predicted NMR Spectrum Analysis
Due to the absence of a publicly available experimental NMR spectrum for this compound, this section provides a detailed prediction of the ¹H and ¹³C NMR spectra. This prediction is grounded in the analysis of structurally similar compounds and fundamental NMR principles.[1][2]
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The hydrochloride salt form will influence the chemical shifts, particularly of the protons on or near the protonated nitrogen.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -CH₂Cl | 4.2 - 4.5 | Singlet (s) | 2H | The methylene protons are adjacent to an electron-withdrawing chlorine atom and a carbonyl group, leading to a significant downfield shift. |
| Piperazine protons (axial & equatorial) | 2.5 - 4.0 | Broad multiplets (m) | 8H | Due to the chair conformation of the piperazine ring and restricted rotation around the N-C(O) amide bond, these protons are diastereotopic and will appear as complex, potentially overlapping multiplets. The presence of the hydrochloride may also lead to signal broadening.[1] |
| -N-CH₃ | 2.8 - 3.2 | Singlet (s) | 3H | The methyl protons on the nitrogen are expected to be a singlet, shifted downfield due to the inductive effect of the adjacent nitrogen atom. |
| N⁺-H | 9.0 - 12.0 | Broad singlet (br s) | 1H | The proton on the positively charged nitrogen is expected to be significantly downfield and may be broad due to exchange with residual water in the solvent. This signal would not be observed in D₂O due to H-D exchange.[4] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O | 165 - 170 | The carbonyl carbon of the amide is expected in this characteristic downfield region. |
| -CH₂Cl | 40 - 45 | The carbon attached to the chlorine atom is shifted downfield due to the electronegativity of the halogen. |
| Piperazine carbons | 40 - 55 | The four chemically non-equivalent carbons of the piperazine ring will appear in this region. The carbons adjacent to the amide nitrogen will be further downfield than those adjacent to the methylated nitrogen. |
| -N-CH₃ | 45 - 50 | The methyl carbon attached to the nitrogen will be in this typical range. |
Comparison with Alternative Analytical Techniques
While NMR provides detailed structural information, a comprehensive characterization of this compound should be supported by other analytical techniques.
Caption: Comparison of analytical techniques for the characterization of the target compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable method.
-
Expected Data: The positive ion mode ESI-MS would show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base. The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
-
Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of the chloroacetyl group or cleavage of the piperazine ring, further confirming the structure.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected Absorptions:
-
C=O stretch (amide): A strong absorption band is expected around 1650 cm⁻¹, characteristic of a tertiary amide carbonyl group.
-
C-N stretch: Absorptions in the region of 1200-1000 cm⁻¹ would correspond to the C-N bonds of the piperazine ring.
-
C-Cl stretch: A band in the 800-600 cm⁻¹ region would indicate the presence of the C-Cl bond.
-
N-H stretch (from N⁺-H): A broad absorption may be observed in the 2700-2400 cm⁻¹ range, typical for an amine salt.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of a compound and for quantification.
-
Methodology: A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), would be suitable. Detection could be achieved using a UV detector, as the amide chromophore will absorb UV light.
-
Application: This technique is crucial for identifying and quantifying any impurities, such as starting materials or by-products from the synthesis.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
Caption: Workflow for NMR sample preparation and analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure complete dissolution, using gentle vortexing if necessary. The choice of solvent is critical; for hydrochloride salts, DMSO-d₆ is often preferred as it can solubilize the salt and allows for the observation of exchangeable protons.[3]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Analysis: Identify the [M+H]⁺ peak and confirm its isotopic pattern.
FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantification is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram. The purity can be determined by the area percentage of the main peak.
Conclusion
The comprehensive analysis of this compound requires a multi-technique approach. While this guide provides a detailed predictive NMR analysis, it is the synergistic use of NMR, MS, FTIR, and HPLC that enables unambiguous structure elucidation, confirmation of molecular weight, identification of functional groups, and assessment of purity. The protocols and comparative data presented herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, ensuring the quality and integrity of this versatile chemical intermediate.
References
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- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
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- 42951-91-7|2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. BLDpharm.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0060452).
- NMR Solvents. Sigma-Aldrich.
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- Can the salt form of my organic compound be determined using NMR?.
- ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent an.
- Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). National Institutes of Health (NIH). (2024-10-14).
- 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper
- Interpret
- Mass Spectrometry of 2-Chloro-1-(2,4,5-trichlorophenyl)
- Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.
- HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
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A Researcher's Guide to the 1H and 13C NMR Spectroscopy of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone
An In-Depth Analysis and Comparison with Alternative Methodologies for Structural Elucidation
For researchers and professionals in drug development and the chemical sciences, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone, a versatile building block in medicinal chemistry, presents a unique set of spectroscopic challenges and learning opportunities. This guide provides a detailed analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, offering predicted assignments based on analogous structures and fundamental principles. We will also objectively compare NMR with other common analytical techniques and provide a robust experimental protocol for acquiring high-quality data.
Predicted 1H and 13C NMR Assignments
While a publicly available, fully assigned spectrum for 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone is not readily found in the literature, we can confidently predict the chemical shifts by analyzing its structural motifs and comparing them to closely related, well-characterized compounds. The primary reference for our predictions is the reported data for 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, supplemented by established chemical shift ranges for N-acylpiperazines and α-chloro ketones.[1][2][3]
The structure and atom numbering for our assignments are as follows:
Caption: Molecular structure of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone with atom numbering for NMR assignments.
Predicted 1H NMR Chemical Shifts (in CDCl3, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (Cl-CH₂ -C=O) | ~ 4.10 | Singlet (s) | 2H | The methylene protons adjacent to the chlorine and carbonyl group are expected to be significantly deshielded. |
| H-c, H-e | ~ 3.70 | Triplet (t) | 4H | Protons on the piperazine ring adjacent to the acyl nitrogen (N1) are deshielded by the electron-withdrawing amide group. |
| H-d, H-f | ~ 2.50 | Triplet (t) | 4H | Protons on the piperazine ring adjacent to the methyl-bearing nitrogen (N4) are less deshielded. |
| H-g (-N-CH₃ ) | ~ 2.30 | Singlet (s) | 3H | The methyl protons on the nitrogen are in a typical range for N-methyl groups. |
Predicted 13C NMR Chemical Shifts (in CDCl3, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C-b) | ~ 165 | The carbonyl carbon of the amide is expected in this region. |
| Cl-C H₂ (C-a) | ~ 41 | The carbon attached to the electronegative chlorine atom is shifted downfield. |
| C -c, C -e | ~ 46 | Carbons adjacent to the acyl nitrogen are deshielded. |
| C -d, C -f | ~ 54 | Carbons adjacent to the N-methyl group. |
| -N-C H₃ (C-g) | ~ 46 | The N-methyl carbon chemical shift is characteristic. |
Note on Conformational Isomers: A key feature of N-acylated piperazines is the hindered rotation around the N-C(O) amide bond.[1] This can lead to the presence of two distinct rotamers in solution, which may result in a doubling of some or all of the piperazine ring signals in both the 1H and 13C NMR spectra at room temperature. The exact appearance of the spectrum will be dependent on the solvent and temperature, as these factors influence the rate of interconversion between the conformers.[4]
Comparative Analysis with Other Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through coupling, stereochemistry, and dynamics. | Provides the most complete structural picture of the molecule in solution. | Lower sensitivity compared to mass spectrometry, can be complex to interpret. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides accurate mass and elemental composition (HRMS). | Does not provide information on the specific arrangement of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-N, C-Cl). | Fast, simple, and provides a quick check for key functional groups. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Provides an unambiguous solid-state structure. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation.[3] |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality 1H and 13C NMR spectra of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a good first choice as it is a common solvent for many organic molecules and is relatively non-polar.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. 1H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
Temperature: 298 K (room temperature).
3. 13C NMR Acquisition (100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as 13C has a much lower natural abundance than 1H.
-
Temperature: 298 K.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm for both 1H and 13C spectra.
-
Integrate the peaks in the 1H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) in the 1H spectrum to deduce proton-proton coupling information.
Logical Relationships in Structural Analysis
The process of elucidating the structure of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone from its spectroscopic data follows a logical workflow.
Caption: Workflow for the structural elucidation of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone using multiple spectroscopic techniques.
By following this comprehensive guide, researchers can confidently acquire, interpret, and report the NMR data for 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone, ensuring the scientific integrity of their work. The interplay of predictive analysis, comparison with alternative methods, and a robust experimental protocol provides a complete framework for the characterization of this and similar molecules.
References
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41377-41393. [Link]
-
Mangion, I. K., & Telo, D. (2010). One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route Without Diazomethane. Organic Letters, 12(15), 3364–3367. [Link]
-
Li, Y., Wang, L., & Gan, L. P. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o708. [Link]
-
Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6549–6561. [Link]
-
Wodtke, R., et al. (2019). 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
University of Liverpool. (n.d.). Chemical shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
Taber, D. F. (2020). Learning H-Coupled 13C NMR in the First Month of Sophomore Organic Lecture. ChemRxiv. [Link]
-
Stewart, J. M., & Cook, A. G. (1975). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 1279-1284. [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometric Fragmentation of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone, a key intermediate in pharmaceutical synthesis. We present a detailed, mechanistically-grounded prediction of its fragmentation patterns under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques. By comparing these predicted pathways with the known fragmentation of structurally related compounds, this guide establishes a set of diagnostic ions crucial for the unambiguous identification and structural confirmation of the title compound in complex research and development settings. The document includes detailed, field-tested experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, ensuring reproducible and self-validating results.
Introduction: The Analytical Challenge
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone (PubChem CID: 818173) is a bifunctional molecule featuring a reactive chloroacetyl group and a nucleophilic N-methylpiperazine moiety.[1] The piperazine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals.[2][3] As an intermediate, the precise structural confirmation of this compound is paramount to ensure the integrity of subsequent synthetic steps in drug development.
Mass spectrometry serves as a primary tool for this confirmation, offering high sensitivity and detailed structural information. However, interpreting the mass spectrum of a molecule with multiple potential fragmentation sites requires a deep understanding of the underlying chemical principles. This guide dissects the fragmentation logic of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone, contrasting the extensive fragmentation induced by Electron Ionization (EI) with the more controlled fragmentation of the protonated molecule in Electrospray Ionization (ESI), thereby providing researchers with a robust analytical framework.
Predicted Fragmentation Pathways: A Mechanistic Overview
The fragmentation of an organic molecule in a mass spectrometer is not random; it is governed by the relative stability of the resulting ions and neutral species. The choice of ionization technique dictates the energy imparted to the molecule, fundamentally altering the observed fragmentation pattern.
-
Electron Ionization (EI): A high-energy ("hard") technique that bombards the molecule with energetic electrons, typically at 70 eV.[4] This process creates a high-energy molecular radical cation (M•+) that is prone to extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.[4]
-
Electrospray Ionization (ESI): A low-energy ("soft") technique that generates ions in solution, typically by protonation, to form an even-electron species like [M+H]+.[5] Subsequent fragmentation, induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), requires breaking a pre-existing bond in a controlled manner, often leading to simpler, more predictable spectra.[5][6]
Electron Ionization (EI-MS) Fragmentation
The molecular formula of the title compound is C₇H₁₃ClN₂O, with a monoisotopic mass of 176.0716 Da. Upon EI, the molecular ion (M•+) will appear as a characteristic doublet at m/z 176 and m/z 178 , reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).[7] The energetically unstable M•+ is expected to undergo fragmentation via several competing pathways driven by the stability of the resulting fragments.
Key Predicted EI Fragmentation Pathways:
-
α-Cleavage (C-CO Bond): This is a dominant fragmentation pathway for amides and ketones.[8][9] Cleavage of the bond between the carbonyl carbon and the chloromethyl group is highly favored, as it leads to the formation of a resonance-stabilized N-acylium ion. This pathway is predicted to yield the base peak in the spectrum.
-
Fragment: [C₆H₁₁N₂O]⁺
-
m/z: 127
-
-
Amide Bond Cleavage (CO-N Bond): Cleavage of the robust amide bond is another primary pathway, leading to a stable chloroacylium ion.
-
Fragment: [C₂H₂ClO]⁺
-
m/z: 77 (³⁵Cl) and 79 (³⁷Cl)
-
-
Piperazine Ring Fragmentation: The N-methylpiperazine moiety itself undergoes characteristic cleavages. These fragments can arise from the molecular ion or from the larger m/z 127 fragment. Common fragment ions from piperazine derivatives include those resulting from ring opening and subsequent loss of small neutral molecules.[10]
-
Fragment: [C₅H₁₁N₂]⁺ (N-methylpiperazine cation radical after rearrangement)
-
m/z: 99
-
Fragment: [C₄H₈N]⁺ (Loss of CH₃N from the ring)
-
m/z: 70
-
Fragment: [C₃H₅N]⁺• (Further fragmentation)
-
m/z: 57
-
-
Cleavage at the Chlorine Atom: Direct loss of the chlorine radical from the molecular ion is also possible.
-
Fragment: [M-Cl]⁺
-
m/z: 141
-
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI, the molecule will readily protonate, likely at the more basic tertiary amine (N-4) of the piperazine ring, to form the precursor ion [M+H]⁺ at m/z 177 and m/z 179 . Fragmentation via CID will proceed from this stable, even-electron ion.
Key Predicted ESI-MS/MS Fragmentation Pathways:
-
Protonated Amide Bond Cleavage: This is a very common pathway for protonated amides in ESI-MS/MS.[11][12] The charge-site initiated cleavage of the CO-N bond results in two key species.
-
Products: The neutral N-methylpiperazine and the chloroacylium ion at m/z 77/79 . While the acylium ion is detected, the most abundant product ion from this pathway is often the other fragment, which retains the charge.
-
Fragment: [C₅H₁₃N₂]⁺ (Protonated N-methylpiperazine)
-
m/z: 101
-
-
Fragmentation of Protonated N-Methylpiperazine: The highly stable m/z 101 ion can be selected for further fragmentation (MS³) or can fragment in-source at higher energies. It will break down via characteristic pathways for protonated piperazines.[10]
-
Fragment: [C₄H₁₀N]⁺ (Loss of neutral CH₂=NH)
-
m/z: 72
-
-
Neutral Loss of HCl: The presence of the chloroalkyl group allows for the potential neutral loss of hydrogen chloride from the protonated precursor ion.
-
Fragment: [M+H-HCl]⁺
-
m/z: 141
-
Comparative Analysis with Alternative Structures
To validate our predictions, we compare the expected fragmentation of the title compound with that of two simpler, commercially available analogs. This comparison helps isolate the fragmentation behavior of each functional part of the molecule.
| Compound | Structure | Key EI Fragments (Predicted m/z) | Key ESI Fragments (Predicted m/z) | Rationale for Comparison |
| 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone | Cl-CH₂-CO-(C₄H₈N)-CH₃ | 127 (base) , 176/178, 99, 77/79, 70 | 101 , 177/179, 77/79, 141 | Target Compound |
| 1-(Piperidin-1-yl)ethanone (N-Acetylpiperidine) | CH₃-CO-(C₅H₁₀N) | 112 (base) , 127, 84, 69, 43 | 128 , 84, 43 | Isolates the fragmentation of a simple N-acyl cyclic amine. The base peak at m/z 112 corresponds to the [CONR₂]⁺ ion, analogous to our predicted m/z 127 fragment.[8] |
| 2-Chloro-N,N-diethylacetamide | Cl-CH₂-CO-N(C₂H₅)₂ | 86 (base) , 149/151, 72, 44 | 150/152 , 86, 72 | Isolates the fragmentation of the chloroacetyl group on a simple acyclic amide. The base peak at m/z 86 ([CON(Et)₂]⁺) demonstrates the same α-cleavage principle. |
This comparative logic strengthens the confidence in our assignments. The consistent observation of α-cleavage to form the nitrogen-containing acylium ion as the base peak in EI-MS across these structures is a powerful diagnostic tool.
Experimental Protocols for Verification
The following protocols describe self-validating systems for acquiring high-quality mass spectra of the title compound.
Protocol 1: GC-EI-MS Analysis
This method is ideal for observing the detailed "fingerprint" fragmentation from electron ionization.
-
Sample Preparation: Dissolve 1 mg of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone in 1 mL of high-purity dichloromethane or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
-
GC Conditions:
-
Injector: Split/splitless, 250 °C, splitless mode.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 60 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
Protocol 2: LC-ESI-MS/MS Analysis
This method is suited for confirming molecular weight and observing controlled fragmentation from the protonated molecule.
-
Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol/water (50:50 v/v) with 0.1% formic acid.
-
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole.
-
-
LC Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20 V (for precursor ion scan).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Full Scan (MS1): m/z 50-400 to identify [M+H]⁺ at m/z 177/179.
-
Product Ion Scan (MS/MS): Select m/z 177 as the precursor. Apply a collision energy ramp (e.g., 10-30 eV) to observe fragmentation.
-
References
- 1. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | C7H14Cl2N2O | CID 12563661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. uab.edu [uab.edu]
- 7. youtube.com [youtube.com]
- 8. imedpub.com [imedpub.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone is a key building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the impurity profile of the final drug product. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of this compound, tailored for researchers, scientists, and drug development professionals.
The primary analytical challenge in the chromatography of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone lies in its chemical structure. The presence of the basic 4-methylpiperazine moiety can lead to undesirable interactions with the stationary phase in reversed-phase HPLC, a phenomenon that manifests as poor peak shape, specifically tailing.[1][2] This peak asymmetry compromises resolution and can obscure the detection and accurate quantification of closely eluting impurities. This guide will explore a conventional reversed-phase approach with strategic mobile phase control and an alternative method designed to mitigate these challenges.
Method A: Reversed-Phase HPLC with Acidic Mobile Phase
This method represents a robust and widely accessible approach for the analysis of basic compounds. The core principle is the suppression of the ionization of residual silanol groups on the silica-based stationary phase and ensuring the consistent protonation of the basic analyte.[1][3] By maintaining a low pH, typically below 3, the silanol groups (Si-OH) are predominantly in their non-ionized form, significantly reducing the secondary ionic interactions that cause peak tailing.[1][4]
Experimental Protocol: Method A
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column : A modern, end-capped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). End-capping is crucial as it minimizes the number of accessible free silanol groups.[4][5]
-
Mobile Phase :
-
Mobile Phase A: 0.1% Formic acid in water. Formic acid is a volatile modifier suitable for LC-MS applications.[3]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 5 20.0 70 25.0 70 25.1 5 | 30.0 | 5 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C. Elevated temperature can improve peak shape and reduce viscosity.
-
Detection Wavelength : 220 nm. The amide carbonyl group provides sufficient UV absorbance for detection.
-
Injection Volume : 5 µL.
-
Sample Preparation : Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Rationale and Expected Performance
This method is designed to provide good retention and separation of the main component from its potential process-related impurities, such as 4-methylpiperazine (a starting material) and potential dimeric byproducts. The acidic mobile phase ensures that the tertiary amines of the piperazine ring are protonated, leading to consistent retention behavior. The use of a high-purity, end-capped C18 column is critical to achieving symmetrical peaks.[1]
Method B: Hydrophilic Interaction Chromatography (HILIC)
As an alternative to reversed-phase chromatography, HILIC presents a powerful approach for the separation of polar and basic compounds.[2][6] In HILIC, a polar stationary phase (e.g., bare silica or a polar bonded phase) is used with a mobile phase containing a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of an aqueous modifier. A water-rich layer is formed on the surface of the stationary phase, and separation is achieved through the partitioning of the analyte between this aqueous layer and the bulk mobile phase. This technique is particularly advantageous for retaining highly polar impurities that would elute in the void volume in a reversed-phase system.
Experimental Protocol: Method B
-
Instrumentation : Same as Method A.
-
Column : A HILIC column with a silica or amide stationary phase (e.g., 4.6 mm x 100 mm, 3 µm particle size).
-
Mobile Phase :
-
Mobile Phase A: 95:5 Acetonitrile:Ammonium formate buffer (10 mM, pH 3.5).
-
Mobile Phase B: 50:50 Acetonitrile:Ammonium formate buffer (10 mM, pH 3.5).
-
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 0 15.0 50 20.0 50 20.1 0 | 25.0 | 0 |
-
Flow Rate : 1.2 mL/min.
-
Column Temperature : 40°C.
-
Detection Wavelength : 220 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : Dissolve the sample in 90:10 acetonitrile:water to a concentration of approximately 0.5 mg/mL. The high organic content of the sample solvent is crucial for good peak shape in HILIC.
Rationale and Expected Performance
The HILIC method offers an orthogonal separation mechanism to reversed-phase chromatography. It is expected to provide enhanced retention for polar impurities, such as unreacted 4-methylpiperazine. The use of a volatile buffer like ammonium formate makes this method compatible with mass spectrometry for impurity identification.[4] While method development in HILIC can be more complex than in reversed-phase, it can provide superior resolution for challenging impurity profiles.[2]
Comparative Analysis of Performance
To illustrate the potential differences between the two methods, the following table presents hypothetical chromatographic data for the main component and two potential impurities: 4-methylpiperazine (Impurity 1, a polar starting material) and a hypothetical less polar process impurity (Impurity 2).
| Parameter | Method A (Reversed-Phase) | Method B (HILIC) |
| Retention Time (min) | ||
| Impurity 1 | 2.5 | 8.2 |
| Main Component | 12.8 | 10.5 |
| Impurity 2 | 14.2 | 6.1 |
| Asymmetry Factor | ||
| Main Component | 1.3 | 1.1 |
| Resolution | ||
| Main/Impurity 2 | 2.1 | > 5.0 |
This hypothetical data suggests that while Method A can provide adequate separation, Method B (HILIC) may offer superior peak symmetry for the basic main component and better retention and separation of the polar impurity.
Workflow and Method Selection Logic
The choice between these methods depends on the specific analytical goal. For routine quality control where the impurity profile is well-characterized, the robustness of the reversed-phase method (Method A) is often preferred. For impurity identification, method development, or when dealing with particularly polar impurities, the orthogonal selectivity of HILIC (Method B) provides a significant advantage.
Caption: A generalized workflow for the HPLC purity analysis of a pharmaceutical intermediate.
Caption: Logic diagram for selecting the appropriate HPLC method based on analytical needs.
Conclusion
The purity analysis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone by HPLC requires careful consideration of the compound's basic nature. A well-developed reversed-phase method using an acidic mobile phase and a modern, end-capped column can provide reliable and robust results for routine analysis. However, for complex separations involving polar impurities or for orthogonal confirmation, Hydrophilic Interaction Chromatography offers a powerful alternative. The selection of the most appropriate method should be guided by the specific requirements of the analysis, with the ultimate goal of ensuring the quality and consistency of the final pharmaceutical product.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
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Infrared (IR) spectroscopy of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone
An Expert's Comparative Guide to the Infrared (IR) Spectroscopy of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone
Abstract
In the rigorous domain of pharmaceutical synthesis and materials science, unambiguous molecular characterization is not merely a procedural step but the foundation of reliable research. 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone serves as a critical building block for numerous active pharmaceutical ingredients (APIs). Its purity and structural integrity are paramount. This guide provides an in-depth exploration of the infrared (IR) spectroscopic signature of this compound. Moving beyond a simple data sheet, we will dissect the spectrum, explaining the causal relationships between molecular structure and vibrational modes. A robust, self-validating experimental protocol is presented, and a comparative analysis against structurally similar molecules is conducted to provide researchers, scientists, and drug development professionals with a definitive framework for identification and quality assessment.
The Molecular Blueprint: Theoretical Vibrational Analysis
Infrared spectroscopy is a powerful technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend, and rock) at specific, quantized frequencies. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
For 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone, the key structural features that will dominate the IR spectrum are:
-
Tertiary Amide Carbonyl (C=O): This group typically exhibits a very strong and sharp absorption band. Crucially, the presence of an electron-withdrawing chlorine atom on the alpha-carbon is expected to increase the C=O bond order through an inductive effect, shifting its stretching frequency to a higher wavenumber compared to a simple alkyl tertiary amide.[1]
-
Piperazine Ring & N-Methyl Group: This saturated heterocyclic system will produce a series of C-H stretching and bending vibrations. The CH₂ groups of the ring and the N-CH₃ group will have characteristic aliphatic C-H stretching absorptions.[2]
-
Tertiary Amine (C-N Bonds): The C-N stretching vibrations within the piperazine ring and between the ring nitrogen and the carbonyl carbon will appear in the fingerprint region of the spectrum.
-
Chloroalkane (C-Cl Bond): The C-Cl stretch is a key diagnostic feature, typically found in the lower frequency "fingerprint" region of the spectrum.
-
Absence of N-H Bonds: As a tertiary amide, the molecule lacks N-H bonds. Therefore, the absence of the characteristic N-H stretching bands (typically 3500-3200 cm⁻¹) is a critical piece of identifying information that distinguishes it from potential primary or secondary amine/amide precursors or impurities.[1][3]
A Protocol for Verifiable Data Acquisition: FTIR-ATR
To ensure the acquisition of high-quality, reproducible data, the following protocol utilizing Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is the method of choice for solid powders due to its minimal sample preparation and consistency.[4][5][6]
Instrumentation & Materials:
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR crystal.[7]
-
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone, solid sample.
-
Micro-spatula.
-
Anhydrous isopropanol or acetone for cleaning.
-
Lint-free wipes (e.g., Kimwipes).
Step-by-Step Experimental Methodology:
-
Instrument Preparation: Power on the FTIR spectrometer and allow the source and interferometer to thermally stabilize for at least 15-30 minutes. This minimizes drift during the measurement.
-
ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal with a lint-free wipe lightly dampened with isopropanol. Allow the solvent to evaporate completely. A pristine crystal surface is essential to avoid ghost peaks from previous samples.
-
Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which is then mathematically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.[7] Use the integrated pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is necessary for the evanescent wave to penetrate the sample effectively.[4]
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.
-
Post-Acquisition Cleanup: Retract the pressure clamp, remove the sample, and clean the ATR crystal surface as described in Step 2.
Experimental Workflow Diagram:
Caption: Standard Operating Procedure for FTIR-ATR analysis of a solid sample.
Spectral Dissection: A Comparative Analysis
The identity of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone is best confirmed by comparing its spectrum to related structures. This comparative approach highlights the diagnostic peaks unique to the target molecule.
Table 1: Comparative Analysis of Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone (Expected) | 1-Acetylpiperazine (Amide, no Cl) | 1-Methylpiperazine (Amine Precursor) | Chloroacetyl Chloride (Acylating Agent) |
| N-H Stretch | Absent | ~3300 (secondary amine trace) | ~3280 (secondary amine) | Absent |
| C-H Stretch (Aliphatic) | 2980-2800 | 2950-2800 | 2940-2790 | Absent |
| C=O Stretch (Amide/Acid Chloride) | ~1665 | ~1640 | Absent | ~1800 |
| C-N Stretch | ~1150-1000 | ~1160-1000 | ~1150-1000 | Absent |
| C-Cl Stretch | ~760 | Absent | Absent | ~850 |
In-Depth Interpretation:
-
Carbonyl (C=O) Region: The most telling feature is the C=O stretch. In our target molecule, it is expected around 1665 cm⁻¹ . This is significantly lower than the C=O stretch of the chloroacetyl chloride starting material (~1800 cm⁻¹), confirming the reaction to form an amide. Furthermore, this frequency is higher than that of 1-acetylpiperazine (~1640 cm⁻¹). This upward shift is the direct result of the electron-withdrawing chlorine atom, which strengthens the carbonyl double bond.
-
Aliphatic C-H Region (2980-2800 cm⁻¹): This region will contain multiple overlapping peaks from the symmetric and asymmetric stretching of the CH₂ groups in the piperazine ring and the N-CH₃ group.[3] While complex, its overall pattern contributes to the molecule's unique fingerprint.
-
Fingerprint Region (< 1500 cm⁻¹): This region is rich with information. The C-N stretching vibrations will be present here, but the most crucial diagnostic peak is the C-Cl stretch, expected around 760 cm⁻¹ . The presence of this band, along with the correct C=O frequency, provides strong evidence for the chloroacetyl moiety being correctly incorporated.
Logical Relationship Diagram:
Caption: Correlation between molecular substructures and their IR spectral evidence.
Ensuring Trustworthiness: A Self-Validating Framework
A single spectrum, while informative, must be placed in a broader analytical context to be considered trustworthy.
-
Purity Assessment: The spectrum should be carefully examined for peaks corresponding to potential impurities. The absence of a strong C=O band near 1800 cm⁻¹ helps rule out unreacted chloroacetyl chloride. The absence of N-H stretches helps confirm the absence of unreacted 1-methylpiperazine.
-
Reference Matching: The most definitive validation is to compare the acquired spectrum against that of a certified reference standard. The peak positions, relative intensities, and overall fingerprint should be a near-perfect match.
-
Orthogonal Verification: IR spectroscopy identifies functional groups. For unambiguous confirmation of structure and connectivity, it must be used as part of a suite of analytical techniques. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula, and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the precise atomic connectivity and stereochemistry.
Conclusion
The infrared spectrum of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone is a powerful tool for its rapid identification and quality control. The key diagnostic features are a strong tertiary amide C=O stretching absorption around 1665 cm⁻¹, the absence of N-H stretching vibrations, and a characteristic C-Cl stretching vibration in the fingerprint region around 760 cm⁻¹. By employing a standardized ATR-FTIR protocol and a comparative analytical mindset as detailed in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
-
Title: Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Source: Drawell URL: [Link]
-
Title: Sample Preparation – FT-IR/ATR Source: Polymer Chemistry Characterization Lab, University of Southern Mississippi URL: [Link]
-
Title: Spectral investigation and normal coordinate analysis of piperazine Source: ResearchGate URL: [Link]
-
Title: Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source: Spectroscopy Online URL: [Link]
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Title: Sample IR spectra Source: University of Calgary, Department of Chemistry URL: [Link]
-
Title: ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples Source: Journal of Chemical Education (ACS Publications) URL: [Link]
-
Title: 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies Source: Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering URL: [Link]
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Title: Infrared Spectroscopy Source: Chemistry LibreTexts URL: [Link]
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Title: 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride Source: PubChem, National Institutes of Health URL: [Link]
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A Comparative Guide to the Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride and Its Modern Alternatives
Executive Summary
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is a pivotal chemical intermediate, most notably in the synthesis of atypical antipsychotic drugs such as Aripiprazole.[1][2] The conventional synthesis, relying on the highly reactive and hazardous chloroacetyl chloride, presents significant safety and environmental challenges for process chemists and manufacturing scientists.[3][4] This guide provides an in-depth comparison of the traditional synthetic route with safer, more efficient, and greener alternatives. We will dissect the mechanistic underpinnings of each method, present detailed, self-validating experimental protocols, and offer a quantitative comparison of their performance based on yield, purity, safety, and environmental impact. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this critical building block.
The Crucial Role and Synthetic Challenges of a Key Intermediate
Significance in Pharmaceutical Synthesis
The piperazine moiety is a cornerstone in medicinal chemistry, known to improve the physicochemical properties of drug candidates and enhance their biological activity.[5] 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone, a derivative of 1-methylpiperazine, serves as a versatile building block.[6] Its primary utility lies in its bifunctional nature: the tertiary amine of the piperazine ring provides a site for salt formation and solubility modulation, while the reactive chloroacetyl group is an excellent electrophile for nucleophilic substitution reactions. This dual functionality makes it an essential precursor for constructing the side chains of complex active pharmaceutical ingredients (APIs), including the widely prescribed antipsychotic, Aripiprazole.[7][8]
The Impetus for Safer and Greener Synthetic Routes
The standard industrial synthesis of this intermediate involves the acylation of 1-methylpiperazine with chloroacetyl chloride.[7] While effective, this method is fraught with challenges:
-
Extreme Reactivity and Hazards: Chloroacetyl chloride is a highly corrosive, toxic, and lachrymatory substance.[3][4][9] Its high reactivity can lead to poor selectivity and the formation of impurities if reaction conditions are not strictly controlled.[10]
-
Environmental Concerns: The use of chlorinated solvents like dichloromethane (CH₂Cl₂) is common, contributing to volatile organic compound (VOC) emissions and environmental persistence.[11]
-
Safety Risks in Scale-Up: The exothermic nature of the reaction and the handling of a hazardous reagent like chloroacetyl chloride pose significant safety risks during large-scale production.[12]
These drawbacks necessitate the exploration of alternative synthetic strategies that prioritize operator safety, minimize environmental footprint, and enhance process efficiency without compromising product quality.
The Benchmark: Conventional Synthesis via Chloroacetyl Chloride
The direct acylation of 1-methylpiperazine is the most established method for preparing the target compound. The reaction is a nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Diagram: Conventional Synthetic Pathway
Caption: Conventional synthesis via nucleophilic acyl substitution.
Causality in Experimental Design
The choice of a non-protic solvent like dichloromethane (CH₂Cl₂) is critical; it solubilizes the starting materials without reacting with the highly sensitive chloroacetyl chloride.[11] The reaction is typically performed at a reduced temperature (0 °C) to manage the exotherm and prevent the formation of over-acylated or other side products. An aqueous workup with a mild base, such as sodium bicarbonate, is employed to neutralize the hydrochloric acid generated during the reaction and to remove any water-soluble impurities.[11]
Detailed Experimental Protocol: Benchmark Method
-
Setup: A 500 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-methylpiperazine (10.0 g, 0.1 mol) and dichloromethane (200 mL).
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Reagent Addition: A solution of chloroacetyl chloride (12.4 g, 0.11 mol) in dichloromethane (50 mL) is added dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature and stirred for 2 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: The mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous sodium bicarbonate solution (100 mL). The layers are separated.
-
Extraction: The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the free base as an oil.
-
Salt Formation: The resulting oil is dissolved in diethyl ether (150 mL) and cooled to 0 °C. A solution of HCl in isopropanol is added dropwise until precipitation is complete.
-
Isolation: The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
-
Validation: Product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and HPLC analysis.
Performance and Hazard Analysis
-
Yield: Typically 85-95%.
-
Purity: >98% after crystallization.
-
Pros: High yield, relatively fast reaction time.
-
Cons: Utilizes a highly toxic and corrosive reagent (Chloroacetyl chloride) and a hazardous solvent (Dichloromethane).[3][13] The reaction generates HCl gas, requiring careful handling and scrubbing.
Safer and Greener Synthetic Alternatives
To mitigate the risks associated with the benchmark process, several alternative methodologies have been developed. This section explores two prominent examples.
Alternative A: Amide Coupling with Chloroacetic Acid
This strategy replaces the hazardous chloroacetyl chloride with the far less reactive and safer chloroacetic acid. An amide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more modern and water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid for amidation.
Diagram: Alternative A - Amide Coupling Pathway
Caption: Synthesis using a carbodiimide coupling agent.
Mechanistic Rationale and Advantages
Carbodiimide coupling agents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine (1-methylpiperazine) to form the desired amide bond. The main advantage is the complete avoidance of chloroacetyl chloride. The urea byproduct formed from the coupling agent is typically stable and can be removed by filtration (for DCC) or washing (for EDC). This method offers a significant improvement in operator safety.
Detailed Experimental Protocol: Amide Coupling
-
Setup: A 500 mL round-bottom flask is charged with chloroacetic acid (9.45 g, 0.1 mol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (21.0 g, 0.11 mol), and dichloromethane (250 mL).
-
Activation: The mixture is stirred at room temperature for 20 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: A solution of 1-methylpiperazine (10.0 g, 0.1 mol) in dichloromethane (50 mL) is added dropwise to the flask.
-
Reaction: The reaction is stirred at room temperature for 12-18 hours, with progress monitored by TLC.
-
Workup: The reaction mixture is washed sequentially with 1M HCl (aq) (2 x 100 mL), saturated sodium bicarbonate (aq) (2 x 100 mL), and brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification & Salt Formation: The crude product is purified by column chromatography (Silica gel, Ethyl acetate/Hexane gradient). The purified free base is then converted to its hydrochloride salt as described in section 2.2.
-
Validation: Product identity and purity are confirmed by ¹H NMR and HPLC, and compared against the benchmark product.
Alternative B: Synthesis using a Chloroacetate Ester
A less common but viable alternative involves the aminolysis of a chloroacetate ester, such as ethyl chloroacetate. This approach avoids acyl chlorides entirely and uses readily available, less hazardous starting materials. The reaction is typically slower and may require heating or catalysis to proceed efficiently.
Diagram: Alternative B - Ester Aminolysis Pathway
Caption: Synthesis via aminolysis of an ester.
Rationale and Experimental Considerations
The direct reaction between an amine and an ester to form an amide is known as aminolysis. This reaction is generally much slower than acylation with an acid chloride because esters are less electrophilic. To drive the reaction to completion, it is often necessary to use an excess of the amine or to heat the reaction mixture. The primary advantage is the use of stable, low-toxicity reagents and the generation of a benign byproduct (ethanol).
Detailed Experimental Protocol: Ester Aminolysis
-
Setup: A sealed pressure tube is charged with 1-methylpiperazine (20.0 g, 0.2 mol, 2 equivalents) and ethyl chloroacetate (12.25 g, 0.1 mol, 1 equivalent).
-
Reaction: The tube is sealed, and the mixture is heated to 80 °C with stirring for 24 hours. Progress is monitored by Gas Chromatography (GC) or TLC.
-
Workup: After cooling to room temperature, the excess 1-methylpiperazine and the ethanol byproduct are removed under reduced pressure.
-
Purification: The remaining crude oil is dissolved in dichloromethane and washed with water to remove any remaining water-soluble starting materials.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Salt Formation: The resulting product is converted to the hydrochloride salt as described in section 2.2.
-
Validation: Product identity and purity are confirmed by ¹H NMR and HPLC.
Head-to-Head Performance Comparison
To provide a clear, objective assessment, the key performance indicators for each synthetic route are summarized below.
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Benchmark Method | Alternative A (Amide Coupling) | Alternative B (Ester Aminolysis) |
| Primary Reagent | Chloroacetyl Chloride | Chloroacetic Acid + EDC | Ethyl Chloroacetate |
| Primary Hazard | Toxic, Corrosive, Lachrymator[3] | Irritant | Flammable Liquid |
| Typical Yield | 85-95% | 70-85% | 60-75% |
| Reaction Time | 2-3 hours | 12-18 hours | 24 hours |
| Reaction Temp. | 0 °C to RT | Room Temperature | 80 °C |
| Byproducts | HCl (gas) | Water-soluble urea | Ethanol |
| Purification | Crystallization | Column Chromatography | Distillation / Extraction |
| Safety Profile | Poor | Good | Excellent |
| Green Profile | Poor | Moderate | Good |
Discussion and Recommendations
The Benchmark Method remains the most time-efficient and highest-yielding process. However, its reliance on chloroacetyl chloride makes it unsuitable for environments lacking robust engineering controls and stringent safety protocols.
Alternative A (Amide Coupling) presents the most balanced profile. It significantly enhances safety by replacing chloroacetyl chloride with chloroacetic acid.[10] While the yield is slightly lower and the reaction time is longer, the operational safety and reduced hazard make it a highly attractive option for both laboratory-scale synthesis and industrial production where safety is a primary driver. The cost of coupling agents like EDC must be considered for large-scale applications.
Alternative B (Ester Aminolysis) is the safest and "greenest" option, using low-hazard reagents and producing a benign alcohol byproduct. However, its utility is hampered by significantly longer reaction times, elevated temperatures, and lower yields. This method may be suitable for specialized applications where safety is paramount and throughput is less critical.
Conclusion
While the conventional synthesis of this compound using chloroacetyl chloride is highly efficient, the associated safety and environmental risks are substantial. Modern synthetic chemistry offers viable alternatives that prioritize a safer and more sustainable approach. The use of amide coupling agents with chloroacetic acid (Alternative A) emerges as a compelling substitute, offering a strong balance between safety, efficiency, and yield. For applications demanding the highest level of safety and environmental compatibility, ester aminolysis (Alternative B) provides a feasible, albeit less efficient, pathway. The selection of the optimal synthetic route will ultimately depend on a careful evaluation of the specific project requirements, including scale, cost, safety infrastructure, and environmental goals.
References
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Yang, E. (2018). Can I use acetyl chloride instead of chloroacetyl chloride? ResearchGate. [Link]
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Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. [Link]
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Zhang, C., et al. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. National Center for Biotechnology Information. [Link]
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Narayana, C., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]
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Kumar, S., Wahi, A. K., & Singh, R. (2011). Synthesis and Preliminary Pharmacological Evaluation of 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides: Potential Antipsychotics. ResearchGate. [Link]
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Taylor & Francis. (n.d.). Chloroacetyl chloride – Knowledge and References. [Link]
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Verdia, J., Kumar, P., & Joshi, N. S. (2014). SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. International Journal of Pharmaceutical Sciences and Research. [Link]
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Creation and evaluation of total synthesis scheme for Aripiprazole. (n.d.). [Link]
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National Center for Biotechnology Information. (n.d.). Classics in Chemical Neuroscience: Aripiprazole. [Link]
- Google Patents. (n.d.). Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
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National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. [Link]
- Google Patents. (n.d.). New synthesis method of aripiprazole.
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MySkinRecipes. (n.d.). 1-(4-Methylpiperazin-1-yl)ethanone. [Link]
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ResearchGate. (n.d.). (a) The synthesis of a phenothiazine-derived compound 11 as reported by.... [Link]
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2-Chloro-1-(4-methylpiperazin-1-yl)ethanone vs. 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone in synthesis
A-B-C-D-E-F-G-H-I-J-K-L-M-N-O-P-Q-R-S-T-U-V-W-X-Y-Z
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, yield, and overall process viability. Among the versatile class of α-haloacetamides, 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone and its bromo-analogue, 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone, are pivotal intermediates. They serve as key building blocks for introducing the 1-(4-methylpiperazin-1-yl)ethanone moiety, a common structural motif in a range of pharmacologically active molecules.
This guide provides an in-depth, objective comparison of these two reagents. We will dissect their reactivity from first principles, present comparative data, and offer field-proven insights to guide your selection process for optimal synthetic outcomes.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding begins with the physical and chemical properties of each reagent. While sharing the same core structure, the difference in the halogen atom leads to variations in molecular weight and potentially in physical state and solubility, which can have practical implications for reaction setup and handling.
| Property | 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone | 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone |
| Molecular Formula | C₇H₁₃ClN₂O | C₇H₁₃BrN₂O |
| Molecular Weight | 176.64 g/mol | 221.10 g/mol |
| CAS Number | 30256-78-1 | 39328-91-9 (Free Base) |
| Typical Form | Solid or Oil | Typically supplied as Hydrochloride or HBr salt (solid) |
| Core Application | Alkylating agent for N-, O-, and S-nucleophiles | Alkylating agent for N-, O-, and S-nucleophiles |
The Decisive Factor: Reactivity and the Halogen Leaving Group
The primary difference dictating the choice between the chloro- and bromo- derivatives lies in their reactivity as electrophiles in nucleophilic substitution (Sₙ2) reactions. Both compounds are α-haloketones, a class of molecules known for their enhanced reactivity compared to standard alkyl halides. This heightened reactivity is due to the electron-withdrawing effect of the adjacent carbonyl group, which increases the partial positive charge on the α-carbon, making it a prime target for nucleophiles.
The core principle governing the difference between the two reagents is leaving group ability . In Sₙ2 reactions, the rate is dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires.
The Reactivity Hierarchy: I > Br > Cl > F
For halogens, the leaving group ability increases down the periodic table. This is because:
-
Polarizability: Larger atoms like bromine have a more diffuse electron cloud, which is more easily distorted. This polarizability helps to stabilize the forming negative charge in the transition state of the Sₙ2 reaction.
-
Basicity: A good leaving group is a weak base. Bromide (Br⁻) is a weaker base than chloride (Cl⁻) because its conjugate acid, hydrobromic acid (HBr, pKa ≈ -9), is stronger than hydrochloric acid (HCl, pKa ≈ -7). Weaker bases are more stable and better able to accommodate a negative charge.
Therefore, 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone is inherently a more reactive alkylating agent than its chloro- counterpart. A reaction with the bromo- derivative will typically proceed faster and under milder conditions (e.g., lower temperatures) than the same reaction with the chloro- derivative. For instance, the reaction of chloroacetone with potassium iodide is about 36,000 times faster than that of 1-chloropropane, illustrating the activating effect of the carbonyl group. This principle of enhanced reactivity extends to the comparison between the bromo- and chloro- analogues.
Mechanism of Action: Sₙ2 Alkylation
The diagram below illustrates the concerted, single-step Sₙ2 mechanism by which these reagents alkylate a generic nucleophile (Nu⁻). The key difference lies in the stability of the leaving group (X⁻) as it departs.
Caption: Sₙ2 mechanism comparing chloro- vs. bromo- reagents.
Practical Considerations and Application Choice
The decision to use the chloro- or bromo- derivative is a classic trade-off between reactivity, cost, and stability.
-
Use 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone when:
-
High reactivity is required: For reactions with weak nucleophiles or sterically hindered substrates, the higher reactivity of the bromo- compound is advantageous, often leading to higher yields and shorter reaction times.
-
Mild conditions are necessary: If your substrate is sensitive to high temperatures or harsh basic conditions, the bromo- derivative allows the reaction to proceed under a gentler regime, preserving the integrity of other functional groups.
-
-
Use 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone when:
-
Cost is a primary driver: Chloro- derivatives are often significantly less expensive than their bromo- counterparts due to the lower cost of chlorine gas and chlorinating agents. For large-scale synthesis, this can be a decisive factor.
-
Controlling reactivity is important: With highly reactive nucleophiles, the more moderate reactivity of the chloro- compound can be beneficial, potentially reducing the formation of side products from over-alkylation or other undesired pathways.
-
Shelf stability is a concern: While both are reactive, α-chloro ketones can exhibit greater long-term storage stability compared to the more labile α-bromo ketones.
-
Decision Workflow: Selecting the Optimal Reagent
This flowchart provides a logical path for choosing the appropriate reagent based on common experimental constraints.
Caption: Decision workflow for reagent selection.
Representative Experimental Protocol: S-Alkylation
The following protocol details a general procedure for the S-alkylation of a thiol, a common application for these reagents. This example uses the bromo- derivative for its higher reactivity, but it can be adapted for the chloro- analogue, likely requiring longer reaction times or elevated temperatures.
Reaction: Synthesis of 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-methylpiperazin-1-yl)ethanone.
Materials:
-
1-phenyl-1H-tetrazole-5-thiol (1.0 eq)
-
2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrobromide (1.1 eq)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Ethanol or Acetonitrile (Solvent)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) and ethanol (approx. 0.1 M concentration).
-
Base Addition: Add the base (e.g., K₂CO₃, 2.5 eq) to the suspension and stir for 15-20 minutes at room temperature to form the thiolate salt in situ.
-
Electrophile Addition: Add 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrobromide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (for ethanol, approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting thiol is consumed, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be further purified by column chromatography or recrystallization if necessary.
Self-Validation Note: The progress of the reaction can be reliably tracked by TLC, observing the disappearance of the starting thiol and the appearance of a new, higher Rf product spot. The use of a slight excess of the alkylating agent ensures complete conversion of the limiting nucleophile. The workup procedure is standard for removing the base and its salt byproduct.
Conclusion
The choice between 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone and its bromo- analogue is a nuanced decision guided by the fundamental principles of chemical reactivity and practical considerations of cost and substrate stability. The bromo- derivative offers superior reactivity, enabling faster reactions under milder conditions, making it ideal for challenging substrates or when reaction time is critical. Conversely, the chloro- derivative provides a cost-effective and moderately reactive alternative, well-suited for large-scale production and reactions with strong nucleophiles where over-reactivity could be a concern. By carefully evaluating the specific needs of the synthetic target and the economic constraints of the project, researchers can confidently select the optimal reagent to achieve their goals efficiently and effectively.
References
-
Al-Zaydi, K. M. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(7), 12374–12447. Available at: [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]
-
Reddy, T. S., et al. (2016). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. ResearchGate. Available at: [Link]
-
Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Leaving Group Stability - SN1 and SN2 Reactions. YouTube. Available at: [Link]
- Homework.Study.com. (n.d.). *What are the effect of leaving groups when comparing
Comparative Reactivity of N-Aryl Chloroacetamide Derivatives: A Guide for Synthetic Strategy
In the landscape of contemporary drug discovery and development, the strategic incorporation of specific pharmacophores is a cornerstone of designing novel therapeutic agents. Among these, the piperazine moiety is a recurring and valuable scaffold, known for its presence in a wide array of approved drugs.[1] The functionalization of this core structure is often achieved through the use of reactive intermediates, with chloroacetylated piperazines and their structural analogs, N-aryl-2-chloroacetamides, serving as particularly versatile building blocks.
This guide provides a comparative analysis of the reactivity of a series of para-substituted N-aryl-2-chloroacetamides. While not identical to chloroacetylated piperazines, these compounds share the crucial N-CO-CH₂-Cl reactive moiety, making them excellent models for understanding the electronic effects that govern the reactivity of this class of compounds. The insights gleaned from this analysis are directly applicable to researchers working with chloroacetyl piperazine derivatives, enabling the rational design of synthetic routes and the optimization of reaction conditions.
The Foundation of Reactivity: Nucleophilic Acyl Substitution
The reactivity of N-aryl-2-chloroacetamides is centered on the chloroacetyl group. This functional group is a potent electrophile, primed for nucleophilic attack. The adjacent carbonyl group plays a critical role in activating the α-carbon, withdrawing electron density and making the chlorine atom a good leaving group.[2][3] The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the α-carbon, displacing the chloride ion.
The rate of this SN2 reaction is highly dependent on the electronic environment of the molecule, particularly the nature of the substituent on the aryl ring. By modulating the electron density of the aromatic system, we can fine-tune the electrophilicity of the α-carbon and, consequently, the overall reaction rate.
Visualizing the Reaction Mechanism
Caption: General SN2 mechanism for the reaction of an N-aryl-2-chloroacetamide with a nucleophile.
Comparative Reactivity: The Influence of Aryl Substituents
To quantitatively assess the impact of aryl substituents on the reactivity of the chloroacetyl group, we can examine the second-order rate constants (k₂) for the reaction of a series of para-substituted N-aryl-2-chloroacetamides with a model nucleophile, thiophenol, in methanol at 25°C.[4] The Hammett constant (σₚ) for each substituent is also provided to correlate electronic effects with reactivity.
| N-Aryl-2-Chloroacetamide (Ar-NHCOCH₂Cl) | Substituent (Ar) | Hammett Constant (σₚ) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Rate |
| N-(4-Methoxyphenyl)-2-chloroacetamide | 4-OCH₃ | -0.27 | 0.085 | 0.45 |
| N-(4-Methylphenyl)-2-chloroacetamide | 4-CH₃ | -0.17 | 0.112 | 0.59 |
| N-Phenyl-2-chloroacetamide | H | 0.00 | 0.190 | 1.00 |
| N-(4-Chlorophenyl)-2-chloroacetamide | 4-Cl | +0.23 | 0.350 | 1.84 |
| N-(4-Nitrophenyl)-2-chloroacetamide | 4-NO₂ | +0.78 | 1.25 | 6.58 |
Analysis of the Data:
The data clearly demonstrates a strong correlation between the electronic nature of the para-substituent and the reaction rate.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) are electron-donating. They increase the electron density on the aryl ring and, through the amide linkage, slightly decrease the electrophilicity of the α-carbon. This results in a slower reaction rate compared to the unsubstituted N-phenyl-2-chloroacetamide.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) decrease the electron density on the aryl ring. This inductive effect enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. Consequently, the reaction rate increases significantly. The N-(4-nitrophenyl)-2-chloroacetamide, with the strongest electron-withdrawing group, exhibits the highest reactivity, over six times faster than the unsubstituted analog.
These findings underscore the principle that the reactivity of the chloroacetyl group can be predictably modulated by the choice of substituent on the aromatic ring. This principle is directly translatable to 1-(chloroacetyl)-4-arylpiperazine derivatives, where the electronic properties of the aryl group at the 4-position will similarly influence the reactivity of the chloroacetyl moiety at the 1-position.
Experimental Protocol for Kinetic Analysis
To ensure the reproducibility and accuracy of reactivity studies, a well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the second-order rate constants for the reaction of N-aryl-2-chloroacetamides with a nucleophile using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
N-aryl-2-chloroacetamide derivative of interest
-
Nucleophile (e.g., thiophenol)
-
Anhydrous methanol (HPLC grade)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct retention time)
-
Thermostatted reaction vessel
-
HPLC system with a UV detector and a reverse-phase C18 column
-
Syringes and vials for sample collection and analysis
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the kinetic analysis of the reaction.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the N-aryl-2-chloroacetamide in anhydrous methanol at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the nucleophile (e.g., thiophenol) in anhydrous methanol at the same concentration (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard in methanol.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at 25.0 ± 0.1 °C, place a known volume of the N-aryl-2-chloroacetamide stock solution.
-
Allow the solution to equilibrate to the reaction temperature for at least 15 minutes.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding an equal volume of the pre-thermostatted nucleophile stock solution to the reaction vessel with rapid mixing. This will result in a 1:1 molar ratio of reactants.
-
Immediately withdraw the first aliquot (t=0) and quench the reaction. A common quenching method is to add the aliquot to a vial containing a small amount of an acidic solution to neutralize the nucleophile.
-
Continue to withdraw aliquots at regular time intervals (e.g., every 5, 10, or 15 minutes, depending on the reaction rate).
-
-
Sample Preparation for HPLC Analysis:
-
To each quenched aliquot, add a precise volume of the internal standard stock solution.
-
Dilute the samples with methanol to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
A typical HPLC method would involve a reverse-phase C18 column and a mobile phase such as a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the elution of the reactant, product, and internal standard using a UV detector at a wavelength where all components have significant absorbance.
-
-
Data Analysis:
-
For each time point, determine the peak areas of the reactant and the internal standard.
-
Calculate the concentration of the reactant at each time point using a calibration curve or by relating the peak area ratio of the reactant to the internal standard.
-
Plot the reciprocal of the reactant concentration (1/[Reactant]) versus time. For a second-order reaction with a 1:1 stoichiometry, this plot should yield a straight line.
-
The slope of this line is the second-order rate constant, k₂.
-
Conclusion
The reactivity of chloroacetyl piperazine derivatives and their analogs is a critical parameter in their application as synthetic intermediates. As demonstrated by the comparative analysis of N-aryl-2-chloroacetamides, the electronic nature of substituents on the molecule can be used to predictably control the rate of nucleophilic substitution at the chloroacetyl group. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.
By leveraging this understanding and employing robust experimental protocols for kinetic analysis, researchers can make informed decisions in the design and optimization of synthetic pathways. This allows for greater control over reaction outcomes, leading to improved yields, reduced side products, and more efficient access to novel molecules with therapeutic potential.
References
-
National Center for Biotechnology Information. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PubMed. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Available at: [Link]
-
National Center for Biotechnology Information. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions. Available at: [Link]
-
ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Available at: [Link]
-
ResearchGate. (n.d.). Steric and Electronic Effects in Basic Dyes. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Steric control of the reaction of CH stretch-excited CHD3 with chlorine atom. PubMed. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Available at: [Link]
-
Scilit. (n.d.). Identification and quantitation of 1-arylpiperazines, metabolites resulting from side-chain cleavage of (4-substituted aryl-1-piperazinyl)alkyl heterocyclic derivatives in rat plasma and brain. Available at: [Link]
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- 3. Steric control of the reaction of CH stretch-excited CHD3 with chlorine atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride
As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratory environment hinge on the meticulous management of the chemical reagents we use, from initial handling to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride, a common intermediate in pharmaceutical synthesis. The protocols outlined here are designed to ensure regulatory compliance, protect personnel, and maintain environmental stewardship.
This compound, while essential for certain synthetic pathways, requires careful handling due to its inherent hazardous properties. Adherence to a structured disposal plan is not merely a suggestion but a critical component of laboratory safety and professional responsibility.
Hazard Profile and Immediate Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified with specific risks that dictate the necessary safety measures.
According to its GHS classification, this compound is known to cause skin and eye irritation and may cause respiratory irritation[1]. Therefore, preventing direct contact and aerosol inhalation is the primary safety objective.
| Hazard Class | GHS Hazard Statement | Precautionary Code |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340 |
| Source: PubChem CID 12563661[1] |
Mandatory Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation[2]. |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | To protect against splashes and eye irritation[3]. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use only in a certified chemical fume hood. | To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation[4]. |
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[4][5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][5].
The Core Principle: Compliant Hazardous Waste Management
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sewer system[6][7]. Such actions are a direct violation of environmental regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and can lead to significant environmental damage and legal penalties[6][8].
This chemical must be managed as a regulated hazardous waste from the moment it is deemed "unwanted material"[9]. The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard further requires that all personnel handling this substance are trained on its specific hazards and the proper procedures for its safe use and disposal[10][11].
Step-by-Step Disposal Protocol for Laboratory Quantities
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe and compliant with federal and institutional regulations.
Step 1: Waste Segregation
The first and most critical step is to ensure that this chemical waste is not mixed with incompatible materials. The primary reason for segregation is to prevent dangerous chemical reactions[7].
-
Action: Collect waste this compound in a dedicated waste container.
-
Incompatibilities: Keep this compound separate from strong bases, strong oxidizing agents, and reactive metals. Storing acids and bases separately is a fundamental rule of safe chemical storage[12]. While this compound is a hydrochloride salt, its organic structure could react unpredictably with strong oxidizers.
Step 2: Container Selection and Labeling
Proper containment and identification are legally required and essential for safety.
-
Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is free from damage and has a secure, leak-proof closure[6][8]. Never use metal containers for acidic waste[8].
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added[12][13]. The label must include:
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate percentages if it is a mixture[12].
-
The relevant hazard characteristics (e.g., "Irritant").
-
The date accumulation started.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Labs that generate hazardous waste must establish an SAA for the temporary storage of waste containers[12].
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel[6][12]. A designated area within a fume hood is an ideal location[14].
-
Secondary Containment: The waste container must be kept within a secondary containment system, such as a plastic tub, to catch any potential leaks[7][14].
-
Container Management: Keep the waste container closed at all times except when adding waste[7].
Step 4: Arranging for Professional Disposal
Laboratory personnel should not attempt to treat or dispose of this chemical themselves.
-
Contact EHS: When the waste container is nearly full (e.g., 90% capacity) or has been in the SAA for the maximum allowed time (per your institution's policy, often up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) office[8][12].
-
Professional Collection: The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal company[15][16]. These professionals are equipped to transport and dispose of the chemical in compliance with all regulations, typically via high-temperature incineration[17].
Managing Spills
Accidental spills require a prompt and systematic response to mitigate exposure and environmental contamination. This procedure is for small, manageable spills that can be handled by trained laboratory personnel.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, typically by working within a chemical fume hood[18].
-
Don PPE: Before addressing the spill, don the full, appropriate PPE as detailed in Section 1.
-
Contain and Absorb: For solid spills, carefully sweep or vacuum the material into a waste container, avoiding dust generation[18]. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Clean-Up: Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and collect the cleaning materials as hazardous waste.
-
Dispose: Seal, label, and dispose of the container holding the spill cleanup materials as hazardous waste, following the protocol in Section 3.
Rationale for Prohibiting On-Site Chemical Treatment
While chemical neutralization or degradation may seem like a viable disposal option, it is strongly discouraged for this compound at the laboratory level.
-
Reaction Hazards: As an α-chloro ketone derivative, this molecule is reactive. Attempting hydrolysis or neutralization with a strong base without a validated, peer-reviewed protocol could lead to uncontrolled reactions, generating potentially more hazardous byproducts or releasing toxic fumes. The hydrolysis mechanism for related compounds can be complex and is not a simple SN2 displacement[19][20].
-
Regulatory Non-Compliance: Treating a hazardous waste without the proper permits is a violation of EPA regulations.
-
Industry Standard: The accepted and safest method for the final disposal of this type of organic chemical waste is high-temperature incineration by a licensed and permitted facility[17]. This process ensures complete destruction of the compound, minimizing environmental impact.
By entrusting the final disposal to certified professionals, you ensure the process is handled with the highest level of safety and compliance.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Sources
- 1. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | C7H14Cl2N2O | CID 12563661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. epa.gov [epa.gov]
- 10. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. epa.gov [epa.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
